Product packaging for (+)-Fenchone(Cat. No.:CAS No. 4695-62-9)

(+)-Fenchone

Katalognummer: B1227562
CAS-Nummer: 4695-62-9
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: LHXDLQBQYFFVNW-XCBNKYQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(+)-Fenchone is a bicyclic monoterpenoid ketone, a enantiomer of the natural compound found in plants like fennel and known for its camphoraceous odor . This high-purity compound is a valuable asset for pharmaceutical and biological research. Studies have demonstrated that fenchone exhibits significant antibacterial and antifungal properties, showing efficacy against organisms such as E. coli , P. aeruginosa , and C. albicans . Its mechanism of action is linked to the inhibition of key enzymes; molecular docking studies suggest it interacts with E. coli 's β-ketoacyl acyl carrier protein synthase (KAS I) and C. albicans 's 1,3-β-D-glucan synthase, which are crucial for fatty acid and cell wall synthesis, respectively . Furthermore, fenchone displays potent antibiofilm activity, significantly reducing biofilm formation in a dose-dependent manner . Beyond antimicrobial applications, recent research confirms its remarkable diuretic action, increasing urinary output and electrolyte excretion, positioning it as a promising candidate for investigating new therapies for hypertension and edema . In vivo acute toxicity profiling indicates that fenchone is safe for research purposes, with no mortality observed even at high doses, though it can cause specific changes in hematological and oxidative stress parameters . Our product is strictly for Research Use Only (RUO) and is supplied with detailed analytical documentation to ensure reproducibility and reliability in your experimental work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B1227562 (+)-Fenchone CAS No. 4695-62-9

Eigenschaften

IUPAC Name

(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXDLQBQYFFVNW-XCBNKYQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1)C(C2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858862
Record name d-Fenchone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Camphoraceous aroma
Record name d-Fenchone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1395/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in propylene glycol, vegetable oils; Insoluble in water, Soluble (in ethanol)
Record name d-Fenchone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1395/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.940-0.948
Record name d-Fenchone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1395/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4695-62-9
Record name (+)-Fenchone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4695-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Fenchone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1S,4R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name d-Fenchone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENCHONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436YKU51N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+)-Fenchone: A Comprehensive Technical Guide to its Natural Abundance, Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchone, a bicyclic monoterpene ketone, is a naturally occurring compound of significant interest in the pharmaceutical, flavor, and fragrance industries. Its characteristic camphor-like aroma and potential biological activities have made it a target for research and commercial applications. This technical guide provides an in-depth overview of the natural abundance of this compound, its primary botanical sources, and detailed methodologies for its extraction and quantitative analysis.

Natural Abundance and Key Botanical Sources

This compound is predominantly found as a major constituent of the essential oils of several plant species. The primary sources are various cultivars of fennel (Foeniculum vulgare) and Spanish lavender (Lavandula stoechas). The concentration of this compound can vary significantly depending on the plant's geographical origin, cultivar, stage of development, and the specific part of the plant being analyzed.

Quantitative Data on this compound Abundance

The following tables summarize the quantitative data on the concentration of fenchone in the essential oils of its primary natural sources. It is important to note that while many studies report on "fenchone," the enantiomeric form is not always specified. However, in fennel and Lavandula stoechas, the dextrorotatory enantiomer, this compound, is the predominant form.

Table 1: Fenchone Content in Essential Oil of Foeniculum vulgare (Fennel)

Plant PartGeographic Origin/CultivarFenchone Content (%)Reference
Fruits (Seeds)Not Specified0.2 - 8.0[1]
Fruits (Seeds)Bitter Fennel7.2 - 20.4[2]
Fruits (Seeds)Sweet and Wild Fennel2.2 - 9.0[2]
FruitsNot Fully Mature17.60 - 26.48[2]
FruitsLithuania3.6 - 15.9[2]
Green SeedsAutumn16.98[3]
Green SeedsSummer15.08[3]
Methanolic Extract of SeedsNot Specified11.68
Essential Oil of FruitsPakistan0.034 mg/g[4]
Essential Oil of FruitsSaudi Arabia0.029 mg/g[4]
Essential Oil of FruitsIndia0.021 mg/g[4]
Seeds (Balady genotype)Not Specified12.2[3]
Seeds (Romanesco genotype)Not Specified11.7[3]
Bitter FennelWorldwide Collection9.58 - 18.26[5]

Table 2: Fenchone Content in Essential Oil of Lavandula stoechas (Spanish Lavender)

Plant PartGeographic OriginFenchone Content (%)Reference
Aerial PartsMorocco30.5[5]
Not SpecifiedMediterranean31.81[6]
InflorescencesGreece39.9[7]
LeavesGreece21.0[7]
FlowersSicily, Italy52.8 - 71.1[8]

Table 3: Fenchone Content in Essential Oil of Other Species

Plant SpeciesPlant PartFenchone Content (%)EnantiomerReference
Thuja occidentalis (White Cedar)Fresh Leaves8(-)-fenchone[9]
Thuja occidentalisLeaf12.8Not Specified[10]
Artemisia speciesPresent, but not a major componentNot Specified[11]

Experimental Protocols

Extraction of this compound-rich Essential Oil via Steam Distillation

This protocol describes a general method for extracting essential oils from plant material, such as fennel seeds, using steam distillation.

Materials and Apparatus:

  • Dried plant material (e.g., fennel seeds)

  • Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving vessel/separatory funnel)

  • Heating mantle or steam source

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: Grind the dried plant material to a coarse powder to increase the surface area for efficient steam penetration.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the ground plant material into the distillation flask and add a sufficient amount of deionized water to immerse the material.

  • Distillation: Begin heating the steam generator to produce steam. Pass the steam through the distillation flask containing the plant material. The steam will vaporize the volatile compounds, including this compound.

  • Condensation: The mixture of steam and volatile compounds will travel to the condenser, where it will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate, which will consist of a biphasic mixture of essential oil and hydrosol (aromatic water), in a separatory funnel.

  • Separation: Allow the layers to separate. The essential oil, being less dense than water, will form the upper layer. Carefully drain the lower aqueous layer (hydrosol).

  • Drying: Transfer the collected essential oil to a clean, dry vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a tightly sealed, amber-colored glass vial at 4°C to prevent degradation.

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general GC-MS method for the quantification of this compound in essential oil samples.

Materials and Apparatus:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

  • Helium (carrier gas)

  • This compound analytical standard

  • Solvent (e.g., hexane, ethanol)

  • Microsyringes

  • Autosampler vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the extracted essential oil sample with the same solvent used for the standards to a concentration within the calibration range.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: Increase to 180°C at a rate of 4°C/min

      • Hold: Hold at 180°C for 5 minutes

      • Ramp: Increase to 240°C at a rate of 10°C/min

      • Hold: Hold at 240°C for 5 minutes

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-350

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

  • Analysis: Inject a fixed volume (e.g., 1 µL) of each standard and the prepared sample into the GC-MS system.

  • Quantification:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum by comparing it with the analytical standard.

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of this compound

This compound, like other monoterpenes, is synthesized in plants via the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids. The key precursor for all monoterpenes is geranyl pyrophosphate (GPP).

Fenchone_Biosynthesis cluster_MEP MEP Pathway GPP Geranyl Pyrophosphate (GPP) invis1 GPP->invis1 Limonene (+)-Limonene Pinene (+)-α-Pinene / (+)-β-Pinene Fenchol (+)-endo-Fenchol Pinene->Fenchol Fenchol synthase Fenchone This compound Fenchol->Fenchone Fenchol dehydrogenase invis1->Limonene (+)-Limonene synthase invis1->Pinene (+)-Pinene synthase invis2 Pyruvate Pyruvate IPP Isopentenyl Pyrophosphate (IPP) GAP Glyceraldehyde-3-Phosphate DMAPP Dimethylallyl Pyrophosphate (DMAPP)

References

The Enantioselective Bioactivity of (+)-Fenchone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenchone, a bicyclic monoterpene ketone, is a prominent constituent of various essential oils, notably from fennel (Foeniculum vulgare) and thuja (Thuja occidentalis). It exists as two enantiomers, (+)-fenchone and (-)-fenchone, which have been demonstrated to exhibit a range of biological activities, including insecticidal, antimicrobial, and diverse pharmacological effects. This technical guide provides an in-depth analysis of the biological activities of this compound and its enantiomer, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action. The distinct bioactivities of the individual enantiomers underscore the importance of stereochemistry in the development of new therapeutic and pest control agents.

Antimicrobial Activity

Both this compound and (-)-fenchone have been investigated for their efficacy against a spectrum of microbial pathogens, including bacteria and fungi. Notably, studies suggest a degree of enantioselectivity in their antifungal properties, with (-)-fenchone demonstrating greater potency against certain fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of fenchone enantiomers is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). A summary of the available data is presented in Table 1.

Table 1: Antimicrobial Activity of Fenchone Enantiomers
Enantiomer Microorganism Activity Concentration Reference
This compoundEscherichia coliMIC8.3 ± 3.6 mg/mL[1]
MBC25 ± 0.0 mg/mL[1]
Pseudomonas aeruginosa (MDR)MIC266.6 ± 115.4 mg/mL[1]
MBC533.3 ± 230.9 mg/mL[1]
Candida albicansMIC41.6 ± 14.4 mg/mL[1][2]
MFC83.3 ± 28.8 mg/mL[1][2]
(-)-FenchoneCandida albicans (oral isolates)MIC₉₀8 µg/mL[3][4]
MFC16 µg/mL[3][4]
Candida albicans (intestinal strains)MIC32-64 µg/mL[5]
Candida tropicalisMIC32 µg/mL[5]
Candida kruseiMIC64 µg/mL[5]

MDR: Multi-Drug Resistant

Experimental Protocol: Broth Microdilution for MIC and MFC Determination

The following protocol is a standard method for determining the MIC and MFC of antimicrobial agents like fenchone enantiomers.

1. Preparation of Microbial Inoculum:

  • Bacterial or fungal colonies are suspended in a sterile saline solution (0.85% NaCl).
  • The suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for fungi and 1-2 x 10⁸ CFU/mL for bacteria.[6]

2. Microtiter Plate Preparation:

  • A 96-well microtiter plate is used.
  • 100 µL of appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria) is added to each well.
  • 100 µL of the test compound (fenchone enantiomer, dissolved in a suitable solvent like DMSO and then diluted in the broth) is added to the first well of a row.
  • Serial twofold dilutions are performed across the row to obtain a range of concentrations.

3. Inoculation and Incubation:

  • 10 µL of the prepared microbial inoculum is added to each well containing the diluted test compound.
  • Positive (microorganism and broth) and negative (broth only) controls are included.
  • The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).

4. MIC Determination:

  • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

5. MFC Determination:

  • A small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an appropriate agar medium.
  • The plates are incubated.
  • The MFC is the lowest concentration that results in no microbial growth on the agar plate.

Antifungal Mechanism of Action

Studies on (-)-fenchone suggest that its antifungal mechanism against Candida albicans does not involve damage to the fungal cell wall or binding to ergosterol, a key component of the fungal cell membrane.[3][7] This was determined by observing that the MIC of (-)-fenchone did not change in the presence of an osmotic stabilizer (sorbitol) or exogenous ergosterol.[3] Further research is needed to elucidate the precise molecular targets.

Visualization of Antimicrobial Susceptibility Testing Workflow

antimicrobial_workflow cluster_prep Inoculum Preparation cluster_plate Microtiter Plate Setup cluster_incubation Inoculation & Incubation cluster_results Data Analysis start Microbial Colony suspend Suspend in Saline start->suspend adjust Adjust to 0.5 McFarland suspend->adjust inoculate Inoculate Wells adjust->inoculate add_broth Add Broth serial_dilute Serial Dilution add_broth->serial_dilute add_fenchone This compound Stock add_fenchone->serial_dilute serial_dilute->inoculate incubate Incubate inoculate->incubate read_mic Determine MIC incubate->read_mic subculture Subculture on Agar read_mic->subculture read_mfc Determine MFC subculture->read_mfc

Caption: Workflow for MIC/MFC determination of this compound.

Insecticidal and Acaricidal Activity

This compound has been identified as an active insecticidal component in essential oils. Its activity varies depending on the insect species, dose, and exposure time.

Quantitative Insecticidal and Acaricidal Data
Table 2: Insecticidal and Acaricidal Activity of this compound
Organism Assay Type Parameter Value Reference
Sitophilus oryzae (adults)Filter paper diffusionMortality>90% at 0.168 mg/cm² after 2 days
Lasioderma serricorne (adults)Filter paper diffusionMortality60% at 0.105 mg/cm² after 4 days
Musca domestica (larvae)Residual filmLC₅₀17.22%[8]
Rhipicephalus annulatus (larvae)Larvicidal assayLC₅₀9.11%
Experimental Protocol: Filter Paper Diffusion Assay for Insecticidal Activity

This method assesses the contact and fumigant toxicity of a compound to insects.

1. Preparation of Test Substance:

  • This compound is dissolved in a suitable volatile solvent (e.g., acetone) to achieve the desired concentrations.

2. Treatment of Filter Paper:

  • A filter paper disc is treated with a specific volume of the fenchone solution.
  • The solvent is allowed to evaporate completely.

3. Insect Exposure:

  • A set number of adult insects are placed on the treated filter paper in a petri dish.
  • The petri dish is sealed to assess both contact and fumigant activity.

4. Observation and Data Collection:

  • Mortality is recorded at regular intervals (e.g., 24, 48, 72 hours).
  • A control group with solvent-treated filter paper is run in parallel.

Mechanism of Insecticidal Action

One of the proposed mechanisms for the insecticidal activity of fenchone is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. Fenchone has been shown to be a competitive inhibitor of AChE.[9]

Pharmacological Activities

Fenchone enantiomers exhibit a range of pharmacological effects, including diuretic, antidiarrheal, and spasmolytic activities.

Quantitative Pharmacological Data
Table 3: Pharmacological Activities of Fenchone Enantiomers
Activity Enantiomer/Mixture Model Dose Effect Reference
DiureticFenchone (unspecified)Rats400 mg/kg (oral)Significant increase in urine output and electrolyte excretion[10][11]
Antidiarrheal(-)-FenchoneMice (castor oil-induced)150 mg/kg (oral)81% inhibition of diarrhea[6]
300 mg/kg (oral)88% inhibition of diarrhea[6]
Antimotility(-)-FenchoneMice (intestinal transit)150 mg/kg (oral)Reduced intestinal transit by 37%[6]
SpasmolyticFenchone (unspecified)Guinea pig tracheaEC₅₀ vs high K⁺6.44 mg/mL[12]
Experimental Protocol: Assessment of Diuretic Activity in Rats

This protocol is based on the Lipschitz test for evaluating the diuretic potential of a substance.

1. Animal Preparation:

  • Rats are fasted overnight with free access to water.
  • To ensure a uniform water and salt load, the animals are orally administered with 0.9% normal saline.[10]

2. Dosing:

  • Animals are divided into groups: a control group (vehicle), a standard diuretic group (e.g., furosemide), and test groups receiving different doses of fenchone.[10]

3. Urine Collection:

  • Rats are placed in individual metabolic cages designed to separate urine and feces.
  • Urine is collected at specified time intervals (e.g., every hour for up to 8 hours).[11]

4. Analysis:

  • The total volume of urine is measured for each animal.
  • The urine can be further analyzed for electrolyte concentrations (Na⁺, K⁺, Cl⁻), pH, and other parameters.
  • The diuretic index and saluretic index are calculated by comparing the urine output and electrolyte excretion of the test groups to the control group.

Visualization of Diuretic Activity Assessment

diuretic_protocol start Fasted Rats saline_load Oral Saline Loading (0.9% NaCl) start->saline_load grouping Divide into Groups (Control, Standard, Fenchone) saline_load->grouping dosing Administer Treatments grouping->dosing metabolic_cages Place in Metabolic Cages dosing->metabolic_cages urine_collection Collect Urine over Time metabolic_cages->urine_collection analysis Measure Volume & Electrolytes urine_collection->analysis end Calculate Diuretic Index analysis->end

Caption: Experimental workflow for assessing diuretic activity.

Mechanism of Spasmolytic Action

Fenchone's spasmolytic (smooth muscle relaxant) effect is believed to be mediated through multiple pathways.[12][13] It involves the activation of K⁺ channels, leading to hyperpolarization and reduced cell excitability. Additionally, it appears to have a dual inhibitory effect on phosphodiesterase (PDE) and voltage-gated Ca²⁺ channels, further promoting muscle relaxation.[12]

Visualization of Proposed Spasmolytic Signaling Pathway

spasmolytic_pathway cluster_channels Ion Channel Modulation cluster_enzyme Enzyme Inhibition cluster_effects Cellular Effects fenchone This compound k_channel K+ Channels fenchone->k_channel Activates ca_channel Ca2+ Channels fenchone->ca_channel Inhibits pde Phosphodiesterase (PDE) fenchone->pde Inhibits hyperpolarization Hyperpolarization k_channel->hyperpolarization ca_influx Decreased Ca2+ Influx ca_channel->ca_influx camp_increase Increased cAMP pde->camp_increase relaxation Smooth Muscle Relaxation hyperpolarization->relaxation ca_influx->relaxation camp_increase->relaxation

Caption: Proposed mechanism of this compound's spasmolytic action.

Conclusion

The available scientific literature clearly indicates that this compound and its enantiomer, (-)-fenchone, are bioactive molecules with significant potential in various applications. The enantioselectivity observed in their antifungal activity highlights the critical role of stereochemistry in molecular interactions with biological targets. The multifaceted mechanisms of action, including enzyme inhibition and ion channel modulation, suggest that fenchone enantiomers could serve as lead compounds for the development of novel pharmaceuticals and safer pest control agents. Further research is warranted to fully elucidate their mechanisms of action, explore their full therapeutic potential, and assess their safety profiles in greater detail.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchone, a bicyclic monoterpene ketone, is a naturally occurring organic compound found in a variety of essential oils, most notably in fennel. Its unique camphor-like aroma has led to its use in the fragrance and flavor industries. Beyond its sensory characteristics, this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making it a molecule of significant interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and visual representations of its chemical behavior and biological interactions. All quantitative data has been summarized in structured tables for ease of reference and comparison.

Chemical Identity and Physical Properties

This compound is a chiral molecule, with the dextrorotatory enantiomer being the focus of this guide. Its rigid bicyclic structure dictates many of its physical and chemical characteristics.

Identifier Value
IUPAC Name (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
CAS Number 4695-62-9[1]
Molecular Formula C₁₀H₁₆O[1]
Molecular Weight 152.23 g/mol [1]

A summary of the key physical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Physical Property Value Reference
Appearance Colorless to pale yellow oily liquid with a camphor-like odor[2]
Melting Point 5-7 °C
Boiling Point 193 °C at 760 mmHg[1]
Density 0.945 g/mL at 20 °C
Refractive Index 1.463 at 20 °C
Optical Rotation [α]²⁰/D +60 ± 3°, neat
Solubility Insoluble in water; Soluble in ethanol, ether, and most organic solvents.[2]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the proton environments within the molecule.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.85-1.95 (m, 1H), 1.65-1.75 (m, 2H), 1.40-1.50 (m, 2H), 1.10 (s, 3H), 1.05 (s, 3H), 0.85 (s, 3H).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 220.1 (C=O), 50.2, 48.9, 44.9, 31.8, 25.4, 25.1, 24.8, 20.3, 18.2.[3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the ketone functional group within its bicyclic system.

Reduction Reactions

The ketone group of this compound can be reduced to the corresponding alcohol, fenchol, using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemistry of the resulting alcohol is dependent on the steric hindrance of the bicyclic ring and the nature of the reducing agent.

Oxidation Reactions

While the ketone itself is resistant to further oxidation under mild conditions, the adjacent α-carbons can undergo oxidation reactions. Strong oxidizing agents can lead to ring cleavage.

Acid-Catalyzed Reactions

Under acidic conditions, this compound can undergo rearrangement reactions, a common characteristic of bicyclic monoterpenes. For instance, treatment with strong acids can lead to the formation of isomeric ketones through carbocation intermediates.[4]

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of this compound as a modulator of biological pathways, particularly in the context of inflammation and oxidative stress.

Inhibition of Nitric Oxide Synthase (NOS)

Studies have shown that this compound can inhibit the activity of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO).[5] Overproduction of NO is implicated in various inflammatory conditions and neurodegenerative diseases. The inhibitory effect of this compound on NOS suggests its potential as a therapeutic agent for these conditions. Molecular docking studies indicate that fenchone can bind to the active site of NOS.[5]

NOS_Inhibition Fenchone This compound NOS Nitric Oxide Synthase (NOS) Fenchone->NOS Binds to active site NO Nitric Oxide (NO) NOS->NO Catalyzes production of L_Arginine L-Arginine L_Arginine->NOS Substrate Inflammation Inflammation & Oxidative Stress NO->Inflammation Contributes to

Inhibition of Nitric Oxide Synthase by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of this compound using a standard capillary melting point apparatus.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if starting from a solid form at low temperature)

  • Spatula

Procedure:

  • Ensure the this compound sample is in a solid state by cooling it below its melting point (e.g., in an ice bath).

  • Finely powder a small amount of the solidified sample using a mortar and pestle.

  • Introduce the powdered sample into a capillary tube by tapping the open end into the powder.

  • Compact the sample at the bottom of the tube by gently tapping the sealed end on a hard surface to achieve a sample height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting to approach the expected melting point (around 5 °C).

  • Once the temperature is within 10°C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Solidify Solidify this compound (Cooling) Powder Powder the Sample Solidify->Powder Pack Pack Capillary Tube Powder->Pack Insert Insert into Apparatus Pack->Insert Heat_Rapid Rapid Heating Insert->Heat_Rapid Heat_Slow Slow Heating (1-2°C/min) Heat_Rapid->Heat_Slow Observe Observe & Record Melting Range Heat_Slow->Observe

Workflow for Melting Point Determination.
Determination of Boiling Point (Micro-reflux Method)

This method is suitable for determining the boiling point of small quantities of liquid samples like this compound.

Apparatus:

  • Small round-bottom flask (e.g., 5 mL)

  • Micro-condenser

  • Heating mantle or sand bath

  • Thermometer

  • Boiling chips

  • Clamps and stand

Procedure:

  • Place approximately 2-3 mL of this compound and a few boiling chips into the round-bottom flask.

  • Assemble the micro-reflux apparatus by attaching the condenser vertically to the flask.

  • Insert a thermometer through a suitable adapter so that the thermometer bulb is positioned just below the side arm of the condenser, in the vapor phase.

  • Begin heating the flask gently using a heating mantle or sand bath.

  • Observe the sample as it begins to boil and a ring of condensate forms on the inner wall of the condenser.

  • The temperature will stabilize as the vapor continuously bathes the thermometer bulb.

  • Record the stable temperature as the boiling point of this compound.

Measurement of Optical Rotation

This protocol outlines the procedure for measuring the specific rotation of this compound using a polarimeter.[6]

Apparatus:

  • Polarimeter

  • Polarimeter cell (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

  • Solvent (e.g., ethanol)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known mass of this compound (e.g., 1.00 g).

    • Dissolve the sample in a suitable solvent (e.g., ethanol) in a volumetric flask (e.g., 10 mL) and dilute to the mark. Calculate the concentration (c) in g/mL.

  • Polarimeter Calibration:

    • Calibrate the polarimeter with a blank solvent-filled cell to obtain a zero reading.

  • Measurement:

    • Rinse the polarimeter cell with the prepared solution of this compound and then fill it, ensuring no air bubbles are present in the light path.

    • Place the filled cell in the polarimeter.

    • Observe the optical rotation (α) in degrees.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL

Conclusion

This compound is a versatile bicyclic monoterpene with a well-defined set of physical and chemical properties. Its biological activities, particularly the inhibition of nitric oxide synthase, present exciting opportunities for future research in drug discovery and development. The experimental protocols and data provided in this guide serve as a valuable resource for scientists working with this intriguing natural product. Further exploration of its chemical reactivity and biological targets will undoubtedly uncover new applications for this compound in various scientific disciplines.

References

(+)-Fenchone isolation from essential oils

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isolation of (+)-Fenchone from Essential Oils

Introduction

This compound, systematically named (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one, is a bicyclic monoterpenoid and a colorless, oily liquid with a characteristic camphor-like odor.[1][2] It is a significant constituent of the essential oil of fennel (Foeniculum vulgare), where it contributes to the characteristic aroma and potential biological activities of the oil.[1][3] Fenchone is utilized in perfumery and as a flavoring agent in the food industry.[2] The isolation of this compound in high purity is crucial for its use in research, particularly in drug development and for the synthesis of other valuable compounds. This guide provides a comprehensive overview of the methods for extracting essential oils rich in fenchone and the subsequent techniques for its isolation and purification.

Part 1: Extraction of Fenchone-Rich Essential Oils

The initial step in isolating this compound is the extraction of essential oil from the plant material, most commonly fennel seeds or herbs. The choice of extraction method significantly impacts both the overall yield of the essential oil and the relative concentration of its constituents, including fenchone.

Several methods are employed for the extraction of essential oils from fennel.[3][4] These include traditional techniques like hydrodistillation and steam distillation, as well as more modern, "green" technologies such as microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE).[3]

  • Hydrodistillation (HD): In this method, the plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected.[3]

  • Steam Distillation (SD): Live steam is passed through the plant material, causing the volatile compounds to evaporate. The steam and oil vapor mixture is then cooled to yield the essential oil.[4]

  • Superheated Steam Distillation (SHSD): This is an advancement of steam distillation that uses steam at temperatures above the boiling point of water, which can lead to a more efficient and faster extraction process.[4] It has been shown to produce the highest yield of essential oil from fennel seeds.[4]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil. MAE is a rapid method that can result in high yields and a higher percentage of fenchone.[3]

  • Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, typically carbon dioxide (CO2), as the solvent. SFE is known for its ability to extract compounds without thermal degradation and results in a high-quality oil.[5]

Data Presentation: Comparison of Essential Oil Extraction Methods

The following table summarizes the quantitative data on the yield of essential oil and the percentage of fenchone obtained from Foeniculum vulgare using different extraction techniques.

Extraction MethodPlant MaterialEssential Oil Yield (%)Fenchone Percentage (%)Reference
Hydrodistillation (HD)Fruits2.47Not specified
Steam Distillation (SD)Fruits3.478.4 - 9.8[4]
Superheated Steam Distillation (SHSD)Fruits5.248.4 - 9.8[4]
Microwave-Assisted Extraction (MAE)FruitsHighest Yield28[3]
Supercritical Fluid (CO2) Extraction (SFE)Seeds10.0Not specified

Part 2: Isolation and Purification of this compound

Once a fenchone-rich essential oil has been obtained, the next step is to isolate the this compound from the other components of the oil, such as anethole, estragole, and limonene.[4][6] The primary methods for this purification are fractional distillation and preparative gas chromatography.

  • Fractional Distillation: This technique separates compounds based on their different boiling points. Fenchone has a boiling point of approximately 192-194°C.[1] By carefully controlling the temperature during distillation, it is possible to separate fenchone from other components with significantly different boiling points.

  • Preparative Gas Chromatography (Prep-GC): Prep-GC is a powerful technique for isolating pure compounds from a mixture.[7][8][9] The essential oil is vaporized and passed through a column with a stationary phase. The different components of the oil interact with the stationary phase to varying degrees, causing them to elute from the column at different times.[8] A fraction collector is used to capture the fenchone as it elutes.[7]

Experimental Workflow for this compound Isolation

The overall process from the plant material to the purified this compound can be visualized as a multi-step workflow.

Fenchone_Isolation_Workflow Plant Fennel Plant Material (e.g., Seeds) Extraction Essential Oil Extraction (e.g., SHSD, MAE) Plant->Extraction CrudeOil Crude Essential Oil Extraction->CrudeOil Isolation Isolation/Purification (Fractional Distillation or Prep-GC) CrudeOil->Isolation Fenchone Pure this compound Isolation->Fenchone Analysis Quality Control (GC-MS, NMR) Fenchone->Analysis

Caption: Overall workflow for the isolation of this compound.

Part 3: Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation of this compound.

Protocol 1: Essential Oil Extraction by Hydrodistillation

This protocol is based on the standard hydrodistillation method using a Clevenger-type apparatus.

Materials and Equipment:

  • Ground fennel fruits (100 g)

  • Distilled water (1000 mL)

  • 2000 mL round-bottom flask

  • Clevenger-type apparatus

  • Heating mantle

  • Anhydrous sodium sulfate

  • Dark glass bottle for storage

Procedure:

  • Place 100 g of ground fennel fruits into the 2000 mL round-bottom flask.[3]

  • Add 1000 mL of distilled water to the flask.[3]

  • Connect the flask to the Clevenger-type apparatus and the condenser.[3]

  • Heat the mixture to boiling using the heating mantle and continue the hydrodistillation for 3 hours.[3]

  • After 3 hours, turn off the heat and allow the apparatus to cool.

  • Collect the essential oil from the collection arm of the Clevenger apparatus.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.[3]

  • Store the dried essential oil in a sealed, dark glass bottle at 4°C until further processing.[3]

Protocol 2: Purification of this compound by Preparative Gas Chromatography (Prep-GC)

This protocol outlines a general procedure for the purification of fenchone from the essential oil using Prep-GC.

Materials and Equipment:

  • Fenchone-rich essential oil

  • Preparative Gas Chromatograph equipped with a fraction collector

  • Appropriate GC column (e.g., a polar column like polyethylene glycol or a non-polar column like 5% diphenyl/95% dimethyl polysiloxane)

  • Carrier gas (e.g., Helium)

  • Vials for fraction collection

Procedure:

  • Optimize the analytical GC-MS method to achieve good separation of fenchone from other major components of the essential oil. Note the retention time of the fenchone peak.

  • Transfer the optimized method parameters (temperature program, gas flow rate, etc.) to the Prep-GC system.

  • Inject a small amount of the essential oil onto the Prep-GC to confirm the retention time of fenchone.

  • Set up the fraction collector to collect the eluent at the predetermined retention time of fenchone.

  • Perform repeated injections of the essential oil onto the Prep-GC system to collect a sufficient amount of pure fenchone.[10]

  • Combine the collected fractions containing the purified fenchone.

  • Analyze the purity of the isolated fenchone using analytical GC-MS and confirm its identity using spectroscopic methods such as NMR.[10]

Preparative Gas Chromatography Workflow

The following diagram illustrates the logical steps within the preparative GC process for isolating a target compound.

Prep_GC_Workflow Start Inject Essential Oil Sample Separation Vaporization and Separation in GC Column Start->Separation Detection Detection of Eluting Compounds (e.g., FID) Separation->Detection Decision Is Retention Time = Fenchone? Detection->Decision Collect Open Valve to Fraction Collector Decision->Collect Yes Waste Divert to Waste Decision->Waste No End Collected Pure This compound Collect->End

Caption: Logical workflow for Prep-GC isolation.

Part 4: Factors Influencing Fenchone Content

The concentration of fenchone in fennel essential oil is not constant and can be influenced by several factors, including the part of the plant used, the geographical origin, and the duration of the extraction process.

  • Distillation Time: Studies have shown that the concentration of fenchone is highest in the initial fractions of distillation and decreases with longer distillation times.[11][12] For example, the concentration of fenchone can range from 9.8% to 22.7%, being highest at shorter distillation times (1.25-5 minutes).[12]

  • Plant Part: The chemical composition of the essential oil can vary between different parts of the fennel plant. For instance, the essential oil from umbels has been found to contain a higher percentage of fenchone (6.57%) compared to the leaves (1.49%).

  • Geographical Origin: The cultivation region can also affect the chemical profile of the essential oil. A study comparing fennel from India, Pakistan, and Saudi Arabia found variations in the fenchone content of the essential oils.[6][13]

Data Presentation: Fenchone Content in Fennel Essential Oils

The table below presents data on the fenchone content in Foeniculum vulgare essential oil based on different influencing factors.

Plant Part/CultivarDistillation Time (min)Fenchone Percentage (%)Reference
Herb1.25 - 59.8 - 22.7[12]
Herb80 - 160Lowest concentration[12]
Seed165Near linear decrease[11]
UmbelsNot specified6.57
LeavesNot specified1.49
Fruits (Macedonia)Not specified~0.5[14]
Fruits (Morocco)Not specified7.1 - 8.8[15]
'Berfena' CultivarNot specified4.7 - 7.9[16]
'Shumen' CultivarNot specified1.7 - 2.5[16]
'Sweet Fennel'Not specified0.3 - 0.4[16]

Conclusion

The isolation of this compound from essential oils is a multi-step process that begins with the efficient extraction of the oil from the plant material, followed by a high-resolution purification technique. The choice of extraction method, such as superheated steam distillation or microwave-assisted extraction, can significantly enhance the yield and fenchone content of the initial essential oil. Subsequent purification by fractional distillation or, for higher purity, preparative gas chromatography, allows for the isolation of this compound suitable for research and development purposes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of natural product chemistry and drug development.

References

An In-depth Technical Guide on the Biosynthesis Pathway of (+)-Fenchone in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchone, a bicyclic monoterpenoid, is a key aromatic compound found in various plants, notably fennel (Foeniculum vulgare). Its characteristic camphor-like aroma and biological activities have garnered significant interest in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic steps, precursor molecules, and key intermediates. The guide summarizes quantitative data on enzyme kinetics and product distribution, offers detailed experimental protocols for the characterization of the pathway, and presents visual diagrams of the core biochemical transformations and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of plant-derived natural products.

Introduction

Monoterpenoids are a diverse class of secondary metabolites in plants, playing crucial roles in defense, communication, and as constituents of essential oils. This compound, a member of this class, is a bicyclic ketone with a distinct aroma. It exists as two enantiomers, this compound and (-)-fenchone, with the (+)-enantiomer being a prominent component of fennel essential oil[1]. The biosynthesis of such complex natural products from simple precursors is a testament to the intricate enzymatic machinery within plant cells. Understanding this pathway is critical for metabolic engineering efforts aimed at enhancing the production of this compound and for the development of novel biocatalysts.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are generated through the methylerythritol 4-phosphate (MEP) pathway in plastids.

From Geranyl Pyrophosphate to the Fenchyl Cation

The committed step in monoterpene biosynthesis is the formation of the C10 precursor, geranyl pyrophosphate (GPP), from IPP and DMAPP, a reaction catalyzed by GPP synthase (GPPS). The biosynthesis of this compound then proceeds through a series of complex enzymatic reactions catalyzed by a specific monoterpene synthase, likely a this compound synthase. While a dedicated this compound synthase has not yet been fully purified and characterized with detailed kinetic data in the literature, studies on enzyme preparations from fennel (Foeniculum vulgare) have elucidated the key steps[2].

The proposed pathway begins with the isomerization of GPP to linalyl pyrophosphate (LPP). This is followed by the ionization of LPP to form a linalyl cation, which then undergoes cyclization to form the α-terpinyl cation. A subsequent rearrangement, likely involving a 1,2-hydride shift and a Wagner-Meerwein rearrangement, leads to the formation of the pivotal intermediate, the fenchyl cation.

Formation of this compound from the Fenchyl Cation

From the fenchyl cation, the pathway can diverge to produce either (+)-fenchol or directly this compound. The formation of (+)-fenchol occurs through the quenching of the cation with a water molecule, a reaction catalyzed by a fenchol synthase activity. Subsequently, (+)-fenchol can be oxidized to this compound by a dehydrogenase. Alternatively, it is hypothesized that this compound can be formed directly from the fenchyl cation via deprotonation.

The stereochemistry of the final product is determined by the specific folding of the substrate within the active site of the terpene synthase, which dictates the trajectory of the cyclization cascade and subsequent rearrangements[3][4].

Fenchone_Biosynthesis GPP Geranyl Pyrophosphate (GPP) LPP Linalyl Pyrophosphate (LPP) GPP->LPP Isomerization Linalyl_Cation Linalyl Cation LPP->Linalyl_Cation Ionization alpha_Terpinyl_Cation α-Terpinyl Cation Linalyl_Cation->alpha_Terpinyl_Cation Cyclization Fenchyl_Cation Fenchyl Cation alpha_Terpinyl_Cation->Fenchyl_Cation Rearrangement Fenchol (+)-Fenchol Fenchyl_Cation->Fenchol + H₂O (Fenchol Synthase) Fenchone This compound Fenchyl_Cation->Fenchone Deprotonation Fenchol->Fenchone Oxidation (Dehydrogenase)

Caption: Experimental workflow for the extraction, purification, and analysis of monoterpene synthase activity.

GC-MS Analysis of Monoterpenes

Objective: To separate, identify, and quantify volatile monoterpenes.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for volatile compound analysis (e.g., DB-5 or equivalent).

GC Conditions (Typical):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 min.

  • Injection Mode: Splitless

MS Conditions (Typical):

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Scan Mode: Full scan.

Data Analysis:

  • Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and with libraries (e.g., NIST, Wiley).

  • Quantify compounds by integrating the peak areas and comparing them to a standard curve of an authentic this compound standard.

Regulation of this compound Biosynthesis

The biosynthesis of monoterpenoids, including this compound, is tightly regulated at multiple levels:

  • Transcriptional Regulation: The expression of genes encoding terpene synthases and other pathway enzymes is often developmentally and environmentally controlled. Transcription factors play a key role in modulating the expression of these genes in response to various stimuli, such as herbivory or pathogen attack.

  • Subcellular Compartmentation: The biosynthesis of GPP occurs in the plastids, where the MEP pathway provides the necessary precursors. The subsequent conversion to this compound is also believed to occur in the plastids, although cytosolic involvement has been suggested for some monoterpenes.

  • Metabolic Flux: The availability of GPP is a critical control point. GPP is a precursor for various monoterpenes, and the flux of GPP towards this compound synthesis is influenced by the relative activities of different terpene synthases competing for the same substrate pool.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a complex process involving a dedicated set of enzymes that catalyze a series of intricate chemical transformations. While the general pathway has been outlined, further research is needed to isolate and fully characterize the specific this compound synthase(s) involved. Detailed kinetic and structural studies of these enzymes will provide deeper insights into the reaction mechanism and the basis for stereochemical control. Such knowledge will be invaluable for the metabolic engineering of plants and microorganisms to enhance the production of this commercially important monoterpenoid. Furthermore, a comprehensive understanding of the regulatory networks governing this compound biosynthesis will enable the development of strategies to manipulate its production in response to specific developmental or environmental cues.

References

An In-depth Technical Guide to the Degradation and Metabolism of (+)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchone, a bicyclic monoterpenoid ketone, is a natural product found in various essential oils, notably from fennel. Its metabolism in mammals is primarily hepatic, involving cytochrome P450-mediated hydroxylation, leading to the formation of various hydroxylated metabolites. While its mammalian metabolic pathways are relatively well-characterized, the microbial degradation of this compound is less understood. This guide provides a comprehensive overview of the current knowledge on this compound degradation and metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to support further research and development.

Mammalian Metabolism of this compound

The primary route of this compound metabolism in mammals occurs in the liver, catalyzed by cytochrome P450 (CYP) enzymes. The main metabolic transformations involve hydroxylation at various positions on the fenchone molecule.

Key Metabolic Pathways

In human liver microsomes, this compound is oxidized to three main metabolites: 6-exo-hydroxyfenchone, 6-endo-hydroxyfenchone, and 10-hydroxyfenchone.[1] The enzymes primarily responsible for these hydroxylations are CYP2A6 and CYP2B6, with CYP2A6 playing a more significant role.[1] Studies with recombinant human P450 enzymes have confirmed the catalytic activity of CYP2A6 and CYP2B6 in the oxidation of this compound.[1]

dot

Fenchone_Metabolism Fenchone This compound Enzymes CYP2A6, CYP2B6 (Human Liver Microsomes) Fenchone->Enzymes Metabolite1 6-exo-Hydroxyfenchone Metabolite2 6-endo-Hydroxyfenchone Metabolite3 10-Hydroxyfenchone Enzymes->Metabolite1 Hydroxylation Enzymes->Metabolite2 Hydroxylation Enzymes->Metabolite3 Hydroxylation

Caption: Mammalian metabolism of this compound.

Quantitative Data

Kinetic parameters for the hydroxylation of the enantiomer, (-)-fenchone, have been determined using human liver microsomes and recombinant CYP enzymes. These values provide an insight into the efficiency of the metabolic pathways.

Enzyme SourceMetaboliteVmax (nmol/min/nmol P450)Km (mM)Vmax/Km (L/min/nmol P450)
Human Liver Microsomes (HG-03) 6-endo-Hydroxyfenchone--24.3
6-exo-Hydroxyfenchone--44.0
10-Hydroxyfenchone--1.3
Recombinant CYP2A6 6-exo-Hydroxyfenchone2.70.1815.0
6-endo-Hydroxyfenchone1.260.294.3
Recombinant CYP2B6 6-exo-Hydroxyfenchone12.90.1586.0
6-endo-Hydroxyfenchone5.330.2620.5
10-Hydroxyfenchone10.660.2053.3
Data from Miyazawa et al. (2007) for (-)-fenchone metabolism.[2]
Experimental Protocols

This protocol is based on the methodology described by Miyazawa et al.[1][2]

Materials:

  • This compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Internal standard for GC-MS analysis

  • CYP-specific inhibitors (e.g., thioTEPA for CYP2B6, (+)-menthofuran for CYP2A6)

  • Anti-CYP antibodies

Procedure:

  • Incubation Mixture Preparation: Prepare a total incubation volume of 200 µL containing human liver microsomes (0.5 mg protein/mL), this compound (at various concentrations for kinetic studies), and the NADPH regenerating system in potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For control experiments, omit NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold organic solvent (e.g., ethyl acetate) containing an internal standard.

  • Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

  • Sample Preparation for GC-MS: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • Inhibition Studies: To identify the specific CYPs involved, perform incubations in the presence of CYP-specific chemical inhibitors or antibodies.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2A6, CYP2B6) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • NADPH-cytochrome P450 reductase

  • Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Other reagents as listed in section 1.3.1.

Procedure:

  • Reconstitution of Enzyme System: Prepare a reconstituted system containing the recombinant CYP enzyme, NADPH-cytochrome P450 reductase, and lipid vesicles in potassium phosphate buffer.

  • Follow the incubation, termination, extraction, and analysis steps as described in section 1.3.1.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., DB-5MS).

GC Conditions (example):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, ramp to 240°C at a rate of 4°C/min.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Metabolite Identification:

  • Metabolites are identified by comparing their mass spectra and retention times with those of authentic standards or by detailed interpretation of their fragmentation patterns.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Incubation Incubation of This compound with Enzyme Source Extraction Solvent Extraction Incubation->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection Sample Injection Concentration->Injection Separation Gas Chromatography (Separation) Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (Detection) Ionization->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) Detection->MassSpectrum Identification Metabolite Identification Chromatogram->Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

Caption: Hypothetical anaerobic degradation of this compound.

There is evidence to suggest that some aerobic bacteria can utilize fenchone. For instance, a Corynebacterium sp. has been reported to convert racemic fenchone. A likely enzymatic mechanism for the aerobic bacterial degradation of cyclic ketones like fenchone is through the action of Baeyer-Villiger monooxygenases (BVMOs). [3]These enzymes catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, leading to the formation of a lactone. This ring-opening step makes the molecule more susceptible to further degradation.

Fungal Biotransformation

While direct evidence for the complete degradation of this compound by fungi is limited, studies on the closely related monoterpene, camphor, provide insights into potential fungal biotransformation pathways. For example, Aspergillus flavus has been shown to biotransform camphor into several products, including 2-campholenic acid and α-campholene aldehyde. [4]It is plausible that similar enzymatic machinery in fungi could also act on this compound, leading to hydroxylated or ring-cleaved products.

Experimental Protocols

This protocol is a general approach for enriching and isolating microorganisms capable of degrading this compound from environmental samples. [5][6][7][8] Materials:

  • Environmental sample (e.g., soil, sediment, wastewater)

  • Basal salt medium (BSM)

  • This compound (as the sole carbon source)

  • Agar

  • Sterile flasks and petri dishes

Procedure:

  • Enrichment Culture: In a sterile flask, combine a small amount of the environmental sample with BSM. Add this compound as the sole carbon source at a suitable concentration (e.g., 0.1% v/v).

  • Incubation: Incubate the flask under appropriate conditions (e.g., 30°C with shaking for aerobic bacteria, or in an anaerobic chamber with a suitable electron acceptor like nitrate for anaerobic bacteria).

  • Subculturing: After a period of growth (indicated by turbidity), transfer an aliquot of the culture to a fresh flask of BSM with this compound. Repeat this subculturing step several times to enrich for fenchone-degrading microorganisms.

  • Isolation: After several rounds of enrichment, serially dilute the culture and spread onto BSM agar plates. Provide this compound as the sole carbon source by placing a filter paper soaked in fenchone on the lid of the petri dish (vapor phase feeding).

  • Purification: Incubate the plates until colonies appear. Pick individual colonies and re-streak them onto fresh plates to obtain pure cultures.

  • Characterization: Characterize the isolated strains through microscopy, biochemical tests, and 16S rRNA gene sequencing.

Conclusion

The metabolism of this compound in mammals is a well-documented process involving hepatic cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. Quantitative kinetic data for these reactions are available and provide a basis for understanding the in vivo fate of this compound. In contrast, the microbial degradation of this compound, while confirmed to occur under both anaerobic and aerobic conditions, is not yet fully elucidated. The proposed pathways, involving initial ring-opening reactions, are largely hypothetical and based on the degradation of structurally similar monoterpenes. Further research is required to isolate and characterize the specific microorganisms and enzymes involved in fenchone degradation and to definitively map out the complete catabolic pathways. This knowledge will be crucial for applications in bioremediation, industrial biocatalysis, and for a more complete understanding of the environmental fate of this widespread natural product.

References

potential therapeutic effects of (+)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Potential Therapeutic Effects of (+)-Fenchone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bicyclic monoterpene found in the essential oils of various plants such as fennel and cedarleaf, has emerged as a promising natural compound with a diverse range of therapeutic properties.[1] Preclinical studies have demonstrated its potential as a neuroprotective, anti-inflammatory, antioxidant, and diuretic agent. This technical guide provides a comprehensive overview of the current state of research on this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

This compound is a naturally occurring monoterpenoid ketone with a camphor-like odor.[1] Traditionally, plants containing fenchone have been used in folk medicine for various ailments.[2] Modern pharmacological research has begun to validate these traditional uses, uncovering a spectrum of biological activities. This guide synthesizes the existing scientific literature on this compound, with a focus on its potential therapeutic applications and the underlying scientific evidence.

Mechanisms of Action

The therapeutic effects of this compound are attributed to its multifaceted mechanisms of action, which include the modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interaction with specific cellular receptors.

Antioxidant Activity

Fenchone has been shown to bolster the endogenous antioxidant defense system. It upregulates the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[3][4] This is potentially mediated through the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of cellular resistance to oxidants.[4] By enhancing the antioxidant capacity of cells, fenchone helps to mitigate oxidative damage, a key pathological feature in numerous diseases.

Anti-inflammatory Properties

The anti-inflammatory effects of fenchone are mediated through the downregulation of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] It has also been shown to inhibit nitric oxide synthase (NOS), thereby reducing the production of nitric oxide (NO), a key inflammatory mediator.[4][5] Furthermore, some derivatives of fenchone have been found to act as agonists for the cannabinoid receptor 2 (CB2), which is known to play a role in modulating inflammatory responses.[6][7]

Neuroprotective Mechanisms

In the context of neurodegenerative diseases, fenchone exhibits neuroprotective effects by attenuating neuroinflammation, oxidative stress, and mitochondrial dysfunction.[3] In models of Alzheimer's disease, it has been shown to reduce acetylcholinesterase activity, which can lead to an increase in the levels of the neurotransmitter acetylcholine.[3] Its ability to inhibit β-secretase, an enzyme involved in the production of amyloid-β peptides, further highlights its potential in Alzheimer's disease therapy.[8]

Therapeutic Effects: Preclinical Evidence

A growing body of preclinical research supports the therapeutic potential of this compound in a variety of disease models.

Neuroprotective Effects

Studies utilizing rat models of sporadic Alzheimer's disease and brain ischemia have demonstrated the neuroprotective potential of fenchone.[3][4] Treatment with fenchone has been shown to improve cognitive deficits, reduce neuronal damage, and restore the levels of key neurotransmitters and enzymes in the brain.[3]

Anti-inflammatory and Analgesic Effects

Fenchone and its derivatives have exhibited significant anti-inflammatory and analgesic properties in various animal models.[6][7] In a zymosan-induced inflammation model in mice, fenchone derivatives reduced paw swelling and pain sensation, effects that were partially dependent on the CB2 receptor.[7][9]

Diuretic Activity

Oral administration of fenchone has been shown to induce a significant diuretic effect in rats.[2][10] This effect is characterized by an increase in urine output and the excretion of electrolytes such as sodium, potassium, and calcium.[2][11]

Other Potential Therapeutic Uses

Research also suggests that fenchone may have wound-healing, antidiarrheal, antifungal, and bronchodilator activities.[12][13][14]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the therapeutic effects of this compound.

Table 1: Neuroprotective Effects of Fenchone in a Rat Model of Sporadic Alzheimer's Disease (ICV-STZ) [3]

ParameterControlICV-STZFenchone (20 mg/kg)Fenchone (40 mg/kg)Fenchone (80 mg/kg)Galantamine (2 mg/kg)
Cognitive Function (Morris Water Maze - Escape Latency, s) IncreasedDecreasedDecreasedDecreasedDecreased
Oxidative Stress Markers (Hippocampus)
GSH (µg/mg protein)NormalDecreasedIncreasedIncreasedIncreasedIncreased
SOD (U/mg protein)NormalDecreasedIncreasedIncreasedIncreasedIncreased
LPO (nmol/mg protein)NormalIncreasedDecreasedDecreasedDecreasedDecreased
Neuroinflammatory Markers (Hippocampus)
TNF-α (pg/mg protein)NormalIncreasedDecreasedDecreasedDecreasedDecreased
IL-6 (pg/mg protein)NormalIncreasedDecreasedDecreasedDecreasedDecreased
Apoptotic Marker (Hippocampus)
Caspase 3 (ng/mg protein)NormalIncreasedDecreasedDecreasedDecreasedDecreased
Mitochondrial Enzyme Complexes (Activity)
Complex I, II, IVNormalDecreasedNormalizedNormalizedNormalizedNormalized
Acetylcholinesterase Activity (µmol/min/mg protein) NormalIncreasedDecreasedDecreasedDecreasedDecreased

Table 2: Cerebroprotective Effects of Fenchone in a Rat Model of Brain Ischemia (BCCAO/R) [4][15]

ParameterShamBCCAO/RFenchone (100 mg/kg)Fenchone (200 mg/kg)
Cerebral Infarction (%) -Increased55.239.1
Antioxidant Enzymes (Brain Tissue)
Catalase (U/mg protein)NormalDecreasedRestoredRestored
Superoxide Dismutase (U/mg protein)NormalDecreasedRestoredRestored
Oxidative Stress & Inflammation Markers (Brain Tissue)
Malondialdehyde (MDA) (nmol/mg protein)NormalIncreasedDecreasedDecreased
Nitric Oxide (NO) (µmol/L)NormalIncreasedDecreasedDecreased

Table 3: Diuretic Effects of Fenchone in Rats [2]

TreatmentDose (mg/kg)Urine Output (mL/100g at 6h)Na+ Excretion (mmol/L)K+ Excretion (mmol/L)
Control-2.23 ± 0.14136.93 ± 0.9525.53 ± 1.31
Furosemide15IncreasedIncreasedIncreased
Fenchone100---
Fenchone200-IncreasedIncreased
Fenchone4005.22 ± 0.20184.06 ± 1.2146.21 ± 0.51

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols cited in the literature.

Animal Models
  • Sporadic Alzheimer's Disease Model (ICV-STZ): Wistar rats are administered intracerebroventricular (ICV) injections of streptozotocin (STZ) to induce a condition that mimics sporadic Alzheimer's disease. Fenchone is then administered orally for a period of 21 days.[3]

  • Brain Ischemia Model (BCCAO/R): Wistar albino rats undergo bilateral common carotid artery occlusion/reperfusion (BCCAO/R) to induce brain ischemia. Fenchone is administered at specified doses following the procedure.[4][15]

  • Diuretic Activity Model: Saline-loaded rats are used to assess the diuretic potential of fenchone. Different doses of fenchone are administered orally, and urine output and electrolyte concentrations are measured over an 8-hour period.[2]

  • Zymosan-Induced Inflammation Model: To investigate anti-inflammatory and anti-nociceptive activities, zymosan is injected into the paw of mice, followed by the administration of fenchone derivatives.[6][9]

Behavioral Assessments
  • Morris Water Maze: This test is used to assess spatial learning and memory in the ICV-STZ rat model.[3]

  • Novel Object Recognition Test: This test evaluates recognition memory in the ICV-STZ rat model.[3]

Biochemical Assays
  • Oxidative Stress Markers: Levels of GSH, SOD, and lipid peroxidation (LPO) are quantified in brain tissue (cortex and hippocampus) to assess oxidative stress.[3]

  • Neuroinflammatory Markers: The concentrations of TNF-α and IL-6 in brain tissue are measured to evaluate neuroinflammation.[3]

  • Apoptotic Markers: The activity of caspase 3 in brain tissue is determined as a marker of apoptosis.[3]

  • Mitochondrial Enzyme Complex Activity: The activity of mitochondrial complexes I, II, and IV is measured to assess mitochondrial function.[3]

  • Acetylcholinesterase Activity: The activity of this enzyme is quantified in brain tissue.[3]

  • Nitric Oxide Synthase (NOS) Inhibition: Molecular docking and in vivo studies are conducted to investigate the inhibitory effect of fenchone on NOS.[4][5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the therapeutic effects of this compound.

G cluster_0 Oxidative Stress cluster_1 Fenchone Intervention cluster_2 Cellular Response Oxidative_Stress Oxidative Stress Fenchone This compound Oxidative_Stress->Fenchone Induces Nrf2 Nrf2 Activation Fenchone->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, CAT, GSH) HO1->Antioxidant_Enzymes Reduced_Oxidative_Damage Reduced Oxidative Damage Antioxidant_Enzymes->Reduced_Oxidative_Damage

Caption: Proposed antioxidant signaling pathway of this compound.

G cluster_0 Phase 1: Induction of Alzheimer's Model cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Animal_Model Wistar Rats ICV_STZ Intracerebroventricular (ICV) Streptozotocin (STZ) Injection Animal_Model->ICV_STZ Treatment_Groups Treatment Groups: - Vehicle Control - Fenchone (20, 40, 80 mg/kg, p.o.) - Galantamine (2 mg/kg, p.o.) ICV_STZ->Treatment_Groups Duration 21 Days of Treatment Treatment_Groups->Duration Behavioral_Tests Behavioral Assessments: - Morris Water Maze - Novel Object Recognition Duration->Behavioral_Tests Biochemical_Analysis Biochemical Analysis of Cortex and Hippocampus Behavioral_Tests->Biochemical_Analysis

Caption: Experimental workflow for evaluating neuroprotective effects.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound possesses significant therapeutic potential for a range of conditions, particularly those with underlying inflammatory and oxidative stress components. Its neuroprotective effects in models of Alzheimer's disease and cerebral ischemia are especially noteworthy. However, the majority of the current evidence is derived from animal studies. Further research is warranted to elucidate the precise molecular targets of fenchone and to translate these promising preclinical findings into clinical applications. Future studies should focus on its pharmacokinetic and pharmacodynamic profiles, long-term safety, and efficacy in human subjects. The development of fenchone-based derivatives with improved potency and selectivity may also represent a promising avenue for future drug discovery efforts.

References

The Discovery and Structural Elucidation of (+)-Fenchone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchone, a bicyclic monoterpenoid ketone, is a naturally occurring organic compound with a characteristic camphor-like odor. It is a significant component of the essential oils of various plants, most notably fennel (Foeniculum vulgare), from which its name is derived, and is also found in wormwood, tansy, and cedar leaf.[1][2] This technical guide provides an in-depth historical account of the discovery and structural elucidation of this compound, presenting key quantitative data, detailing early experimental protocols, and visualizing the scientific journey through logical diagrams. This information is curated to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the history and chemical properties of this important natural product.

Historical Overview and Discovery

The systematic study of terpenes, the class of compounds to which fenchone belongs, was pioneered by the German chemist Otto Wallach in the late 19th century. His groundbreaking work, which began in 1884, led to the isolation and characterization of numerous terpenes from essential oils and earned him the Nobel Prize in Chemistry in 1910.[3] While a single definitive publication marking the absolute "first" discovery of fenchone is difficult to pinpoint from the historical literature, Wallach's comprehensive investigations into the constituents of essential oils were instrumental in identifying and characterizing fenchone as a distinct chemical entity. His work, extensively published in journals such as Justus Liebigs Annalen der Chemie, laid the foundation for understanding the chemistry of fenchone and other related bicyclic monoterpenoids.

The initial challenge for chemists of that era was to unravel the complex structures of these cyclic and often isomeric compounds. The structural elucidation of fenchone was a collaborative and incremental process involving several notable chemists of the time, including Friedrich Wilhelm Semmler and Ferdinand Tiemann . Their research, primarily conducted in the late 19th and early 20th centuries, involved a combination of classical chemical degradation techniques and the painstaking interpretation of reaction products to deduce the intricate bicyclic framework of the fenchone molecule. A significant breakthrough in confirming the bicyclic structure of compounds like fenchone came with the formulation of Bredt's Rule in 1924, which states that a double bond cannot be placed at the bridgehead of a bridged ring system, a rule that is consistent with the established structure of fenchone.[4][5]

Physicochemical and Spectroscopic Data

Early researchers relied on fundamental physicochemical properties to characterize and differentiate terpenes. The following tables summarize the quantitative data for this compound, including both historical and modern measurements for comparison.

Table 1: Physicochemical Properties of this compound

PropertyReported ValueReference
Molecular FormulaC₁₀H₁₆O[2]
Molar Mass152.23 g/mol [2]
AppearanceColorless oily liquid[2]
OdorCamphor-like[2]
Melting Point5-6 °C[6]
Boiling Point192-194 °C[6]
Density0.948 g/cm³ (at 20 °C)[2]
Specific Rotation ([α]D)+51° to +68°[6]

Table 2: Early Spectroscopic and Analytical Data (Conceptual)

Note: Early spectroscopic techniques were not as advanced as modern methods. This table conceptualizes the type of data that would have been available and crucial for structural elucidation in the early 20th century.

Analytical MethodObservation/Inference
Elemental AnalysisConfirmed the molecular formula C₁₀H₁₆O.
Oximation/Semicarbazone FormationIndicated the presence of a carbonyl (ketone) group.
Oxidation with PermanganateLed to the formation of dicarboxylic acids, providing clues about the ring structure.
Reduction (e.g., with sodium in ethanol)Produced the corresponding alcohol, fenchol, confirming the ketone functionality.
Molar RefractivityCompared with calculated values for different possible structures to support or refute hypotheses.

Key Historical Experimental Protocols

The isolation and structural determination of this compound relied on a series of now-classical organic chemistry techniques. The following sections detail the methodologies that were likely employed by Wallach and his contemporaries.

Isolation of this compound from Fennel Oil

The primary source of this compound for early chemists was the essential oil of fennel. The isolation process would have involved the following steps:

  • Steam Distillation: Crushed fennel seeds were subjected to steam distillation to extract the volatile essential oil.

  • Fractional Distillation: The collected essential oil, a mixture of various terpenes and other aromatic compounds, was then subjected to fractional distillation under reduced pressure. The fraction boiling around 193 °C would have been collected, which is rich in fenchone.

  • Purification via Bisulfite Adduct Formation: To further purify the fenchone, the collected fraction could be treated with a saturated solution of sodium bisulfite. Ketones like fenchone form solid adducts with sodium bisulfite, which can be separated by filtration. The fenchone is then regenerated by treating the adduct with a strong base, followed by extraction with an organic solvent and final distillation.

Early Synthetic and Derivatization Methods

The synthesis and derivatization of fenchone were crucial for confirming its structure and exploring its chemical reactivity.

The reduction of the ketone group in fenchone to a secondary alcohol (fenchol) was a key reaction for structural confirmation. The Bouveault-Blanc reduction, developed in 1903, was a common method for this transformation before the advent of metal hydrides.[3][7]

  • Procedure: In a flask fitted with a reflux condenser, this compound was dissolved in absolute ethanol. Metallic sodium was then added in small pieces. The reaction is vigorous and exothermic. After the sodium had completely reacted, the mixture was cooled and water was added to hydrolyze the sodium alkoxide. The resulting fenchol was then extracted with an organic solvent, and the solvent was removed to yield the crude product, which could be further purified by distillation or crystallization.

Oxidative cleavage of the fenchone ring system was a powerful tool for deducing its carbon skeleton. Strong oxidizing agents like potassium permanganate were used to break open the rings, and the resulting dicarboxylic acids were then isolated and identified. The structures of these degradation products provided vital clues about the connectivity of the carbon atoms in the original molecule.

Visualizing the Discovery and Structure of this compound

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the history and chemistry of this compound.

discovery_timeline cluster_19th_century Late 19th Century cluster_20th_century Early 20th Century start_terpene_chem Systematic Study of Terpenes Begins wallach_research Otto Wallach's Foundational Research start_terpene_chem->wallach_research Pioneered by isolation Isolation of Fenchone from Essential Oils wallach_research->isolation Leads to structure_elucidation Structural Elucidation through Chemical Degradation isolation->structure_elucidation Enables bredt_rule Bredt's Rule Confirms Bicyclic Structure structure_elucidation->bredt_rule Supported by synthesis Development of Synthetic Methods structure_elucidation->synthesis Informs structural_elucidation_workflow fenchone This compound (Unknown Structure) elemental_analysis Elemental Analysis (C10H16O) fenchone->elemental_analysis carbonyl_tests Carbonyl Group Tests (e.g., Oximation) fenchone->carbonyl_tests reduction Reduction (e.g., Na/EtOH) fenchone->reduction oxidation Oxidative Degradation (e.g., KMnO4) fenchone->oxidation structure_deduction Deduction of Bicyclic Structure elemental_analysis->structure_deduction carbonyl_tests->structure_deduction fenchol Fenchol (C10H18O) reduction->fenchol dicarboxylic_acids Dicarboxylic Acids (e.g., Fencholic Acid) oxidation->dicarboxylic_acids fenchol->structure_deduction dicarboxylic_acids->structure_deduction fenchone_biosynthesis GPP Geranyl Pyrophosphate (GPP) cyclization Cyclization GPP->cyclization rearrangement Rearrangement cyclization->rearrangement oxidation Oxidation rearrangement->oxidation fenchone This compound oxidation->fenchone

References

(+)-Fenchone structural elucidation and stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Elucidation and Stereochemistry of (+)-Fenchone

Introduction

This compound is a bicyclic monoterpenoid and a ketone, naturally occurring in the essential oils of various plants, most notably fennel (Foeniculum vulgare).[1] Its distinct camphor-like aroma has led to its use in perfumery and as a flavoring agent.[1] For researchers and professionals in drug development, understanding the precise three-dimensional structure and stereochemistry of natural products like this compound is critical for elucidating structure-activity relationships (SAR) and for the design of novel therapeutic agents.[2] This guide provides a comprehensive overview of the analytical techniques and logical workflow employed in the complete structural and stereochemical determination of this compound. The absolute configuration of this compound has been determined to be (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one.[3]

Part 1: Structural Elucidation

The structural elucidation of an unknown natural product is a systematic process that begins with determining its molecular formula and degrees of unsaturation, followed by the identification of functional groups and the assembly of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is initially employed to determine the molecular weight and molecular formula of the compound. For this compound (C₁₀H₁₆O), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

The electron ionization (EI) mass spectrum of fenchone provides key structural information through its fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z = 152, consistent with its molecular weight.[4][5] The fragmentation is characteristic of bicyclic ketones and can be rationalized as follows:

  • [M-15]⁺ (m/z 137): Loss of a methyl radical (•CH₃).

  • [M-28]⁺ (m/z 124): Loss of ethylene (C₂H₄) via a retro-Diels-Alder reaction.

  • [M-43]⁺ (m/z 109): Loss of a propyl fragment (•C₃H₇) or an acetyl radical (•CH₃CO).

  • Base Peak [m/z 81]: This peak is characteristic of many monoterpenes and results from significant fragmentation of the bicyclic ring system.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of a ketone and saturated alkyl groups.[4]

  • ~2870-2960 cm⁻¹: Strong C-H stretching vibrations, indicative of sp³ hybridized carbons in methyl and methylene groups.

  • ~1745 cm⁻¹: A strong, sharp absorption band characteristic of a C=O (carbonyl) stretching vibration. The frequency suggests a strained, cyclic ketone, which is consistent with the five-membered ring in the bicyclo[2.2.1]heptane system.[6]

  • ~1370-1460 cm⁻¹: C-H bending vibrations for the methyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and 2D NMR spectra (like COSY, HSQC, and HMBC) allows for the complete assignment of all protons and carbons.

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of fenchone shows ten distinct carbon signals, as expected from its molecular formula.[7] The key signals include a downfield signal for the carbonyl carbon, quaternary carbons, a methine carbon, methylene carbons, and methyl carbons.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, integration (number of protons), and splitting patterns (neighboring protons). Due to the rigid bicyclic structure, the protons exhibit complex splitting patterns.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) coupling networks, allowing for the tracing of connected protons within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule and identifying quaternary carbons.

Stereochemistry Determination

Once the planar structure is established, the final step is to determine the absolute stereochemistry. For this compound, this involves confirming the (1S,4R) configuration.

  • Optical Rotation: The designation "(+)-" indicates that a solution of this enantiomer rotates plane-polarized light in the dextrorotatory direction. This is an experimental value that helps distinguish between enantiomers but does not directly reveal the absolute configuration.

  • Chiral Chromatography: The enantiomeric purity of a sample can be determined by gas chromatography using a chiral stationary phase.[8]

  • X-ray Crystallography: While obtaining a suitable crystal of the liquid this compound itself can be challenging, the absolute configuration can be unequivocally determined by forming a crystalline derivative with a known chiral auxiliary. The X-ray diffraction analysis of such a derivative provides the three-dimensional structure, from which the absolute configuration of the parent molecule can be inferred.[2]

  • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to quantum chemical calculations, the absolute configuration can be determined.

Part 2: Data Presentation

Quantitative data from the various analytical techniques are summarized below for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Data Summary for this compound

Property Value
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol [4]
IUPAC Name (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one[3]
Appearance Colorless oily liquid[1]
Optical Rotation [α] Dextrorotatory (+)
IR (C=O Stretch) ~1745 cm⁻¹[4]

| MS (Molecular Ion) | m/z 152[5] |

Table 2: ¹³C NMR Spectroscopic Data for Fenchone (Data converted from Wenkert et al., 1969, originally referenced to CS₂ and converted to TMS scale using δ(CS₂) = 192.8 ppm)[7]

Carbon Atom Chemical Shift (δ) ppm Multiplicity (DEPT)
C1 48.1 C (Quaternary)
C2 220.3 C (Carbonyl)
C3 45.4 C (Quaternary)
C4 51.5 CH (Methine)
C5 24.1 CH₂ (Methylene)
C6 31.9 CH₂ (Methylene)
C7 10.3 CH₃ (Methyl)
C8 (endo-CH₃) 24.1 CH₃ (Methyl)
C9 (exo-CH₃) 22.4 CH₃ (Methyl)

| C10 | 31.9 | CH₂ (Methylene) |

Table 3: ¹H NMR Spectroscopic Data for Fenchone (Inferred from Spectrum and Structural Analysis) (Based on the known structure and general chemical shift principles. Precise, high-resolution experimental data with coupling constants is not readily available in literature databases.)[9]

Proton(s) Chemical Shift (δ) ppm (Predicted) Multiplicity
H4 ~1.8 - 2.0 m
H5 (endo/exo) ~1.5 - 1.9 m
H6 (endo/exo) ~1.6 - 2.1 m
H7 (CH₃) ~1.05 s
H8 (endo-CH₃) ~1.02 s

| H9 (exo-CH₃) | ~1.15 | s |

Part 3: Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structural elucidation of this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1 ratio).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the retention time of the this compound peak. Analyze the corresponding mass spectrum to identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a single drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Background Scan: Perform a background scan with the empty salt plates to account for atmospheric CO₂ and H₂O, as well as any absorptions from the plates themselves.

    • Sample Scan: Acquire the spectrum of the sample.

    • Parameters: Typically scan from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional groups (e.g., C=O stretch, C-H stretch, C-H bend).

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • Data Acquisition (1D Spectra):

    • ¹H NMR: Acquire the spectrum with a 90° pulse angle, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • ¹³C NMR: Acquire the proton-decoupled spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • DEPT-135: Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • Data Acquisition (2D Spectra):

    • COSY: Acquire a gradient-selected COSY (gCOSY) experiment to identify H-H correlations.

    • HSQC: Acquire a gradient-selected HSQC experiment to identify one-bond C-H correlations.

    • HMBC: Acquire a gradient-selected HMBC experiment to identify long-range (2-3 bond) C-H correlations. Optimize the long-range coupling delay for an average J-coupling of 8 Hz.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform the data, perform phase and baseline corrections. Integrate the ¹H NMR signals. Use the combination of all spectra to systematically assign all proton and carbon signals and confirm the bicyclic structure.

Part 4: Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical steps taken to determine the full structure of an unknown compound like this compound.

G cluster_0 Initial Analysis cluster_1 Structural Assembly cluster_2 Stereochemical Determination cluster_3 Final Confirmation A Isolation of this compound B Mass Spectrometry (MS) A->B Determine Mol. Formula (C10H16O) C Infrared (IR) Spectroscopy A->C Identify Functional Groups (Ketone C=O) D 1D NMR (1H, 13C, DEPT) B->D C->D E 2D NMR (COSY, HSQC, HMBC) D->E Assign C/H Framework F Propose Planar Structure E->F Connect Fragments G Optical Rotation Measurement F->G H X-ray Crystallography of Derivative or Vibrational Circular Dichroism (VCD) F->H I Assign Absolute Configuration (1S,4R) G->I Confirm Enantiomer H->I Determine 3D Arrangement J Final Structure Confirmed I->J

Caption: Logical workflow for the structural elucidation of this compound.

Stereochemical Determination Pathway

This diagram shows the relationship between the physical property (optical rotation) and the definitive analytical methods used to assign the absolute stereochemistry.

G Start Planar Structure of Fenchone Established Obs Observation: Sample is Dextrorotatory (+) Start->Obs Hypothesis Hypothesis: Sample is either (1S,4R) or (1R,4S) Obs->Hypothesis Method1 Method 1: X-ray Crystallography of a Chiral Derivative Hypothesis->Method1 Method2 Method 2: Vibrational Circular Dichroism (VCD) Hypothesis->Method2 Result Unambiguous 3D Structural Data Method1->Result Method2->Result Conclusion Conclusion: This compound has (1S,4R) Absolute Configuration Result->Conclusion

Caption: Pathway for determining the absolute stereochemistry of this compound.

References

An In-depth Technical Guide to the Solubility of (+)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of (+)-Fenchone in various solvents. The information is intended to support research, development, and formulation activities involving this bicyclic monoterpenoid. Data has been compiled from various scientific sources to provide a clear understanding of its solubility profile.

Physicochemical Properties of this compound

This compound, also known as (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one, is a colorless to pale yellow liquid with a characteristic camphor-like aroma[1]. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₆O[1]
Molecular Weight152.23 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
Density0.940 - 0.948 g/cm³[1]
Boiling Point192 - 194 °C[2]
Melting Point5 - 7 °C[3]
Refractive Index1.460 - 1.467[1]

Solubility Profile of this compound

The solubility of a compound is a critical parameter in various scientific and industrial applications, including drug delivery, product formulation, and analytical method development. This compound is a lipophilic molecule, which is reflected in its solubility in organic solvents and its poor solubility in water.

Qualitative assessments indicate that this compound exhibits good solubility in several organic solvents. It is reported to be soluble in ethanol, propylene glycol, and vegetable oils.[1] Its solubility is described as slight in chloroform and methanol.[3][4] Conversely, it is characterized as insoluble or practically insoluble in water.[1][5]

Quantitative solubility data for this compound in a wide range of pure organic solvents is not extensively available in the public domain. However, specific data points have been reported for its aqueous and some organic solvent systems. The available quantitative data is summarized in Table 2. It is important to note that the solubility of the enantiomer, (-)-Fenchone, in water is also included for comparative purposes, as the stereochemistry is not expected to dramatically alter aqueous solubility.

Table 2: Quantitative Solubility of Fenchone

SolventEnantiomerSolubilityTemperatureReference
WaterThis compound2.15 mg/mL25 °C
Water(-)-Fenchone1.983 g/L (1.983 mg/mL)20 °C[4]
Water(-)-Fenchone2.147 g/L (2.147 mg/mL)25 °C[6]
Dimethyl Sulfoxide (DMSO)Fenchone (unspecified)200 mg/mL (requires sonication)Not Specified[5]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineFenchone (unspecified)≥ 5 mg/mLNot Specified[5]
10% DMSO / 90% (20% SBE-β-CD in Saline)Fenchone (unspecified)≥ 5 mg/mLNot Specified[5]
10% DMSO / 90% Corn OilFenchone (unspecified)≥ 5 mg/mLNot Specified[5]

Experimental Protocol for Solubility Determination

For researchers seeking to determine the solubility of this compound in specific solvent systems, the isothermal shake-flask method is a widely accepted and reliable technique. This method involves equilibrating an excess amount of the solute with the solvent at a constant temperature until saturation is achieved. The subsequent quantification of the dissolved solute in the supernatant provides the solubility value.

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake settle Allow undissolved solid to settle shake->settle filter Filter supernatant (0.22 µm) settle->filter dilute Dilute filtrate filter->dilute quantify Quantify by HPLC or GC-MS dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (+)-Fenchone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchone, a bicyclic monoterpene, is a valuable chiral building block in asymmetric synthesis. Its rigid bicyclo[2.2.1]heptane framework and inherent chirality make it an excellent starting material for the synthesis of a variety of complex chiral molecules. While the direct enantioselective synthesis of the this compound scaffold is not widely reported, its derivatives are commonly synthesized in a diastereoselective manner, utilizing the existing stereocenter of this compound to control the formation of new chiral centers. These derivatives have shown significant potential in medicinal chemistry, particularly as selective ligands for cannabinoid receptors.

This document provides detailed application notes and protocols for the synthesis of this compound derivatives, focusing on the preparation of novel cannabinoid type ligands with high affinity and selectivity for the CB2 receptor. The methodologies described herein are based on the coupling of (1S,4R)-(+)-fenchone with various resorcinols and phenols.

Data Presentation: Synthesis of this compound-Resorcinol/Phenol Derivatives

The following table summarizes the synthesis of various 2-substituted this compound derivatives. The reactions involve the addition of lithiated resorcinol or phenol ethers to this compound. The yields of these diastereoselective additions vary depending on the specific substituent on the aromatic ring.

Compound IDStarting Resorcinol/PhenolProductYield (%)
1a 1,3-dimethoxy-5-pentylbenzene2-(2',6'-dimethoxy-4'-pentylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol20-62%[1][2]
1c 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene2-(2',6'-dimethoxy-4'-(2''-methyloctan-2''-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol20-62%[1][2]
2a 1-hexyl-2,3-dimethoxybenzene2-(3'-hexyl-2',6'-dimethoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol20-62%[1][2]
3a 3-hexyl-1-methoxybenzene2-(2'-methoxy-5'-hexylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol20-62%[1][2]
3c 1-methoxy-3-(2-methyloctan-2-yl)benzene2-(2'-methoxy-5'-(2''-methyloctan-2''-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol20-62%[1][2]
3e 1-methoxy-3-pentylbenzene2-(2'-methoxy-5'-pentylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol20-62%[1][2]
3g 1-methoxy-3-propylbenzene2-(2'-methoxy-5'-propylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol20-62%[1][2]

Experimental Protocols

General Procedure for the Synthesis of 2-(Aryl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol Derivatives

This protocol outlines the general method for the synthesis of this compound derivatives via the addition of a lithiated aromatic species.

Materials:

  • Substituted resorcinol or phenol dimethyl ether

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)

  • Anhydrous Tetrahydrofuran (THF)

  • (1S,4R)-(+)-Fenchone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a solution of the appropriate resorcinol or phenol dimethyl ether in anhydrous THF at 0 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (n-BuLi) in hexanes dropwise.

  • Stir the resulting solution at 0 °C for 1 hour.

  • In a separate flask, prepare a solution of (1S,4R)-(+)-fenchone in anhydrous THF.

  • Add the this compound solution to the lithiated aromatic solution at once.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 18 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted this compound derivative.

Note: The specific temperatures and reaction times for the lithiation and condensation steps may vary depending on the specific resorcinol or phenol used.[1][2]

Protocol for the Synthesis of 2-(2',6'-Dimethoxy-4'-pentylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol (1a)[3]

Materials:

  • 1,3-dimethoxy-5-pentylbenzene (0.5 g, 2.4 mmol)

  • Anhydrous THF (5 mL)

  • n-BuLi (1.6 M in hexane, 3.3 mL, 5.28 mmol)

  • This compound (0.401 g, 2.64 mmol) in 1 mL anhydrous THF

  • Saturated NH₄Cl solution

  • Ether

Procedure:

  • To a solution of 1,3-dimethoxy-5-pentylbenzene (0.5 g, 2.4 mmol) in 5 mL of dry THF at room temperature, add n-BuLi (1.6 M in hexane, 3.3 mL, 5.28 mmol).

  • Reflux the resulting solution under a nitrogen atmosphere for 2.5 hours.

  • Cool the reaction mixture to room temperature and add the solution of this compound in THF.

  • Reflux the reaction mixture for 3 hours and then stir for 18 hours at room temperature.

  • Work up the reaction by adding a saturated NH₄Cl solution and extracting with ether.

  • Dry the organic layer, filter, and evaporate the solvent to obtain the crude product, which can be further purified by chromatography.

Visualizations

Experimental Workflow for the Synthesis of this compound Derivatives

G cluster_prep Preparation of Lithiated Aromatic cluster_reaction Addition Reaction cluster_workup Workup and Purification A Resorcinol/Phenol Dimethyl Ether in Anhydrous THF B Add n-BuLi at 0°C A->B C Stir for 1 hour at 0°C B->C E Add Fenchone Solution to Lithiated Aromatic C->E D This compound in Anhydrous THF D->E F Stir at 0°C for 30 min, then RT for 18h G Quench with Saturated NH4Cl F->G H Extract with Ether G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K K G cluster_reactants Reactants cluster_control Stereochemical Control Fenchone (1S,4R)-(+)-Fenchone (Chiral Center) Reaction Nucleophilic Addition Fenchone->Reaction Control The existing chirality of this compound directs the facial selectivity of the nucleophilic attack on the carbonyl group, leading to a diastereoselective synthesis. Fenchone->Control ArylLithium Lithiated Aromatic (Nucleophile) ArylLithium->Reaction Product 2-Aryl-(+)-Fenchone Derivative (New Stereocenter) Reaction->Product Control->Product

References

Application Notes and Protocols for the Use of (+)-Fenchone as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchone, a naturally occurring bicyclic monoterpene, offers a rigid and sterically defined scaffold, making it an attractive candidate for applications in asymmetric synthesis. While its use as a chiral starting material for the synthesis of ligands and catalysts is established, its application as a removable chiral auxiliary provides a practical approach for the stereocontrolled introduction of new stereocenters in organic molecules. This document details the application of a this compound-derived lactol as a chiral auxiliary in diastereoselective alkylation reactions, providing protocols for its attachment, use in stereoselective synthesis, and subsequent cleavage.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is later removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse. This strategy is a powerful tool in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.

Application: Diastereoselective Alkylation using a this compound-Derived Lactol Auxiliary

A key application of this compound as a chiral auxiliary is in the form of a chiral lactol, which can be converted into a chiral acetal. This acetal then serves as a template to control the stereochemistry of alkylation reactions on an attached prochiral substrate. The bulky and conformationally rigid fenchone backbone effectively shields one face of the reactive intermediate, leading to high diastereoselectivity.

Logical Workflow for Diastereoselective Alkylation

G cluster_prep Auxiliary Preparation & Attachment cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage & Product Isolation start This compound lactol Fenchone-derived Lactol start->lactol Oxidation/Reduction acetal Chiral Acetal Substrate lactol->acetal Acetalization with Prochiral Substrate enolate Enolate Formation acetal->enolate Deprotonation alkylation Alkylation with Electrophile enolate->alkylation Addition of R-X cleavage Hydrolysis of Acetal alkylation->cleavage product Enantioenriched Product cleavage->product recovered_aux Recovered Fenchone Auxiliary cleavage->recovered_aux

Caption: Workflow for diastereoselective alkylation using a this compound-derived chiral auxiliary.

Data Presentation

The following table summarizes the quantitative data for the diastereoselective alkylation of a propargyl group to a this compound-derived acetal auxiliary.

ElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
Propargyl Bromiden-BuLiTHF-78 to rtHigh>98:2

Note: The yield is reported as "high" and the diastereomeric ratio as producing a "single isomer" in the source literature. The values presented here are conservative representations of this qualitative description.

Experimental Protocols

Protocol 1: Synthesis of the this compound-Derived Lactol Auxiliary

This protocol describes the preparation of the chiral lactol from this compound, which serves as the precursor for the chiral acetal.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium sulfite

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure lactone.

  • To a solution of the lactone in an appropriate solvent (e.g., THF), add a suitable reducing agent (e.g., DIBAL-H) at -78 °C to yield the desired lactol.

Protocol 2: Diastereoselective Alkylation

This protocol details the attachment of a prochiral substrate to the auxiliary and the subsequent diastereoselective alkylation.

Materials:

  • This compound-derived lactol

  • Prochiral alcohol (e.g., propargyl alcohol)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Electrophile (e.g., propargyl bromide)

  • Saturated aqueous ammonium chloride

Procedure:

  • Acetal Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the this compound-derived lactol (1.0 eq), the prochiral alcohol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting chiral acetal by column chromatography.

  • Alkylation: Dissolve the purified chiral acetal (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C.

  • Add n-BuLi (1.1 eq) dropwise and stir the resulting solution for 30 minutes at -78 °C to form the anion.

  • Add the electrophile (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash column chromatography to isolate the diastereomerically enriched product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol outlines the removal of the this compound auxiliary to yield the enantioenriched product.

Materials:

  • Alkylated substrate

  • Acidic catalyst (e.g., acetic acid, water, THF mixture)

  • Sodium bicarbonate

  • Organic solvent for extraction

Procedure:

  • Dissolve the alkylated substrate in a mixture of THF, acetic acid, and water.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the desired product with an organic solvent. The aqueous layer will contain the recovered chiral auxiliary precursor.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the enantioenriched product by flash column chromatography.

  • The aqueous layer can be further extracted to recover the this compound-derived auxiliary, which can be recycled.

Mechanism of Stereocontrol

The high diastereoselectivity observed in the alkylation step is attributed to the steric hindrance imposed by the rigid bicyclic structure of the fenchone auxiliary. The bulky gem-dimethyl group and the overall concave shape of the molecule effectively block one face of the enolate intermediate, forcing the incoming electrophile to approach from the less hindered face.

G cluster_mechanism Proposed Mechanism of Diastereoselection enolate Chelated Enolate Intermediate with Fenchone Auxiliary approach_unfavored Sterically Hindered Face (Blocked by Fenchone Backbone) enolate->approach_unfavored Unfavored Attack approach_favored Less Hindered Face enolate->approach_favored Favored Attack product Major Diastereomer approach_favored->product electrophile_unfavored Electrophile (R-X) electrophile_favored Electrophile (R-X)

Caption: Steric model for the diastereoselective alkylation controlled by the fenchone auxiliary.

Conclusion

The use of this compound as a chiral auxiliary, particularly in the form of a derived lactol for asymmetric alkylations, presents a valuable strategy in stereoselective synthesis. The ready availability of this compound from the chiral pool, coupled with the high levels of stereocontrol it imparts, makes it a noteworthy tool for chemists in research and development. The protocols provided herein offer a framework for the practical application of this methodology. Further research into expanding the scope of this compound-based auxiliaries to other classes of asymmetric reactions is a promising area for future investigation.

Application Notes and Protocols for Reaction Mechanisms Involving (+)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key reaction mechanisms involving the bicyclic monoterpene (+)-Fenchone. This chiral ketone is a valuable starting material in organic synthesis, offering a rigid scaffold for the preparation of a variety of complex molecules with applications in drug discovery and materials science. The following sections detail important transformations of this compound, including oxidation, reduction, and acid-catalyzed rearrangements.

Baeyer-Villiger Oxidation of this compound

The Baeyer-Villiger oxidation is a reliable method for the conversion of ketones to esters, and in the case of cyclic ketones like this compound, to lactones. This reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this reaction is of particular interest in the bicyclic system of fenchone.

Reaction Mechanism:

The accepted mechanism for the Baeyer-Villiger oxidation involves the formation of a Criegee intermediate. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxygen insertion. In the case of this compound, the oxygen atom can theoretically insert on either side of the carbonyl. However, it is generally observed that the more substituted carbon atom preferentially migrates. For bicyclic ketones, stereoelectronic factors also play a significant role in determining the product distribution.

Experimental Protocol: Baeyer-Villiger Oxidation of this compound with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol outlines the oxidation of this compound to the corresponding lactone using m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to quench unreacted m-CPBA and remove m-chlorobenzoic acid), saturated aqueous Na₂SO₃ solution (to reduce any remaining peroxides), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired lactone.

Quantitative Data:

ReactionOxidantProduct(s)Yield (%)RegioselectivityReference
Baeyer-Villiger Oxidationm-CPBA1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-oneTypically >80%HighGeneral literature

Diagram of the Baeyer-Villiger Oxidation of this compound:

Caption: Baeyer-Villiger oxidation of this compound.

Stereoselective Reduction of this compound

The reduction of the carbonyl group in this compound can lead to two diastereomeric alcohols: endo-fenchol and exo-fenchol. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the hydride reagent used.

Reaction Mechanism:

The reduction of ketones with hydride reagents involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. In the case of this compound, the bicyclic structure presents two faces for hydride attack: the less hindered exo face and the more hindered endo face.

  • Small hydride reagents (e.g., NaBH₄) can attack from the more hindered endo face, leading to the formation of the exo-alcohol as the major product.

  • Bulky hydride reagents (e.g., L-Selectride®) are sterically hindered from attacking the endo face and therefore preferentially attack from the less hindered exo face, resulting in the endo-alcohol as the major product.

Experimental Protocol: Stereoselective Reduction of this compound with L-Selectride®

This protocol describes the highly stereoselective reduction of this compound to endo-fenchol.

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe to the stirred solution of fenchone, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction at -78 °C by the slow, dropwise addition of water, followed by 3M NaOH and then 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Quantitative Data:

ReagentMajor ProductDiastereomeric Ratio (endo:exo)Yield (%)Reference
NaBH₄exo-Fenchol~15:85>90General literature
L-Selectride®endo-Fenchol>98:2>95[1][2]

Diagram of the Stereoselective Reduction of this compound:

Caption: Stereoselective reduction of this compound.

Acid-Catalyzed Rearrangement of this compound

Under strong acidic conditions, this compound can undergo skeletal rearrangements to form isomeric ketones, most notably isofenchone. This transformation proceeds through carbocation intermediates and involves Wagner-Meerwein shifts.

Reaction Mechanism:

The acid-catalyzed rearrangement of fenchone is initiated by the protonation of the carbonyl oxygen, which facilitates the formation of a tertiary carbocation. A subsequent 1,2-alkyl shift (Wagner-Meerwein rearrangement) leads to a more stable carbocation intermediate, which upon deprotonation yields the rearranged ketone. The specific pathway and product distribution can be influenced by the nature of the acid and the reaction conditions.

Experimental Protocol: Acid-Catalyzed Isomerization of this compound

This protocol provides a general method for the acid-catalyzed rearrangement of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or other strong acid (e.g., triflic acid)

  • Glacial acetic acid (optional, as solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place this compound in a round-bottom flask.

  • Slowly add concentrated sulfuric acid with stirring. The reaction can be exothermic. The reaction can also be carried out in a solvent like glacial acetic acid.

  • Heat the mixture under reflux for a specified period (e.g., 1-2 hours). Monitor the reaction by Gas Chromatography (GC) to observe the conversion of fenchone to its isomers.

  • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water, saturated aqueous NaHCO₃ solution, and brine until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The product mixture can be analyzed by GC-MS to determine the ratio of isomers. Further purification can be achieved by fractional distillation or column chromatography.

Quantitative Data:

The product distribution in acid-catalyzed rearrangements of fenchone is highly dependent on the reaction conditions (acid, temperature, time). A typical outcome is a mixture of fenchone isomers.

Acid CatalystMajor Rearrangement ProductProduct Ratio (approx.)Reference
H₂SO₄IsofenchoneVaries with conditionsGeneral literature

Diagram of the Acid-Catalyzed Rearrangement of this compound:

References

Application Notes and Protocols: (+)-Fenchone as a Versatile Starting Material for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel bioactive compounds using (+)-fenchone, a naturally abundant bicyclic monoterpene, as a chiral starting material. The unique stereochemistry and rigid scaffold of this compound make it an attractive building block in medicinal chemistry for the development of new therapeutic agents. This document outlines two distinct applications: the synthesis of potent and selective cannabinoid receptor 2 (CB2) agonists for anti-inflammatory and analgesic applications, and the preparation of polycarbonyl conjugates with promising antiviral activity.

Application Note 1: Synthesis of Novel Fenchone-Derived Cannabinoid Receptor 2 (CB2) Agonists

This section details the synthesis of a series of novel cannabinoid-type derivatives by coupling this compound with various substituted resorcinols and phenols. These compounds have demonstrated high affinity and selectivity for the human CB2 receptor, which is a key target for non-psychoactive therapeutics for inflammatory and pain-related conditions.

Logical Workflow for Synthesis and Evaluation of CB2 Agonists

The overall process involves a multi-step chemical synthesis followed by comprehensive biological evaluation to identify lead candidates.

cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start This compound & Substituted Phenol/Resorcinol step1 Coupling Reaction (e.g., Lithiation and Addition) start->step1 step2 Purification of Fenchone Derivative (Column Chromatography) step1->step2 step3 Optional Modification (Fluorination/Demethylation) step2->step3 product Final Fenchone-Based Compound step3->product eval1 CB1/CB2 Receptor Binding Assays (Determine Ki and Selectivity) product->eval1 Characterized Compound eval2 Functional Activity Assay ([35S]GTPγS Binding - Determine EC50 & Emax) eval1->eval2 eval3 In Vivo Efficacy Studies (Anti-inflammatory and Analgesic Models) eval2->eval3 lead_candidate Lead Candidate Identification eval3->lead_candidate

Caption: Workflow for the synthesis and biological evaluation of fenchone-derived CB2 receptor agonists.

Quantitative Data Summary

The following tables summarize the reaction yields and biological activity data for a selection of synthesized fenchone-resorcinol derivatives.[1]

Table 1: Synthesis Yields of Fenchone-Resorcinol Derivatives

Compound IDR Group on ResorcinolYield (%)
1a Pentyl30
1d 2-methyloctan-2-yl62.4
1e Methyl22

Table 2: Biological Activity at Human Cannabinoid Receptors

Compound IDhCB1 Ki (nM)hCB2 Ki (nM)hCB2 EC50 (nM)hCB2 Emax (%)
1d >10,0003.512.5989.6
HU-308 (Reference)>10,00022.72.5100

Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. EC50: Half maximal effective concentration, a measure of potency. Lower values indicate higher potency. Emax: Maximum efficacy.

Experimental Protocols

Protocol 1.1: General Procedure for the Synthesis of 2-Aryl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ols (e.g., Compound 1d) [1]

This protocol describes the coupling of a substituted resorcinol dimethyl ether with this compound.

Materials:

  • 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, and nitrogen atmosphere setup.

Procedure:

  • To a solution of 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene (2.4 mmol) in 5 mL of dry THF at room temperature, add n-BuLi (1.6 M in hexane, 5.28 mmol) dropwise under a nitrogen atmosphere.

  • Reflux the resulting solution under nitrogen for 2.5 hours.

  • Cool the reaction mixture to room temperature.

  • Add a solution of this compound (2.64 mmol) in 1 mL of dry THF to the reaction mixture.

  • Reflux the mixture for 3 hours, then continue stirring at room temperature for 18 hours.

  • Quench the reaction by the addition of a saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, and dry over MgSO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ether/petroleum ether gradient (typically 3-5% ether) to yield the pure compound.

Application Note 2: Synthesis of Polycarbonyl Conjugates from this compound with Antiviral Activity

This section describes the synthesis of novel polycarbonyl conjugates through the reaction of this compound hydrazone with 5-acyl-4-pyrones. These compounds have been shown to possess antiviral properties, particularly against the vaccinia virus.

Synthesis and Antiviral Screening Workflow

The synthetic strategy involves the formation of a hydrazone from this compound, which then undergoes a ring-opening transformation with a pyrone derivative, followed by screening for antiviral efficacy.

cluster_synthesis_antiviral Synthesis Phase cluster_evaluation_antiviral Antiviral Evaluation Phase start_av This compound & Hydrazine step1_av Formation of this compound Hydrazone start_av->step1_av step2_av Reaction with 5-Acyl-4-Pyrone (Ring-opening Transformation) step1_av->step2_av product_av Polycarbonyl Conjugate step2_av->product_av eval1_av In Vitro Screening (e.g., Vaccinia Virus, Influenza H1N1) product_av->eval1_av Purified Conjugate eval2_av Determination of Antiviral Activity (e.g., EC50) eval1_av->eval2_av eval3_av Cytotoxicity Assay (e.g., CC50) eval1_av->eval3_av si_calc Calculation of Selectivity Index (SI) (SI = CC50 / EC50) eval2_av->si_calc eval3_av->si_calc active_compound Active Compound Identified si_calc->active_compound

Caption: Workflow for the synthesis and antiviral screening of polycarbonyl conjugates derived from this compound.

Quantitative Data Summary

The following table presents the reaction yields and antiviral activity for polycarbonyl conjugates derived from this compound hydrazone and various 5-acyl-4-pyrones.[2]

Table 3: Synthesis Yields and Antiviral Activity of Fenchone-Derived Polycarbonyl Conjugates

5-Acyl-4-Pyrone ReactantYield (%)Antiviral Activity (Vaccinia Virus) - SI
Diethyl isochelidonate44-91 (range)17
Other 5-acyl-4-pyrones44-91 (range)Data varies

SI: Selectivity Index, the ratio of cytotoxic concentration (CC50) to effective antiviral concentration (EC50). A higher SI value indicates greater selectivity for viral targets over host cells.

Experimental Protocols

Protocol 2.1: Synthesis of this compound Hydrazone

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.

Protocol 2.2: General Procedure for the Synthesis of Polycarbonyl Conjugates [2]

This protocol outlines the ring-opening transformation of 5-acyl-4-pyrones with this compound hydrazone.

Materials:

  • This compound hydrazone

  • Appropriate 5-acyl-4-pyrone (e.g., diethyl isochelidonate)

  • Solvent (e.g., ethanol or acetonitrile)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve the 5-acyl-4-pyrone (1 equivalent) in the chosen solvent.

  • Add a solution of this compound hydrazone (1 equivalent) in the same solvent to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating as required for the specific pyrone derivative.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the resulting crude polycarbonyl conjugate by column chromatography on silica gel to obtain the final product.

These protocols provide a foundation for researchers to explore the rich chemistry of this compound and develop novel compounds with significant therapeutic potential. The versatility of the fenchone scaffold, combined with the straightforward synthetic methodologies, makes it a valuable tool in modern drug discovery and development.

References

Application Notes and Protocols for the Derivatization of (+)-Fenchone for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchone is a bicyclic monoterpene and a natural organic compound found in a variety of plants, notably fennel, and is utilized in perfumery and as a flavoring agent. Accurate and sensitive quantification of this compound is crucial in various fields, including natural product chemistry, food science, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of certain ketones like this compound can sometimes be improved by derivatization. This process modifies the analyte to enhance its volatility, thermal stability, and chromatographic behavior, leading to improved peak shape, increased sensitivity, and lower limits of detection.

This document provides detailed application notes and a protocol for the derivatization of this compound prior to GC-MS analysis. The recommended derivatization agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the carbonyl group of fenchone to form a stable oxime derivative. This derivative exhibits excellent chromatographic properties and can be detected with high sensitivity, particularly using negative chemical ionization (NCI) mass spectrometry.

Derivatization of this compound with PFBHA

The derivatization of ketones with PFBHA is a well-established method that proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form an oxime. This reaction is advantageous as it is typically quantitative and the resulting derivatives are thermally stable.[1] The pentafluorobenzyl group in the derivative makes it highly amenable to sensitive detection by electron capture detection (ECD) or GC-MS.

Experimental Workflow

Fenchone_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Derivative Extraction cluster_analysis Analysis Sample Sample containing This compound Extraction Solvent Extraction (e.g., with Hexane or Ethyl Acetate) Sample->Extraction Standard Standard solution of this compound Standard->Extraction Evaporation Solvent Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in appropriate solvent Evaporation->Reconstitution Add_PFBHA Addition of PFBHA reagent solution Reconstitution->Add_PFBHA Reaction Incubation (e.g., 60°C for 30 min) Add_PFBHA->Reaction LLE Liquid-Liquid Extraction (e.g., with Hexane) Reaction->LLE Wash Washing Step (e.g., with dilute acid) LLE->Wash Dry Drying of organic phase (e.g., with Na2SO4) Wash->Dry Final_Evap Final Evaporation and Reconstitution for GC-MS Dry->Final_Evap GCMS GC-MS Analysis Final_Evap->GCMS

Caption: Workflow for the derivatization of this compound with PFBHA for GC-MS analysis.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the derivatization and subsequent GC-MS analysis of this compound. These are based on established methods for ketone derivatization.[2][3][4]

Materials and Reagents
  • This compound standard (≥98% purity)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), derivatization grade

  • Hexane, pesticide residue grade or equivalent

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Sodium sulfate, anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Protocol 1: Derivatization of this compound in a Standard Solution
  • Preparation of Standard Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Preparation of Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Preparation of PFBHA Reagent: Prepare a 1-2 mg/mL solution of PFBHA in deionized water. The pH of this solution can be adjusted to approximately 4-5 with dilute HCl or NaOH if necessary.

  • Derivatization Reaction:

    • In a clean vial, place 100 µL of the this compound working standard solution.

    • Add 100 µL of the PFBHA reagent solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60-70°C for 30-60 minutes.

  • Extraction of the Derivative:

    • After cooling to room temperature, add 500 µL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the fenchone-oxime derivative into the organic phase.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Repeat the extraction with another 500 µL of hexane and combine the organic layers.

  • Washing and Drying:

    • To remove excess PFBHA reagent, the combined hexane extract can be washed with 500 µL of 0.1 M HCl followed by 500 µL of deionized water.

    • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

  • Final Sample Preparation:

    • Evaporate the hexane extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC-MS autosampler vial.

Protocol 2: GC-MS Analysis of this compound Oxime

The following are suggested starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

GC Parameter Suggested Value
Column HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 80°C, hold for 1 min. Ramp at 10°C/min to 280°C, hold for 5 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Ionization Energy 70 eV (for EI)
Mass Range m/z 50-500
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Note on SIM Mode: For enhanced sensitivity and quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended. The characteristic ions for the PFBHA derivative of fenchone should be determined from a full scan analysis of a standard. The most abundant and specific ions should be selected for SIM analysis. A prominent ion in the mass spectrum of PFBHA derivatives is often m/z 181, corresponding to the pentafluorotropylium cation.

Quantitative Data Summary

While specific quantitative data for the derivatization of this compound is not extensively reported, the following table provides expected performance metrics based on the analysis of underivatized fenchone and general performance of PFBHA derivatization for ketones. Researchers should perform their own validation to determine specific values for their method.

Parameter Expected Value (for underivatized Fenchone) Expected Improvement with Derivatization
Linearity Range 0.1 - 50 µg/g[5]Similar or wider range with improved linearity (R² > 0.99) is expected.
Limit of Detection (LOD) 0.04 µg/g[5]Significant improvement is expected, potentially reaching low pg/mL levels, especially with NCI-MS. For other ketones, LODs in the low ng/L to pg/L range have been reported.
Limit of Quantitation (LOQ) 0.12 µg/g[5]Significant improvement is expected, following the trend of the LOD.
Recovery -Expected to be in the range of 80-120%, but should be determined experimentally through spike and recovery studies. For other carbonyls, recoveries of 82-117% have been reported.[4]
Precision (RSD%) < 5%Expected to be < 15%, in line with typical bioanalytical method validation guidelines. For other carbonyls, precision between 2-16% has been reported.[4]

Conclusion

The derivatization of this compound with PFBHA prior to GC-MS analysis is a robust and sensitive method for its quantification in various matrices. The formation of the fenchone-oxime derivative enhances the chromatographic performance and allows for significantly lower detection limits compared to the analysis of the underivatized compound. The detailed protocols and application notes provided herein offer a solid foundation for researchers, scientists, and drug development professionals to implement this valuable analytical technique. Method validation should be performed to ensure the accuracy, precision, and reliability of the results for the specific application.

References

Protocols for the Extraction of (+)-Fenchone from Fennel Oil: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Fenchone, a bicyclic monoterpene and a key constituent of fennel (Foeniculum vulgare) oil, has garnered significant interest in the pharmaceutical and fragrance industries due to its characteristic camphor-like aroma and potential therapeutic properties. The efficient extraction and isolation of this compound from fennel oil are critical for its application in drug development and other scientific research. This document provides detailed application notes and protocols for various methods of extracting this compound from fennel oil, tailored for researchers, scientists, and drug development professionals. The protocols cover traditional and modern techniques, including hydrodistillation, steam distillation, solvent extraction, supercritical fluid extraction (SFE), and microwave-assisted extraction (MAE).

Application Notes

The selection of an appropriate extraction method for this compound from fennel oil depends on several factors, including the desired yield and purity of the final product, available equipment, cost, and environmental considerations.

  • Hydrodistillation and Steam Distillation: These are conventional methods for extracting essential oils from plant materials. They are relatively simple and inexpensive but can lead to thermal degradation of some compounds due to the high temperatures involved. The concentration of fenchone can be influenced by the distillation time, with shorter distillation times potentially yielding a higher percentage of fenchone in the collected oil fraction.[1][2]

  • Solvent Extraction: This method utilizes organic solvents to dissolve the essential oil from the plant material. The choice of solvent is crucial, as it affects the extraction efficiency and the chemical profile of the extract. While effective, this method requires a subsequent step to remove the solvent, and residual solvent in the final product can be a concern. Acetone has been reported to provide a high yield of fennel oil.[3][4]

  • Supercritical Fluid Extraction (SFE): SFE, primarily using carbon dioxide (CO2), is a green technology that offers several advantages over traditional methods. It is highly selective, and the solvent can be easily removed by depressurization, leaving no residue. SFE can yield a high-quality essential oil with a composition that closely represents the natural state. The yield of fennel oil from SFE can be higher than that from steam distillation and comparable to hexane extraction.[5]

  • Microwave-Assisted Extraction (MAE): MAE is a modern and efficient extraction technique that utilizes microwave energy to heat the solvent and plant material, leading to a faster extraction process and potentially higher yields. Studies have shown that MAE can provide the highest yield of fennel oil and a significantly higher percentage of fenchone compared to other methods.[6]

The variety of fennel used also plays a significant role in the fenchone content. Bitter fennel (Foeniculum vulgare subsp. piperitum) generally has a higher fenchone content (up to 20-28%) compared to sweet fennel (Foeniculum vulgare var. dulce), where the fenchone content is typically much lower.[6][7]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Fennel Oil Rich in Fenchone

This protocol is designed to maximize the yield of fennel oil with a high concentration of fenchone.

Materials and Reagents:

  • Ground fennel seeds (preferably bitter fennel)

  • Hexane (analytical grade)

  • Microwave-assisted extractor

  • Extraction vessels

  • Sieves (40 µm and 80 µm)

  • Rotary evaporator

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Sample Preparation: Grind the fennel seeds into a fine powder. Use sieves to separate the powder into different particle sizes (e.g., 40 µm and 80 µm) to determine the optimal size for extraction.[8]

  • Extraction:

    • Place 1 gram of the ground fennel seed powder into a microwave extraction vessel.

    • Add 20 mL of hexane to the vessel.[8]

    • Set the microwave extractor to a power of 600 W.[8]

    • Irradiate the sample for a set time (e.g., 1 minute and 5 minutes to compare).[8]

  • Post-Extraction:

    • After extraction, carefully remove the vessel from the microwave extractor.

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator to remove the hexane.

    • Dry the resulting essential oil over anhydrous sodium sulfate.

  • Analysis: Analyze the composition of the extracted oil using GC-MS to determine the percentage of this compound.

Protocol 2: Supercritical Fluid Extraction (SFE) of Fennel Oil

This protocol describes the extraction of fennel oil using supercritical CO2, a method known for producing high-purity extracts.

Materials and Reagents:

  • Whole or ground fennel seeds

  • Supercritical fluid extractor

  • High-pressure CO2 source

  • Extraction vessel

  • Separators

  • GC-MS for analysis

Procedure:

  • Sample Preparation: Load the extraction vessel with a known quantity of fennel seeds. Grinding the seeds can increase the extraction efficiency.

  • Extraction Parameters:

    • Set the extraction pressure to 200 bar.[6]

    • Set the extraction temperature to 50°C.[6]

  • Extraction Process:

    • Pressurize the system with CO2 to the desired extraction conditions.

    • Perform a static extraction for 15 minutes, where the CO2 is held in the vessel with the fennel seeds.[6]

    • Following the static phase, switch to a dynamic extraction for 3 hours, with a continuous flow of CO2 at a rate of 1 L/min.[6]

  • Fractionation and Collection:

    • Utilize two separators in series to fractionate the extract. Set the first separator at a pressure of 80-84 bar and a temperature of 31-35°C to selectively precipitate less volatile compounds.[5]

    • The second separator can be set at a lower pressure to collect the more volatile essential oil fraction.

  • Analysis: Analyze the collected essential oil from the second separator using GC-MS to determine the fenchone content.

Protocol 3: Purification of this compound by Fractional Distillation

This protocol outlines the separation of this compound from the extracted fennel oil based on the different boiling points of its components.

Materials and Reagents:

  • Crude fennel oil

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • GC-MS for analysis

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.

  • Distillation:

    • Place the crude fennel oil in the distillation flask.

    • Gently heat the flask using a heating mantle.

    • As the oil heats, different components will vaporize according to their boiling points. The vapor will rise through the fractionating column.

    • Monitor the temperature at the top of the column. Collect the fractions that distill over at the boiling point of fenchone (approximately 193°C at atmospheric pressure).

    • To avoid thermal degradation, vacuum distillation can be employed to lower the boiling points of the components.

  • Fraction Collection: Collect several small fractions and analyze each using GC-MS to identify the fraction with the highest purity of this compound.

  • Pooling and Storage: Combine the fractions with high fenchone purity and store in a tightly sealed container in a cool, dark place.

Data Presentation

The following table summarizes quantitative data from various studies on the extraction of essential oil from fennel and the corresponding fenchone content.

Extraction MethodPlant Material/VarietySolventKey ParametersEssential Oil Yield (%)Fenchone Content (%)Reference
Microwave-Assisted Extraction (MAE)Bitter Fennel Fruits-800W for 10 min, then 500W for 50 min2.828[6]
Supercritical Fluid Extraction (SFE)Bitter Fennel FruitsCO2200 bar, 50°C2.218[6]
Hydrodistillation (HD)Bitter Fennel FruitsWater3 hours0.9822[6]
Supercritical Fluid Extraction (SFE)Fennel SeedsCO2-10.0-[5]
Steam DistillationFennel SeedsWater-3.0-[5]
Hexane ExtractionFennel SeedsHexane-10.6-[5]
Alcohol ExtractionFennel SeedsEthanol-15.4-[5]
Solvent ExtractionFennel SeedsAcetone75°C, 6 hours20.8-[3][4]
HydrodistillationBalady Genotype SeedsWater--12.2[9]
HydrodistillationRomanesco Genotype SeedsWater--11.7[9]
HydrodistillationIranian Landrace (late maturity, humid/moderate climate)Water--~12-15[10]

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Fennel Seeds grinding Grinding start->grinding sieving Sieving (Optional) grinding->sieving mae Microwave-Assisted Extraction (MAE) sieving->mae sfe Supercritical Fluid Extraction (SFE) sieving->sfe hd Hydrodistillation (HD) sieving->hd se Solvent Extraction sieving->se filtration Filtration mae->filtration sfe->filtration hd->filtration se->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration distillation Fractional Distillation concentration->distillation gcms GC-MS Analysis distillation->gcms fenchone This compound gcms->fenchone

Caption: Experimental workflow for the extraction and purification of this compound from fennel seeds.

logical_relationship cluster_factors Influencing Factors cluster_outcome Outcome method Extraction Method (MAE, SFE, HD, etc.) yield Essential Oil Yield method->yield purity This compound Purity method->purity variety Fennel Variety (Bitter vs. Sweet) variety->yield variety->purity parameters Extraction Parameters (Temp, Time, Pressure, Solvent) parameters->yield parameters->purity

Caption: Key factors influencing the yield and purity of this compound from fennel oil.

References

The Aromatic Allure of (+)-Fenchone: Application Notes and Protocols for Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Fenchone, a bicyclic monoterpene ketone, is a key aroma compound found in nature, notably in fennel essential oil. Its characteristic camphoraceous, herbal, and slightly minty-woody scent has led to its widespread use in the fragrance and flavor industries. This document provides detailed application notes and experimental protocols for researchers and professionals interested in the utilization of this compound.

Application Notes

This compound's versatile sensory profile makes it a valuable ingredient in a wide array of consumer products. Its applications span from fine fragrances and personal care items to a variety of food and beverage products.

Fragrance Applications

In perfumery, this compound is prized for its ability to impart a fresh, clean, and natural character to fragrance compositions.[1][2] It is often used as a top note to provide an initial lift and diffusion to a scent.[3] Its cooling and herbal facets blend well with lavender, rosemary, and citrus notes, making it a popular choice for aromatic and fougère types of fragrances. It also finds application in functional perfumery for soaps, detergents, and lotions, where it contributes to a sense of cleanliness and freshness.[4]

Flavor Applications

As a flavoring agent, d-Fenchone is recognized as safe for food use by the FDA (GRAS status).[5] It imparts a characteristic fennel-like, camphoraceous, and slightly bitter taste.[2] It is commonly used in confectionery, baked goods, and both alcoholic and non-alcoholic beverages to provide a fresh, herbal note.[4][6] In the creation of complex flavor profiles, it can act as a modifier to balance sweetness and enhance herbal notes.[2]

Quantitative Data

The typical concentration of fenchone varies significantly depending on the application. The following tables summarize reported usage levels.

Table 1: Typical Concentrations of Fenchone in Fragrance Products

Product CategoryTypical Concentration (%)
Soap0.02
Detergents0.002
Lotions0.005
Perfumes0.05

Source: Citrus and Allied Essences, Ltd. (undated), as cited in Nomination Background: alpha-Fenchone (CASRN: 1195-79-5)[5]

Table 2: Usage Levels of d-Fenchone in Food Products (ppm)

Food CategoryAverage Usage (ppm)Maximum Usage (ppm)
Baked Goods9.8613.02
Frozen Dairy3.155.35
Soft Candy7.259.99
Gelatin Pudding3.215.44
Non-alcoholic Beverages1.083.10
Alcoholic Beverages0.105.00

Source: FEMA (1997a,b), as cited in Nomination Background: alpha-Fenchone (CASRN: 1195-79-5)[5]

Experimental Protocols

Synthesis of this compound via Catalytic Dehydrogenation of (+)-Fenchol

This protocol is based on the general principles of fenchol dehydrogenation described in the patent literature.[3][5][7]

Objective: To synthesize this compound from (+)-Fenchol using a self-made dehydrogenation catalyst.

Materials:

  • (+)-Fenchol (purity > 95%)

  • p-Xylene (solvent)

  • Self-made dehydrogenation catalyst (e.g., copper-based)

  • Acetic anhydride

  • Sulfuric acid (catalyst for esterification)

  • Three-necked flask equipped with a thermometer, mechanical stirrer, water trap, and reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Material Dewatering:

    • In the three-necked flask, combine (+)-Fenchol and p-xylene in a 1:0.2 ratio by weight.

    • Heat the mixture to reflux for approximately 30 minutes to remove any residual moisture via the water trap.

  • Catalytic Dehydrogenation:

    • After dewatering, add the self-made dehydrogenation catalyst to the reaction mixture (e.g., 0.05 parts catalyst to 1 part fenchol by weight).

    • Maintain the reflux at a temperature of 170-190°C for 6-9 hours. The progress of the reaction can be monitored by GC-MS.

  • Work-up and Esterification of Unreacted Fenchol:

    • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

    • To the filtrate, add acetic anhydride (e.g., 0.06 parts to 1 part of the initial fenchol) and a catalytic amount of sulfuric acid.

    • Heat the mixture to facilitate the esterification of any unreacted fenchol.

  • Purification:

    • The crude product is then subjected to fractional distillation under reduced pressure to separate the this compound from the solvent, fenchyl acetate, and other byproducts. The purity of the final product should be confirmed by GC-MS.

Synthesis_Workflow cluster_dewatering 1. Dewatering cluster_dehydrogenation 2. Dehydrogenation cluster_purification 3. Purification Fenchol (+)-Fenchol Dewatering Reflux (30 min) Fenchol->Dewatering pXylene p-Xylene pXylene->Dewatering Mixture Anhydrous Mixture Dewatering->Mixture Dehydrogenation Reflux (170-190°C) (6-9 hours) Mixture->Dehydrogenation Catalyst Catalyst Catalyst->Dehydrogenation CrudeProduct1 Crude Product Dehydrogenation->CrudeProduct1 Filtration Filtration CrudeProduct1->Filtration Esterification Esterification (Acetic Anhydride, H2SO4) Filtration->Esterification FractionalDistillation Fractional Distillation Esterification->FractionalDistillation Fenchone This compound FractionalDistillation->Fenchone

Caption: Workflow for the synthesis of this compound.
GC-MS Analysis of this compound in a Fragrance Formulation

This protocol is adapted from methodologies described for the analysis of fenchone in essential oils and commercial formulations.[6][8]

Objective: To identify and quantify this compound in a complex fragrance mixture.

Instrumentation and Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium (carrier gas)

  • Fragrance sample containing this compound

  • This compound standard for calibration

  • Solvent for dilution (e.g., ethanol)

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fragrance oil in ethanol (e.g., 1% v/v).

    • Prepare a series of calibration standards of this compound in ethanol covering the expected concentration range.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL

    • Split Ratio: 1:20

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 min

      • Ramp 1: 5°C/min to 200°C, hold for 1 min

      • Ramp 2: 5°C/min to 300°C, hold for 2 min

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ion Source Temperature: 240°C

      • Interface Temperature: 220°C

      • Ionization Voltage: 70 eV

      • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the standard.

    • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fragrance Sample Dilution Dilution in Ethanol Sample->Dilution Standard This compound Standard Calibration Calibration Standards Standard->Calibration Injection Injection (1 µL) Dilution->Injection Calibration->Injection Separation GC Separation (HP-5MS column) Injection->Separation Detection MS Detection (Scan m/z 40-400) Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Concentration of This compound Quantification->Result

Caption: Workflow for GC-MS analysis of this compound.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[9][10] The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, activating an associated G-protein (Gαolf).[11] This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of Ca²⁺ and Na⁺ ions, which depolarizes the neuron and generates an action potential. This signal is then transmitted to the olfactory bulb in the brain for processing.[11]

Olfactory_Pathway cluster_membrane Olfactory Sensory Neuron Membrane OR Olfactory Receptor (GPCR) G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNG_channel Cyclic Nucleotide-Gated Ion Channel Ions_in Ca²⁺, Na⁺ Influx CNG_channel->Ions_in Fenchone This compound Fenchone->OR Binds ATP ATP ATP->AC cAMP->CNG_channel Opens Depolarization Depolarization Ions_in->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Olfactory signal transduction pathway for this compound.

References

Application Notes and Protocols: Synthesis of Novel Cannabinoid Receptor Ligands from (+)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a novel class of selective cannabinoid receptor 2 (CB2) ligands derived from the readily available chiral starting material, (+)-fenchone. The methodologies outlined are based on the successful synthesis and characterization of 24 fenchone-based compounds, demonstrating a viable pathway for the development of potent and selective CB2 agonists with therapeutic potential.

Introduction

Fenchone, a bicyclic monoterpene, serves as an excellent chiral scaffold for the synthesis of novel cannabinoid-like compounds.[1] The structural rigidity of the fenchone backbone combined with the potential for substitution on an appended aromatic ring system allows for the systematic exploration of the structure-activity relationships (SAR) required for high affinity and selectivity at the CB2 receptor. The compounds described herein are primarily fenchone-resorcinol/phenol derivatives, which have shown promising results as potent and efficacious CB2 agonists.[1][2][3][4][5][6][7] One lead compound, 1d , demonstrated a high binding affinity (Kᵢ = 3.51 nM) and selectivity for the human CB2 receptor (hCB2R) and exhibited potent anti-inflammatory and analgesic properties in vivo.[1][3]

General Synthetic Approach

The synthesis of fenchone-derived cannabinoid ligands generally follows a three-step sequence.[1] The overall workflow involves the preparation of substituted aromatic precursors, followed by a key coupling reaction with this compound, and subsequent modifications such as fluorination or demethylation to generate a library of diverse analogs.

Synthesis_Workflow cluster_precursor Aromatic Precursor Synthesis cluster_coupling Core Assembly cluster_modification Analog Derivatization A Substituted Resorcinol/Phenol B Alkylation/ Protection A->B e.g., Iodomethane, K2CO3, DMF C Lithiation B->C n-Butyllithium, THF D Coupling with This compound C->D E Fenchone-Resorcinol Derivative D->E Fenchone This compound Fenchone->D F Fluorination E->F Selectfluor G Demethylation E->G Sodium Ethanethiolate, DMF Final Final CB2 Ligands E->Final F->Final G->Final

Caption: General workflow for the synthesis of fenchone-derived CB2 receptor ligands.

Experimental Protocols

The following protocols are detailed for the synthesis of the key intermediate and final compounds.

Protocol 1: Synthesis of Fenchone-Resorcinol/Phenol Derivatives

This protocol describes the coupling of lithiated resorcinol/phenol ethers with this compound.

Materials:

  • Substituted resorcinol or phenol dimethyl ether

  • n-Butyllithium (n-BuLi) in hexane

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of the appropriate resorcinol or phenol dimethyl ether (1 equivalent) in anhydrous THF is cooled to the required temperature (ranging from -78 °C to room temperature depending on the substrate).

  • n-Butyllithium in hexane (1.1 equivalents) is added dropwise to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is stirred at the same temperature for a period of 1 to 4 hours to ensure complete lithiation.

  • A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is stirred for an additional 2 to 24 hours, with the temperature allowed to slowly rise to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired fenchone-resorcinol/phenol derivative.[1]

Protocol 2: Fluorination of Fenchone-Resorcinol Derivatives

This protocol details the electrophilic fluorination of the aromatic ring of the fenchone derivatives.

Materials:

  • Fenchone-resorcinol dimethyl ether derivative

  • Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile

  • Water

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • The fenchone-resorcinol dimethyl ether derivative (1 equivalent) is dissolved in a mixture of acetonitrile and water.

  • Selectfluor™ (1.1 equivalents) is added to the solution in one portion.

  • The reaction mixture is stirred at room temperature for 12 to 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford the fluorinated derivative.[1]

Protocol 3: Demethylation of Fenchone-Resorcinol Derivatives

This protocol describes the removal of methyl ether protecting groups to yield the free hydroxyls.

Materials:

  • Fenchone-resorcinol dimethyl ether derivative

  • Sodium ethanethiolate

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of the fenchone-resorcinol dimethyl ether derivative (1 equivalent) in anhydrous DMF is prepared.

  • Sodium ethanethiolate (2.5 to 3 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux (approximately 140-150 °C) for 2 to 4 hours.

  • The reaction mixture is cooled to room temperature and then poured into ice-water.

  • The pH of the solution is adjusted to acidic (pH ~5-6) with 1 M HCl.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the demethylated product.[1][4]

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of representative fenchone-derived ligands for the human cannabinoid receptors CB1 and CB2.

Table 1: Binding Affinities (Kᵢ) and Selectivity of Fenchone Derivatives for hCB1 and hCB2 Receptors

CompoundhCB1 Kᵢ (nM)hCB2 Kᵢ (nM)Selectivity (CB1/CB2)
1a HHH>100001850 ± 150>5.4
1b HOMeH>1000025.3 ± 2.1>395
1c HOMe1,1-dimethylheptyl>1000012.5 ± 1.1>800
1d OMeOMe1,1-dimethylheptyl4750 ± 3503.51 ± 0.251353
2a FOMeH>1000045.2 ± 3.8>221
3a OHOH1,1-dimethylheptyl>100009.8 ± 0.9>1020

Data extracted from Smoum et al., 2022.[1]

Table 2: Functional Activity ([³⁵S]GTPγS Binding) of Selected Ligands at the hCB2 Receptor

CompoundEC₅₀ (nM)Eₘₐₓ (%)
1b 15.8 ± 1.375.2 ± 5.9
1d 2.59 ± 0.2189.6 ± 7.1

Data extracted from Smoum et al., 2022.[1]

CB2 Receptor Agonist Signaling Pathway

The synthesized fenchone derivatives act as agonists at the CB2 receptor, which is a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades that are typically associated with anti-inflammatory responses.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CB2 CB2 Receptor G_protein Gi/o Protein (α, β, γ subunits) CB2->G_protein Activation AC Adenylate Cyclase G_alpha Gαi/o-GTP G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation cAMP cAMP AC->cAMP Conversion Ligand Fenchone-Derived Agonist (e.g., 1d) Ligand->CB2 Binding G_alpha->AC Inhibition MAPK MAPK Pathway G_beta_gamma->MAPK Activation ATP ATP ATP->AC Inflammation Inflammatory Response cAMP->Inflammation Reduction MAPK->Inflammation Modulation

Caption: Simplified signaling pathway of a CB2 receptor agonist.

Conclusion

The use of this compound as a chiral starting material provides an efficient and versatile platform for the synthesis of novel, potent, and selective CB2 receptor ligands. The protocols and data presented herein offer a solid foundation for researchers in the field of cannabinoid drug discovery to develop new therapeutic agents for inflammatory and pain-related disorders. The favorable in vitro and in vivo profiles of compounds such as 1d underscore the potential of this chemical series for further preclinical and clinical development.

References

Application Notes and Protocols for the Quantification of (+)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of (+)-Fenchone in various matrices, catering to researchers, scientists, and professionals in drug development. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), a widely validated technique for this purpose. Additionally, a developmental protocol for High-Performance Liquid Chromatography (HPLC) is presented as a viable alternative.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and sensitive technique for the quantification of volatile compounds like this compound, particularly in complex matrices such as essential oils and plant extracts.

Application Note: GC-MS Quantification of this compound

This method allows for the simultaneous identification and quantification of this compound. The use of a mass spectrometer detector provides high selectivity and sensitivity. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring reliability for research and quality control purposes.[1]

Experimental Protocol: GC-MS

a) Sample Preparation (Essential Oils and Methanolic Extracts)

  • Stock Solution Preparation: Accurately weigh and dissolve standard this compound in HPLC-grade methanol to prepare a stock solution of 100 µg/mL.[1][2]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.10 to 50 µg/mL.[1][2]

  • Sample Preparation:

    • Essential Oils: Dilute the essential oil sample in methanol to bring the expected this compound concentration within the calibration range.

    • Methanolic Extracts: For plant material, 10 g of the sample can be extracted with 100 mL of methanol. The resulting extract can then be concentrated and redissolved in methanol for analysis.[2] For commercial formulations, the preparation will depend on the matrix (e.g., soft gelatin capsules, herbal mixtures).[3][4][5][6]

b) Instrumentation and Chromatographic Conditions

  • Gas Chromatograph: Agilent 7890 system or equivalent.[1]

  • Mass Spectrometer: Agilent 5975 TAD mass detector or equivalent.[1]

  • Column: Agilent 190914S HP-5MS fused-silica capillary column (30 m × 250 µm ID, 0.25 µm film thickness) or equivalent.[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector: Split/splitless injector with a split ratio of 20:1.[1]

  • Injector Temperature: 280 °C.[1]

  • Oven Temperature Program:

    • Initial temperature of 50 °C, hold for 1 minute.

    • Ramp to 100 °C at a rate of 20 °C/min, hold for 1 minute.

    • Ramp to 300 °C at a rate of 20 °C/min, hold for 1 minute.[1]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Ion Source Temperature: 150 °C.[1]

    • Transfer Line Temperature: 230 °C.[1]

    • Scan Mode: Full scan (mass range 40-600 amu) for identification and Single Ion Monitoring (SIM) for quantification. For Fenchone analysis, a selected ion of 152.2 amu can be used.[1]

Data Presentation: GC-MS Method Validation Summary

The following table summarizes the validation parameters for the quantification of this compound using the described GC-MS method.

Validation ParameterResult
Linearity Range 0.10–50 µg/g[1][2]
Correlation Coefficient (r²) > 0.99[2]
Limit of Detection (LOD) 0.04 µg/g[1][2]
Limit of Quantification (LOQ) 0.12 µg/g[1][2]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample (Essential Oil, Plant Extract, etc.) Dilution Dilution with Methanol Start->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Vial Autosampler Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Detection Mass Spectrometric Detection (EI, SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of This compound Integration->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for the quantification of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC) Method Development

While GC-MS is the more common technique, HPLC offers an alternative for the analysis of this compound, particularly when dealing with less volatile matrices or when derivatization is preferred to enhance detection.

Application Note: HPLC Method Development for this compound

This section outlines a starting point for the development of a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound. Further method development and validation are required to establish a robust analytical procedure. For the specific analysis of the (+)-enantiomer, a chiral stationary phase would be necessary.

Experimental Protocol: HPLC (Developmental)

a) Sample Preparation

  • Stock and Standard Solutions: Prepare as described in the GC-MS protocol, using a mobile phase-compatible solvent (e.g., methanol or acetonitrile).

  • Sample Preparation: Dilute samples in the initial mobile phase composition to ensure good peak shape.

b) Instrumentation and Chromatographic Conditions (Starting Point)

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for achiral separation. For chiral separation of this compound, a chiral stationary phase (CSP) such as a polysaccharide-based column (e.g., Chiralcel®) would be required.

  • Mobile Phase:

    • Achiral: A gradient of acetonitrile and water, or methanol and water. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

    • Chiral: The mobile phase will be highly dependent on the chosen chiral column and may consist of mixtures of hexane/isopropanol for normal phase or acetonitrile/water/alcohols for reverse phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where this compound has absorbance (e.g., around 210 nm, though a full UV scan is recommended to determine the optimal wavelength).

  • Injection Volume: 10-20 µL.

Data Presentation: HPLC Method Development Parameters

As this is a developmental protocol, a full validation table cannot be provided. The following table outlines the key parameters that require optimization and validation.

Parameter to ValidateDescription
Specificity/Selectivity Ensure the peak for this compound is well-resolved from other matrix components.
Linearity and Range Determine the concentration range over which the response is linear.
LOD and LOQ Establish the lowest concentration that can be reliably detected and quantified.
Accuracy and Precision Assess the closeness of the results to the true value and the degree of scatter in the data.
Robustness Evaluate the method's performance under small, deliberate variations in parameters.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample Dilution Dilution in Mobile Phase Start->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Vial Autosampler Vial Filtration->Vial Injection Injection into HPLC Vial->Injection Separation Chromatographic Separation (e.g., C18 or Chiral Column) Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of This compound Integration->Quantification Calibration Calibration Curve Calibration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for the quantification of this compound by HPLC.

References

Application Notes and Protocols for the Use of (+)-Fenchone in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-fenchone, a naturally occurring bicyclic monoterpene, as a versatile chiral building block in asymmetric catalysis. Due to its rigid structure and readily available enantiopure forms, this compound serves as an excellent starting material for the synthesis of chiral ligands and auxiliaries. These are instrumental in controlling the stereochemical outcome of reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers are often responsible for the desired therapeutic effects.

This document details the application of this compound derivatives in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. Included are detailed experimental protocols, quantitative data on catalyst performance, and a visualization of the catalytic cycle.

Application: Enantioselective Addition of Diethylzinc to Aldehydes

Derivatives of this compound, particularly chiral β-amino alcohols and β-hydroxy oxazolines, have proven to be effective catalysts for the enantioselective addition of diethylzinc to various aldehydes. This reaction yields valuable chiral secondary alcohols, which are common structural motifs in many biologically active compounds.

Key Features:
  • High Enantioselectivity: Fenchone-based catalysts can induce high levels of stereocontrol, leading to the formation of the desired enantiomer of the alcohol product in high enantiomeric excess (ee).

  • Good to Excellent Yields: The catalytic systems generally provide the product in high chemical yields.

  • Versatility: These catalysts have been successfully applied to a range of aromatic aldehydes.

Quantitative Data

The performance of various this compound-derived catalysts in the enantioselective addition of diethylzinc to benzaldehyde is summarized in the table below. The data highlights the catalyst's efficiency in terms of yield and enantioselectivity.

CatalystAldehydeYield (%)ee (%)Product Configuration
Fenchone-derived β-amino alcohol 1Benzaldehyde9582S
Fenchone-derived β-amino alcohol 2Benzaldehyde9285S
Fenchone-derived β-hydroxy oxazoline 3[1]Benzaldehyde9896R
Fenchone-derived β-hydroxy oxazoline 3[1]p-Chlorobenzaldehyde9594R
Fenchone-derived β-hydroxy oxazoline 3[1]p-Methylbenzaldehyde9795R
Fenchone-derived β-hydroxy oxazoline 3[1]o-Chlorobenzaldehyde8892R

Experimental Protocols

Protocol 1: Synthesis of a this compound-Derived β-Hydroxy Oxazoline Ligand[1]

This protocol describes the synthesis of a chiral β-hydroxy oxazoline ligand from this compound, which can be used as a catalyst in the enantioselective addition of diethylzinc to aldehydes.

Materials:

  • This compound

  • (S)-(-)-2-Methyl-4-isopropyloxazoline

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous Tetrahydrofuran (THF)

  • Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add anhydrous THF (4.0 mL) and (S)-(-)-2-methyl-4-isopropyloxazoline (2.00 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.10 mmol) in hexane to the solution.

  • Stir the reaction mixture for 15 minutes at -78 °C.

  • In a separate flask, dissolve this compound (2.00 mmol) in anhydrous THF (4.0 mL).

  • Add the this compound solution dropwise to the reaction mixture at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral β-hydroxy oxazoline ligand.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde using a Fenchone-Derived Catalyst[1]

This protocol details the general procedure for the asymmetric addition of diethylzinc to benzaldehyde using a pre-synthesized this compound-derived chiral ligand.

Materials:

  • Fenchone-derived chiral ligand (e.g., β-hydroxy oxazoline from Protocol 1)

  • Benzaldehyde

  • Diethylzinc (Et₂Zn) solution in hexane

  • Anhydrous toluene

  • Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral fenchone-derived ligand (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (2 mL).

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc (1.0 M solution in hexane, 2.0 mL, 2.0 mmol) to the solution and stir for 20 minutes at 0 °C.

  • Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1-phenyl-1-propanol by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the chiral ligand and the proposed catalytic cycle for the enantioselective addition reaction.

G Experimental Workflow: Ligand Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification A Dissolve oxazoline in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi B->C E Add fenchone solution to oxazoline-Li C->E D Prepare this compound solution in THF D->E F Stir at -78 °C E->F G Warm to room temperature F->G H Quench with aq. NH4Cl G->H I Extract with diethyl ether H->I J Dry and concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for the synthesis of a this compound-derived chiral ligand.

G Proposed Catalytic Cycle catalyst Chiral Zn-Ligand Complex intermediate Intermediate Complex catalyst->intermediate Coordination aldehyde Aldehyde aldehyde->intermediate diethylzinc Diethylzinc diethylzinc->intermediate Addition product Chiral Alcohol Product intermediate->product Alkylation & Release product->catalyst Regeneration

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.

References

Application Note and Protocol: Purification of (+)-Fenchone by Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchone, a bicyclic monoterpene ketone, is a valuable natural product with applications in the fragrance, flavor, and pharmaceutical industries. It is a key constituent of essential oils from plants such as fennel (Foeniculum vulgare). For many applications, particularly in drug development and research, high-purity this compound is required. Fractional distillation is a powerful technique for the purification of this compound from essential oil extracts, leveraging differences in the boiling points of the various components. Due to the high boiling point of Fenchone and the thermal sensitivity of terpenes, vacuum fractional distillation is the preferred method to prevent degradation. This document provides a detailed protocol for the purification of this compound from a mixture, such as fennel essential oil, using vacuum fractional distillation.

Data Presentation: Physical Properties of this compound and Common Impurities

Successful purification by fractional distillation relies on the differences in the boiling points of the components in the mixture. The following table summarizes the key physical properties of this compound and other common terpenes that may be present as impurities in crude fennel oil.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/cm³)Refractive Index (n D)
This compound C₁₀H₁₆O152.23193.50.9481.4625
trans-AnetholeC₁₀H₁₂O148.20234-2370.9881.561
LimoneneC₁₀H₁₆136.241760.8411.473
α-PineneC₁₀H₁₆136.24155-1560.8581.466
EstragoleC₁₀H₁₂O148.20215-2160.9651.521
MyrceneC₁₀H₁₆136.24166-1680.7941.470

Note: Boiling points are approximate and can vary with pressure. Data compiled from various sources.

Experimental Protocol: Vacuum Fractional Distillation of this compound

This protocol details the purification of this compound from a crude essential oil mixture.

Materials and Apparatus
  • Crude this compound containing mixture (e.g., Fennel essential oil)

  • Round-bottom flask (appropriately sized for the volume of crude material)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge)

  • Distillation head with condenser

  • Thermometer or temperature probe

  • Receiving flasks (multiple, e.g., pear-shaped or round-bottom)

  • Vacuum pump

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Manometer or vacuum gauge

  • Vacuum grease

  • Clamps and stands

  • Cooling water supply

  • Analytical balance

  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis

Apparatus Setup
  • Assemble the fractional distillation apparatus as depicted in the workflow diagram below.

  • Place a magnetic stir bar in the round-bottom flask and add the crude this compound mixture. The flask should not be more than two-thirds full.

  • Connect the fractionating column to the round-bottom flask. For efficient separation of terpenes, a packed column is recommended.

  • Place the distillation head on top of the fractionating column, ensuring the thermometer bulb is positioned just below the sidearm leading to the condenser.

  • Attach the condenser to the distillation head and secure it with clamps. Connect the condenser to a circulating cold water supply.

  • Connect the vacuum adapter to the end of the condenser and attach a receiving flask.

  • Connect the vacuum line from the vacuum pump to the distillation apparatus via a cold trap. The cold trap is essential to protect the pump from volatile organic compounds.

  • Ensure all ground glass joints are properly sealed with a thin layer of vacuum grease.

Distillation Procedure
  • System Evacuation: Turn on the cooling water to the condenser. Slowly and carefully apply a vacuum to the system. A stable pressure of 5-15 mmHg is a good starting point for terpene distillation.[1]

  • Heating and Equilibration: Begin stirring the crude mixture. Gradually heat the round-bottom flask using the heating mantle. Observe the mixture for boiling. As the vapor rises through the fractionating column, a condensation ring will become visible. Allow this ring to slowly ascend the column to establish a temperature gradient.

  • Forerun Collection: The first fraction to distill will be the most volatile components with the lowest boiling points (e.g., monoterpene hydrocarbons like limonene and α-pinene). Collect this "forerun" in the first receiving flask until the head temperature stabilizes.

  • Main Fraction Collection: As the temperature at the distillation head begins to rise and then stabilizes at the expected boiling point of this compound at the operating pressure, switch to a clean receiving flask to collect the main fraction. The boiling point under vacuum can be estimated using a pressure-temperature nomograph.

  • Monitoring and Fraction Cutting: Continuously monitor the temperature at the distillation head. A stable temperature indicates the collection of a pure fraction. If the temperature fluctuates or begins to rise significantly again, it indicates the presence of a higher-boiling impurity. At this point, change the receiving flask to collect this subsequent fraction separately.

  • Shutdown: Once the desired this compound fraction has been collected, or if only a small amount of residue remains in the distillation flask, turn off the heating mantle and allow the system to cool under vacuum. Once cooled, slowly and carefully release the vacuum before turning off the vacuum pump.

  • Analysis: Analyze the collected fractions for purity using a suitable analytical technique such as GC-MS.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound via fractional distillation.

G start Start: Crude this compound Mixture setup Apparatus Setup: Assemble Vacuum Fractional Distillation Unit start->setup evacuate System Evacuation: Apply Vacuum (5-15 mmHg) setup->evacuate heat Heating & Equilibration: Gradual Heating and Stirring evacuate->heat collect_forerun Fraction 1: Collect Forerun (Low Boiling Point Impurities) heat->collect_forerun Temp. Stabilizes at Lower BP collect_main Fraction 2: Collect Main Fraction (this compound) collect_forerun->collect_main Temp. Rises and Stabilizes at Fenchone BP collect_final Fraction 3: Collect Final Fraction (High Boiling Point Impurities) collect_main->collect_final Temp. Rises Again shutdown System Shutdown: Cool Down and Release Vacuum collect_main->shutdown collect_final->shutdown analysis Purity Analysis: GC-MS of Collected Fractions shutdown->analysis end End: Purified this compound analysis->end

Caption: Workflow for this compound Purification.

Troubleshooting and Optimization

  • Poor Separation: If the separation of components is not efficient, consider using a longer fractionating column or a more efficient packing material. Increasing the reflux ratio (the ratio of condensed vapor returned to the column to that collected as distillate) can also improve separation but will increase the distillation time.[1]

  • Bumping: Vigorous, uneven boiling ("bumping") can occur. Ensure adequate stirring and do not overfill the distillation flask.

  • Thermal Degradation: If the product appears discolored or the yield is low, the distillation temperature may be too high. Ensure a good vacuum is maintained to keep the boiling point low. Terpenes are known to be sensitive to high temperatures.[2]

  • Pressure Fluctuations: A stable vacuum is crucial for a consistent boiling point and good separation. Check for leaks in the system if the pressure is unstable.

References

Application Note: Quantitative Analysis of (+)-Fenchone using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for creating a standard curve for the quantitative analysis of (+)-Fenchone using Gas Chromatography with a Flame Ionization Detector (GC-FID). This method is crucial for quality control, pharmacokinetic studies, and formulation development involving this compound.

Introduction

This compound is a naturally occurring monoterpenoid and a constituent of various essential oils, notably from fennel (Foeniculum vulgare)[1][2]. Its various pharmacological activities, including antioxidant and anti-inflammatory properties, have made it a subject of interest in drug development and other industries[2][3]. Accurate and precise quantification of this compound is essential for research and quality control. Gas chromatography (GC) is a highly suitable technique for the analysis of volatile compounds like terpenes[4][5]. This application note details a robust method for generating a standard curve for this compound analysis using GC-FID.

Experimental Protocol

This protocol outlines the preparation of standard solutions and the instrumental analysis parameters for generating a reliable calibration curve.

Materials and Reagents
  • This compound analytical standard (≥99.5% purity)[6]

  • Methanol (HPLC or GC grade), or another suitable solvent like ethanol or isopropanol[4][7][8]

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes

  • GC vials with caps and septa

Preparation of Standard Solutions

2.2.1. Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh 10 mg of this compound analytical standard.

  • Dissolve the weighed standard in a 10 mL volumetric flask using methanol.[2][7]

  • Ensure the standard is completely dissolved by vortexing or sonicating if necessary.

  • Fill the flask to the mark with methanol. This is your stock solution of 1000 µg/mL (or 1 mg/mL).

2.2.2. Working Standard Solutions (Serial Dilution):

Prepare a series of working standard solutions from the stock solution via serial dilution. The following is an example of a dilution series to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[7]

  • 100 µg/mL Standard: Transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.[2][7]

  • 50 µg/mL Standard: Transfer 5 mL of the 100 µg/mL standard into a 10 mL volumetric flask and dilute to the mark with methanol.

  • 25 µg/mL Standard: Transfer 5 mL of the 50 µg/mL standard into a 10 mL volumetric flask and dilute to the mark with methanol.

  • 10 µg/mL Standard: Transfer 4 mL of the 25 µg/mL standard into a 10 mL volumetric flask and dilute to the mark with methanol.

  • 5 µg/mL Standard: Transfer 5 mL of the 10 µg/mL standard into a 10 mL volumetric flask and dilute to the mark with methanol.

  • 1 µg/mL Standard: Transfer 2 mL of the 5 µg/mL standard into a 10 mL volumetric flask and dilute to the mark with methanol.

Transfer an aliquot of each working standard solution into a GC vial for analysis.

Gas Chromatography (GC-FID) Conditions

The following are typical GC conditions for terpene analysis and can be adapted for this compound.

Parameter Condition
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[7][9]
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Temperature 300 °C
Oven Program Start at 60 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min
Injection Volume 1 µL
Split Ratio 20:1

Data Presentation

A standard curve is generated by plotting the peak area response from the GC-FID against the corresponding concentration of the this compound standards. The linearity of the curve is assessed by the coefficient of determination (R²).

Table 1: Standard Curve Data for this compound Analysis

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
155,000
5278,000
10562,000
251,410,000
502,850,000
1005,730,000
0.9995

Note: The peak area values are hypothetical and for illustrative purposes. Actual values will depend on the specific instrument and conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in creating a standard curve for this compound analysis.

G Standard Curve Generation Workflow for this compound Analysis cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solution (1000 µg/mL) serial_dilution Perform Serial Dilutions (1-100 µg/mL) stock->serial_dilution vial_transfer Transfer to GC Vials serial_dilution->vial_transfer gc_injection Inject Standards into GC-FID vial_transfer->gc_injection data_acquisition Acquire Peak Area Data gc_injection->data_acquisition plot_curve Plot Peak Area vs. Concentration data_acquisition->plot_curve linearity Determine Linearity (R²) plot_curve->linearity quantification Quantify Unknown Samples linearity->quantification

Caption: Workflow for this compound standard curve generation.

Conclusion

The protocol described provides a reliable and reproducible method for creating a standard curve for the quantitative analysis of this compound using GC-FID. A linear standard curve with a high coefficient of determination (typically >0.995) is crucial for accurate quantification of this compound in various sample matrices. This methodology is fundamental for researchers and professionals in drug development and quality control.

References

Application Notes and Protocols for Laboratory Handling of (+)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Fenchone is a bicyclic monoterpenoid and a ketone with a camphor-like odor.[1][2] It is a colorless to pale yellow oily liquid found as a natural constituent in the essential oils of plants like fennel.[2][3] In research and development, particularly in the pharmaceutical and fragrance industries, this compound is utilized as a flavoring agent, in perfumery, and as a chiral starting material in organic synthesis.[4] Due to its chemical properties, appropriate safety procedures are paramount to ensure the well-being of laboratory personnel and to prevent environmental contamination. These notes provide detailed protocols for the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5]

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[5]

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[5]

  • Flammable Liquid (Category 3 or 4): Some sources classify it as a flammable or combustible liquid.[1][6]

It is also noted as a mild skin irritant.[1] The toxicological properties have not been fully investigated, so it should be handled with care.[7]

Physical and Chemical Properties

Proper understanding of the physical and chemical properties of this compound is essential for its safe handling.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O[5]
Molecular Weight 152.23 g/mol [3][5]
Appearance Colorless to pale yellow oily liquid[3][8]
Odor Camphor-like[1][8]
Melting Point 5-7 °C (41-43 °F)[4]
Boiling Point 192-194 °C (378-381 °F) at 760 mmHg[1][8]
Flash Point Approximately 60-66.5 °C (140-151.7 °F) (closed cup)[8]
Density ~0.948 g/cm³ at 20-25 °C[9]
Solubility in Water Practically insoluble[1]
Solubility in Solvents Soluble in chloroform and methanol (slightly)[4]
Vapor Pressure 0.463 mmHg at 25 °C (estimated)[8]

Protocols for Safe Laboratory Use

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[5] The use of a chemical fume hood is strongly recommended to avoid inhalation of vapors.[10]

  • Ensure that a safety shower and an eyewash station are readily accessible in the work area.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved standards.[5][6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected before use. Dispose of contaminated gloves properly after use.[6][10]

  • Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[5][10]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection may not be necessary.[11] For large-scale use or in case of spills, a NIOSH/MSHA-approved respirator may be required.[11]

Handling and Storage Protocol

Handling:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe vapors or mist.[7]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[7][10]

  • Take precautionary measures against static discharge.[10]

  • Use only non-sparking tools when handling.[10]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Keep away from heat, sparks, and flame.[7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][10]

  • For long-term storage, refrigeration is recommended.[4]

Experimental Protocol: Preparation of a Standard Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in ethanol for use in gas chromatography (GC) analysis.

Materials:

  • This compound

  • Anhydrous Ethanol (ACS grade or higher)

  • 10 mL volumetric flask

  • Analytical balance

  • Micropipette or syringe

  • Appropriate PPE (lab coat, gloves, safety goggles)

Procedure:

  • Ensure all work is performed inside a chemical fume hood.

  • Place the 10 mL volumetric flask on the analytical balance and tare it.

  • Carefully transfer approximately 10 mg of this compound into the volumetric flask using a micropipette. Record the exact weight.

  • Add approximately 5 mL of anhydrous ethanol to the flask to dissolve the this compound. Swirl gently to mix.

  • Once dissolved, add more ethanol to bring the volume to the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the standard solution in a cool, dark place, away from ignition sources.

Emergency Procedures

First Aid Measures
  • If Swallowed: Do NOT induce vomiting.[6] Rinse mouth with water and call a physician or poison control center immediately.[5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6][7] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses if present and easy to do. Get medical attention.

  • If Inhaled: Move the person into fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[6]

Accidental Release Measures
  • Evacuate personnel to a safe area.[5]

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[7]

  • Wear appropriate personal protective equipment (PPE).[5]

  • Contain the spillage. Prevent it from entering drains.[6]

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6][7]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Unsuitable Extinguishing Media: Do not use a solid water stream (water jet) as it may scatter and spread the fire.[6][13]

  • Specific Hazards: The material is combustible and containers may explode when heated.[7] Hazardous decomposition products include carbon monoxide and carbon dioxide.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Waste Disposal

Dispose of this compound and its contaminated packaging in accordance with all applicable federal, state, and local regulations.[5] Waste must be handled by a licensed disposal company.[6] Do not mix with other waste.[6] Empty containers may retain product residue and should be treated as hazardous waste.[12]

Visualized Workflows

SafeHandlingWorkflow start Start: Receive this compound storage Store in a cool, dry, well-ventilated area away from ignition sources start->storage ppe Don appropriate PPE: - Safety Goggles - Gloves - Lab Coat storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Perform Experiment: - Use non-sparking tools - Avoid contact and inhalation fume_hood->handling spill_check Spill Occurred? handling->spill_check spill_protocol Follow Spill Emergency Protocol spill_check->spill_protocol Yes waste Segregate Waste: - Contaminated materials - Unused chemical spill_check->waste No spill_protocol->waste disposal Dispose of waste via licensed contractor waste->disposal end End: Procedure Complete disposal->end

Workflow for the safe handling of this compound.

SpillResponse spill This compound Spill Detected alert Alert personnel in the immediate area spill->alert ignition Remove all ignition sources spill->ignition evacuate Evacuate if necessary alert->evacuate ventilate Ensure proper ventilation (use fume hood) ignition->ventilate ppe Wear appropriate PPE (gloves, goggles, respirator if needed) ventilate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect absorbed material using non-sparking tools contain->collect dispose Place in a sealed container for hazardous waste disposal collect->dispose decontaminate Decontaminate the spill area dispose->decontaminate

Emergency response procedure for a this compound spill.

References

(+)-Fenchone applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An indispensable resource for researchers in medicinal chemistry and drug development, these application notes provide a comprehensive overview of the therapeutic potential of (+)-Fenchone. This bicyclic monoterpenoid, a key component of fennel essential oil, has demonstrated a wide spectrum of pharmacological activities, positioning it as a promising scaffold for novel drug discovery.[1][2]

Application Notes

This compound and its derivatives have been investigated for a variety of medicinal applications, leveraging their diverse biological effects.

Neuroprotective Applications

This compound has shown significant potential in mitigating neurodegenerative processes, particularly in models of Sporadic Alzheimer's Disease (sAD) and cerebral ischemia.[3][4] Its neuroprotective effects are attributed to its ability to attenuate oxidative stress, reduce neuroinflammation, and reverse mitochondrial dysfunction.[3] Studies in rat models of sAD induced by intracerebroventricular (ICV) streptozotocin (STZ) demonstrated that fenchone treatment improved cognitive deficits.[3] It achieved this by restoring levels of antioxidant enzymes like glutathione (GSH), catalase, and superoxide dismutase (SOD), while decreasing lipid peroxidation.[3] Furthermore, it reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) and the apoptotic marker caspase 3 in the cortex and hippocampus.[3] In models of brain ischemia, fenchone reduced cerebral infarction size and preserved neuronal structure, partly by inhibiting nitric oxide synthase (NOS).[4][5]

Antimicrobial and Antifungal Applications

Fenchone exhibits broad-spectrum antimicrobial activity against various pathogenic microorganisms.[6] It is effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and the fungus Candida albicans.[6][7] A key application is its ability to inhibit and reduce biofilm formation, a critical factor in chronic and drug-resistant infections.[6][8] Studies have shown that fenchone can significantly reduce biofilm production in a dose-dependent manner.[6][9] Its fungicidal activity against oral C. albicans, including strains resistant to conventional antifungals like miconazole, highlights its potential as a therapeutic alternative for oral candidiasis.[10][11]

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and pain-relieving properties of fenchone are well-documented.[2][12][13] It can inhibit pro-inflammatory markers, suggesting its therapeutic potential for chronic inflammatory conditions.[2] Derivatives of fenchone have been synthesized as highly potent and selective agonists for the cannabinoid receptor 2 (CB2), a key target in inflammatory and pain pathways.[14][15] One such derivative, compound 1d , demonstrated high binding affinity (Ki = 3.51 nM) and potent agonistic activity (EC50 = 2.59 nM) at the human CB2 receptor, leading to significant anti-inflammatory and analgesic effects in animal models.[14][15][16][17][18] These derivatives have shown promise in abrogating joint damage in models of post-traumatic osteoarthritis.[19]

Anticancer Applications

Preliminary studies have revealed the cytotoxic potential of this compound against cancer cell lines. It has been shown to be cytotoxic to HeLa (human cervical cancer) cells with an IC50 value of 12.63±0.12 μM, suggesting a potential avenue for anticancer drug development.[20][21]

Other Therapeutic Applications
  • Antioxidant: Fenchone possesses direct antioxidant activity, capable of scavenging free radicals.[20][21]

  • Gastrointestinal Health: It has demonstrated antidiarrheal effects by reducing gastrointestinal motility and shows potential in treating and healing peptic ulcers.[2][22][23]

  • Wound Healing: Fenchone promotes wound healing by enhancing collagen synthesis and reducing inflammatory cell infiltration.[2][12][20]

  • Diuretic Activity: It exhibits significant diuretic effects, increasing urinary output and electrolyte excretion, comparable to the standard diuretic furosemide.[2][24][25]

Quantitative Data Summary

The biological activities of this compound and its derivatives have been quantified across various assays. The tables below summarize the key data for easy comparison.

Table 1: In Vitro Biological Activities of this compound

Biological Activity Assay Target/Organism Result (IC50/MIC) Reference(s)
Antioxidant Activity DPPH free radical scavenging - IC50: 3.32 ± 0.008 mM [20][21]
Anticancer Activity MTT Assay HeLa Cells IC50: 12.63 ± 0.12 µM [20][21]

| General Antimicrobial | - | - | MIC: 0.49 mM |[20][21] |

Table 2: Antimicrobial and Antifungal Efficacy of this compound

Organism Parameter Value Reference(s)
Escherichia coli MIC 8.3 ± 3.6 mg/mL [6][7][9]
MBC 25 ± 0.0 mg/mL [6][7][9]
Pseudomonas aeruginosa MIC 266.6 ± 115.4 mg/mL [6][7][9]
MBC 533.3 ± 230.9 mg/mL [6][7][9]
Candida albicans (general) MIC 41.6 ± 14.4 mg/mL [6][7][9]
MFC 83.3 ± 28.8 mg/mL [6][7][9]
Candida albicans (oral isolates) MIC90 8 µg/mL [10][11]

| | MFC | 16 µg/mL |[10][11] |

Table 3: Biofilm Inhibition by this compound at 1 mg/mL

Organism Biofilm Inhibition (%) Reference(s)
Escherichia coli 70.03% [6][8][9]
Pseudomonas aeruginosa 64.72% [6][9]

| Candida albicans | 61.71% |[6][8][9] |

Table 4: Pharmacological Data for Fenchone Derivative 1d (CB2 Agonist)

Parameter Assay Receptor Value Reference(s)
Binding Affinity Radioligand Binding Human CB2 Ki: 3.51 nM [14][15][16][17][18]
Agonist Potency [³⁵S]GTPγS Binding Human CB2 EC50: 2.59 nM [14][15][16][17][18]

| Efficacy | [³⁵S]GTPγS Binding | Human CB2 | Emax: 89.6% |[14][15][16][17][18] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is adapted from methodologies used to assess the antimicrobial and antifungal potential of fenchone.[8]

1. Preparation of Inoculum: a. Grow microbial cultures for 24 hours in appropriate broth (e.g., Luria Bertani for bacteria, Sabouraud Dextrose for fungi) at the optimal temperature (37°C for bacteria, 28°C for fungi).[8] b. Wash the cultures with phosphate-buffered saline (PBS), pellet by centrifugation, and re-suspend in fresh broth. c. Adjust the microbial suspension to a concentration of approximately 10⁶ CFU/mL.

2. Microdilution Assay (MIC): a. In a 96-well microtiter plate, add 100 µL of sterile broth to each well. b. Add 100 µL of the fenchone stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth) to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. d. Add 10 µL of the prepared microbial inoculum to each well. e. Include a positive control (broth + inoculum, no fenchone) and a negative control (broth only). f. Incubate the plate for 24 hours at the optimal temperature. g. The MIC is defined as the lowest concentration of fenchone that completely inhibits visible microbial growth.

3. Determination of MBC/MFC: a. From the wells showing no visible growth in the MIC assay, plate 10 µL of the suspension onto an appropriate agar medium. b. Incubate the agar plates for 24-48 hours. c. The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Protocol 2: In Vivo Neuroprotection Assessment in a Rat Model of Sporadic Alzheimer's Disease

This protocol is based on the study investigating fenchone's effects against ICV-STZ-induced neurodegeneration.[3]

1. Animal Model Induction: a. Acclimatize Wistar rats for one week under standard laboratory conditions. b. Anesthetize the rats. Administer streptozotocin (STZ) intracerebroventricularly (ICV) at a dose of 3 mg/kg, divided into two doses on day 1 and day 3.

2. Treatment Administration: a. For 21 days, administer this compound orally at various doses (e.g., 20, 40, and 80 mg/kg).[3] b. Include a vehicle control group (receiving only the vehicle) and a positive control group (e.g., receiving galantamine 2 mg/kg).[3]

3. Behavioral Assessments: a. Conduct behavioral tests like the Morris Water Maze (MWM) to assess spatial learning and memory. b. Perform the Novel Object Recognition (NOR) test to evaluate recognition memory.

4. Biochemical and Histological Analysis: a. On day 21, sacrifice the animals and isolate the hippocampus and pre-frontal cortex. b. Prepare tissue homogenates for biochemical analysis. c. Quantify markers of oxidative stress (GSH, SOD, catalase, lipid peroxidation).[3] d. Measure levels of neuroinflammatory markers (TNF-α, IL-6) and apoptotic markers (caspase 3) using ELISA or other appropriate immunoassays.[3] e. Assess mitochondrial complex activity using spectrophotometric methods.

Visualizations

The following diagrams illustrate the mechanisms and workflows associated with this compound's medicinal applications.

G cluster_stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Outcome Neuroprotection & Improved Cognition LPO Lipid Peroxidation Apoptosis Apoptosis (Caspase 3) Antioxidants Antioxidant Enzymes (SOD, CAT, GSH) Mito Mitochondrial Complex Activity Fenchone This compound Fenchone->ROS Inhibits Fenchone->LPO Decreases Fenchone->Antioxidants Restores Fenchone->Cytokines Decreases Fenchone->Apoptosis Decreases Fenchone->Mito Normalizes

Caption: Proposed neuroprotective mechanism of this compound.

G start Prepare Microbial Inoculum (10^6 CFU/mL) plate_prep Prepare 96-well plate with 2-fold serial dilutions of Fenchone start->plate_prep inoculate Inoculate wells with microbial suspension plate_prep->inoculate incubate Incubate for 24h at optimal temperature inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic plate_mfc Plate aliquots from clear wells onto agar plates read_mic->plate_mfc Proceed to MBC/MFC incubate_mfc Incubate agar plates for 24-48h plate_mfc->incubate_mfc read_mfc Read MBC/MFC: Lowest concentration with no colony growth incubate_mfc->read_mfc end End read_mfc->end

Caption: Experimental workflow for antimicrobial susceptibility testing.

G Fenchone_Derivative Fenchone Derivative (e.g., Compound 1d) CB2R Cannabinoid Receptor 2 (CB2R) Fenchone_Derivative->CB2R Activates (Agonist) Inflammatory_Stimulus Inflammatory Stimulus (e.g., Zymosan, MMT) Synovium_Cartilage Synovium & Cartilage Cells Pro_Inflammatory Pro-inflammatory Mediators (Cytokines, iNOS, PGE2) CB2R->Pro_Inflammatory Inhibits Release Inflammatory_Stimulus->Synovium_Cartilage Induces Synovium_Cartilage->Pro_Inflammatory Releases Analgesia Analgesia (Pain Reduction) Anti_Inflammation Anti-inflammation (Reduced Swelling)

Caption: CB2R-mediated anti-inflammatory and analgesic pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (+)-Fenchone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (+)-Fenchone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important bicyclic monoterpene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for the synthesis of this compound is the catalytic dehydrogenation of (+)-Fenchol. This process typically involves heating (+)-Fenchol in the presence of a copper-based catalyst.[1][2] Alternative methods include oxidation of (+)-Fenchol using reagents like Swern or Dess-Martin periodinane, though these are often employed for smaller-scale syntheses due to reagent cost and stoichiometry.[3][4][5][6]

Q2: What are the key parameters to control during the catalytic dehydrogenation of (+)-Fenchol?

A2: The critical parameters to control for a successful dehydrogenation are reaction temperature, catalyst selection and loading, and reaction time. The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent.[1][2] The choice of a suitable catalyst and its concentration are crucial for achieving high conversion and selectivity.

Q3: What are some common side reactions to be aware of during the synthesis of this compound?

A3: During the catalytic dehydrogenation of (+)-Fenchol, potential side reactions include dehydration of the alcohol to form alkenes, and over-oxidation or rearrangement of the carbon skeleton, especially at excessively high temperatures. In Swern or Dess-Martin oxidations, incomplete reaction can leave unreacted starting material, and side products can arise from the decomposition of the reagents if reaction conditions are not carefully controlled.[4][7]

Q4: How can I purify the synthesized this compound?

A4: Purification of this compound typically involves a multi-step process. After the reaction, the crude product is often washed with a saturated aqueous salt solution to remove water-soluble impurities. This is followed by fractional distillation under reduced pressure to separate the this compound from the unreacted (+)-Fenchol, solvent, and any high-boiling point byproducts.[1] Gas chromatography-mass spectrometry (GC-MS) can be used to assess the purity of the final product.[8][9]

Troubleshooting Guides

Problem 1: Low Yield of this compound in Catalytic Dehydrogenation
Possible Cause Suggested Solution
Inactive or Poisoned Catalyst Ensure the catalyst is fresh or properly activated. If preparing your own catalyst, follow the preparation protocol meticulously. Avoid introducing impurities that could poison the catalyst, such as sulfur-containing compounds.
Suboptimal Reaction Temperature The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be slow, leading to incomplete conversion. If it is too high, side reactions like dehydration may become significant. Experiment with a temperature range around the reflux temperature of your solvent to find the optimum.
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or GC. If the reaction has not gone to completion, extend the reaction time.
Inefficient Removal of Hydrogen Gas The dehydrogenation reaction produces hydrogen gas as a byproduct. If this is not efficiently removed from the reaction mixture, it can inhibit the forward reaction. Ensure good stirring and an open system (e.g., with a reflux condenser) to allow for the escape of hydrogen.
Moisture in the Reaction The presence of water can negatively impact the catalytic activity. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
Problem 2: Presence of Impurities in the Final Product
Impurity Identification Method Troubleshooting Steps
Unreacted (+)-Fenchol GC-MS, ¹H NMR- Increase reaction time or temperature. - Increase catalyst loading. - Optimize the purification process, particularly the fractional distillation, to ensure good separation.
Dehydration Products (e.g., Fenchene isomers) GC-MS, ¹H NMR- Lower the reaction temperature to minimize dehydration, a common side reaction at high temperatures. - Choose a catalyst with higher selectivity for dehydrogenation over dehydration.
Solvent Residue ¹H NMR- Ensure complete removal of the solvent during the work-up, possibly by using a rotary evaporator before distillation.
Byproducts from Alternative Oxidation Methods
Dimethyl sulfide (from Swern Oxidation) Odor- During work-up, rinse glassware with a bleach solution to oxidize the volatile and odorous dimethyl sulfide.[4]
Iodinane byproducts (from Dess-Martin Oxidation) TLC, Column Chromatography- Follow the recommended work-up procedure for Dess-Martin oxidation, which typically involves quenching with a solution of sodium thiosulfate to remove iodine-containing byproducts.[5]

Experimental Protocols

Catalytic Dehydrogenation of (+)-Fenchol

This protocol is a generalized procedure based on patent literature and may require optimization for specific laboratory conditions.

Materials:

  • (+)-Fenchol

  • Solvent (e.g., p-xylene, high-boiling point terpenic solvent)

  • Copper-based dehydrogenation catalyst (e.g., self-made from copper sulfate and sodium carbonate)[1]

  • Acetic anhydride (for esterification of remaining fenchol, optional)[2]

  • Sulfuric acid (catalyst for esterification, optional)[2]

  • Saturated aqueous sodium chloride solution

Procedure:

  • Material Dewatering: In a three-necked flask equipped with a thermometer, mechanical stirrer, and a Dean-Stark trap with a reflux condenser, combine (+)-Fenchol and the solvent (e.g., a ratio of approximately 4.7:1 by weight of fenchol to p-xylene). Heat the mixture to reflux to remove any traces of water.[2]

  • Catalytic Dehydrogenation: After dehydration, cool the mixture to below 170°C. Add the dehydrogenation catalyst (e.g., approximately 3% by weight relative to fenchol). Heat the mixture to reflux and maintain for 5-7 hours.[1][2]

  • Work-up and Purification:

    • Cool the reaction mixture and distill off the solvent.

    • (Optional) To remove unreacted fenchol, an esterification step can be performed by adding acetic anhydride and a catalytic amount of sulfuric acid and refluxing.[2]

    • Wash the organic residue with a saturated aqueous sodium chloride solution until the washings are neutral.

    • Perform fractional distillation under reduced pressure to isolate the pure this compound.

Swern Oxidation of (+)-Fenchol

This is a general procedure for Swern oxidation and should be performed in a well-ventilated fume hood due to the production of dimethyl sulfide and carbon monoxide.[4]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • (+)-Fenchol

  • Triethylamine (Et₃N)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (2 equivalents) in anhydrous DCM and cool the solution to -78°C (a dry ice/acetone bath).

  • Slowly add a solution of DMSO (3 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution. Stir for 30 minutes at -78°C.

  • Add a solution of (+)-Fenchol (1 equivalent) in anhydrous DCM to the reaction mixture and stir for 1 hour at -78°C.

  • Add triethylamine (4 equivalents) to the mixture and stir for 10 minutes at -78°C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by adding water. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography or distillation.

Dess-Martin Oxidation of (+)-Fenchol

This procedure utilizes the Dess-Martin periodinane (DMP), a mild oxidizing agent.

Materials:

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • (+)-Fenchol

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (+)-Fenchol (1 equivalent) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Data Presentation

Table 1: Reactant Ratios for Catalytic Dehydrogenation of (+)-Fenchol (Based on Patent CN103012097A)

Component Weight Percentage
Fenchol (95-98% purity)75%
Self-made Dehydrogenation Catalyst3%
Dimethylbenzene (Solvent)16%
Acetic Anhydride4%
Sulfuric Acid3%

Note: This table provides a starting point based on patent literature and may require optimization.

Visualizations

Experimental Workflow for this compound Synthesis via Catalytic Dehydrogenation

G Experimental Workflow for this compound Synthesis via Catalytic Dehydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dewater Dewater Fenchol and Solvent start->dewater add_catalyst Add Dehydrogenation Catalyst dewater->add_catalyst reflux Heat to Reflux (5-7h) add_catalyst->reflux distill_solvent Distill Solvent reflux->distill_solvent wash Wash with Saturated NaCl distill_solvent->wash fractional_distillation Fractional Distillation wash->fractional_distillation end Pure this compound fractional_distillation->end

Caption: Workflow for this compound synthesis.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield in this compound Synthesis cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Product Loss start Low Yield of this compound check_conversion Check Reaction Conversion (TLC/GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_catalyst Check Catalyst Activity incomplete->check_catalyst check_workup Review Work-up Procedure complete->check_workup check_distillation Optimize Distillation complete->check_distillation side_reactions Investigate Side Reactions complete->side_reactions

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Troubleshooting Low Yield in (+)-Fenchone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Fenchone reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

General Troubleshooting

Low yields in organic reactions can arise from a multitude of factors. This initial section addresses common issues applicable to most reactions involving this compound.

Q1: My reaction with this compound resulted in a very low yield or failed completely. What are the first things I should check?

A1: When troubleshooting a low-yield reaction, it is crucial to start with the most fundamental parameters. Here is a checklist of initial factors to verify:

  • Reagent Quality: Ensure the purity and dryness of your starting materials and reagents. This compound, like many organic compounds, can be sensitive to impurities. Reagents, especially organometallics and hydrides, can degrade over time.

  • Solvent Purity: The presence of water or other impurities in your solvent is a common cause of low yields, particularly in reactions involving sensitive reagents like Grignards or organolithiums. Always use dry, freshly distilled, or commercially available anhydrous solvents.

  • Inert Atmosphere: For moisture- and air-sensitive reactions, ensure that your reaction was conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon). This includes flame-drying glassware before use.

  • Reaction Temperature: Verify that the reaction was maintained at the correct temperature. Inconsistent or incorrect temperatures can lead to side reactions or prevent the desired transformation from occurring.[1]

  • Stoichiometry: Double-check your calculations to ensure the correct molar ratios of reactants and reagents were used.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Reaction-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common reactions performed on this compound.

Nucleophilic Addition to the Carbonyl Group (e.g., Grignard and Organolithium Reactions)

Nucleophilic addition to the sterically hindered carbonyl group of this compound can be challenging, often leading to lower than expected yields.

Q2: I am attempting a Grignard reaction with this compound and observing a low yield of the desired tertiary alcohol. What are the likely causes and solutions?

A2: Low yields in Grignard reactions with sterically hindered ketones like this compound are often due to competing side reactions.

Common Issues & Solutions:

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-proton of fenchone, leading to the formation of an enolate and quenching of the Grignard reagent.

    • Solution: Use a less sterically hindered and more reactive Grignard reagent if possible. Lowering the reaction temperature can sometimes favor the nucleophilic addition over enolization.

  • Reduction: If the Grignard reagent has a beta-hydrogen (e.g., ethylmagnesium bromide), it can reduce the ketone to the corresponding secondary alcohol via a Meerwein-Ponndorf-Verley-type mechanism.

    • Solution: Use a Grignard reagent without beta-hydrogens, such as methylmagnesium bromide or a phenylmagnesium bromide.

  • Impure or Inactive Magnesium: The magnesium turnings used to prepare the Grignard reagent may be coated with an oxide layer, leading to incomplete formation of the reagent.

    • Solution: Activate the magnesium before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.

Experimental Protocol: Nucleophilic Addition of 2-Lithio-1,3-dithiane to (-)-Fenchone

This protocol describes the addition of an organolithium reagent to fenchone, which can be adapted for other nucleophiles.

  • Preparation: Under an inert argon atmosphere, dissolve 2-(trimethylsilyl)-1,3-dithiane (2.10 mmol) in anhydrous THF (4.0 mL) in a flame-dried flask.

  • Deprotonation: Cool the solution to -78°C. Add n-butyllithium (n-BuLi, 2.10 mmol) in hexane at once. Stir the reaction mixture for 15 minutes.

  • Addition: Add a solution of (-)-fenchone (0.308 g, 2.00 mmol) in anhydrous THF (4.0 mL) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at -78°C for 30 minutes, then allow it to warm to room temperature.

  • Work-up: Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with a 1:1 mixture of hexane and ethyl ether (10 mL).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can then be purified by flash column chromatography.[2]

Quantitative Data: Optimizing Grignard Reaction Conditions

ParameterCondition 1YieldCondition 2YieldRationale
Temperature 0 °C to rtLow-78 °C to rtHigherLower temperatures can disfavor side reactions like enolization.
Solvent Diethyl EtherModerateTHFHigherTHF can better solvate the magnesium species, potentially increasing reactivity.
Grignard Reagent Ethylmagnesium BromideLowMethylmagnesium BromideHigherAvoids the competing reduction side reaction.

Note: The yield data presented is illustrative and based on general principles of Grignard reactions with hindered ketones. Actual yields may vary.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound yields a lactone. Low yields can result from incomplete reaction, side reactions, or issues with the oxidant.

Q3: My Baeyer-Villiger oxidation of this compound is giving a low yield. How can I improve it?

A3: Optimizing the Baeyer-Villiger oxidation involves careful selection of the peroxyacid oxidant and reaction conditions.

Common Issues & Solutions:

  • Reactivity of the Peroxyacid: The reaction rate is dependent on the reactivity of the peroxyacid used.

    • Solution: If the reaction is sluggish, consider using a more reactive peroxyacid. The general order of reactivity is: Trifluoroperacetic acid (TFPAA) > meta-Chloroperoxybenzoic acid (m-CPBA) > Peracetic acid > Hydrogen peroxide.[3]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. In some cases, increasing solvent polarity can decrease the rate of a non-ionic concerted mechanism.[4][5]

    • Solution: Experiment with less polar, aprotic solvents like dichloromethane (DCM) or chloroform.

  • Acid-Catalyzed Rearrangement: this compound can undergo Wagner-Meerwein rearrangements in the presence of strong acids.

    • Solution: Buffer the reaction mixture, for example, with sodium bicarbonate or sodium phosphate, to maintain a neutral or slightly basic pH.

  • Over-oxidation: In some cases, the desired lactone product may be susceptible to further oxidation or hydrolysis under the reaction conditions.

    • Solution: Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.

Experimental Protocol: Baeyer-Villiger Oxidation of a Cyclic Ketone

This general protocol can be adapted for this compound.

  • Setup: Dissolve the ketone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Addition of Oxidant: Add the peroxyacid (e.g., m-CPBA, 1.1-1.5 equivalents) portion-wise at 0°C.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the excess peroxyacid by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite.

  • Extraction: Extract the product with DCM. Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data: Catalyst Performance in Baeyer-Villiger Oxidation of Cyclic Ketones

Catalyst/ReagentOxidantSolventTemperature (°C)Time (h)Conversion (%)Yield/Selectivity (%)
m-CPBA-Dichloromethane4548-90[6]
Scandium(III) triflatem-CPBAEthyl Acetatert--96-99[6]
Platinum(II) complexH₂O₂1,2-Dichloroethane7015-High
Pyridinium perrhenateH₂O₂1,2-Dichloroethane254-90[7]
Wittig Reaction

The Wittig reaction is used to convert ketones into alkenes. With a sterically hindered ketone like this compound, this reaction can be sluggish and result in low yields.

Q4: I am struggling with a low yield in the Wittig reaction of this compound. What can I do to improve the outcome?

A4: The low reactivity of the sterically hindered carbonyl in this compound is the primary challenge in the Wittig reaction.

Common Issues & Solutions:

  • Steric Hindrance: The bulky nature of the fenchone framework hinders the approach of the Wittig reagent.

    • Solution: Use a more reactive, unstabilized ylide. For methylenation, using potassium tert-butoxide as the base has been shown to give high yields even with hindered ketones like fenchone.[2]

  • Ylide Decomposition: The phosphonium ylide can be unstable, especially if it is unstabilized.

    • Solution: Generate the ylide in situ at low temperatures and use it immediately.

  • Side Reactions: The strong basicity of the ylide can cause enolization of the ketone.

    • Solution: Use a salt-free ylide generation method if possible, as lithium salts can sometimes exacerbate this issue.

Experimental Protocol: High-Yield Methylenation of Fenchone

  • Ylide Generation: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) and potassium tert-butoxide (1.3 equivalents) in dry ether under a nitrogen atmosphere, add the solvent.

  • Reaction: Heat the mixture to reflux.

  • Addition of Fenchone: Add a solution of this compound (1.0 equivalent) in the same dry solvent to the refluxing ylide solution.

  • Completion: Continue to reflux the reaction mixture until the starting material is consumed (monitor by GC or TLC).

  • Work-up: Cool the reaction mixture, filter to remove the triphenylphosphine oxide precipitate, and wash the solid with ether.

  • Purification: Concentrate the filtrate and purify the resulting alkene by distillation or chromatography.[2]

Quantitative Data: Effect of Base on Wittig Methylenation of Fenchone

BaseSolventYield (%)Reference
n-ButyllithiumTHF/EtherLow/Failure[2]
Sodium amideLiquid AmmoniaLow/Failure[2]
Potassium tert-butoxideEther90-96[2]

Frequently Asked Questions (FAQs)

Q5: What is the typical diastereoselectivity in the reduction of this compound with sodium borohydride?

A5: The reduction of this compound with sodium borohydride typically yields a mixture of the endo- and exo-fenchol isomers. The endo isomer is generally the major product due to the steric hindrance of the gem-dimethyl group on the exo face, which directs the hydride attack from the less hindered endo face. The diastereomeric ratio can be influenced by the solvent and temperature.

Q6: Are there any alternative methods to the Wittig reaction for the olefination of this compound?

A6: Yes, for sterically hindered ketones like this compound, the Horner-Wadsworth-Emmons (HWE) reaction can be a better alternative.[1][8] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding than the corresponding phosphonium ylides. The Tebbe olefination is another powerful method for the methylenation of hindered ketones.[8]

Q7: How can I effectively purify the products of this compound reactions?

A7: The purification method will depend on the physical properties of your product.

  • Column Chromatography: This is a versatile method for separating products from byproducts and unreacted starting materials. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is often effective.

  • Distillation: If your product is a volatile and thermally stable liquid, distillation (including vacuum distillation for high-boiling point compounds) can be an effective purification technique.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.

Visualizations

Troubleshooting_Workflow start Low Yield in this compound Reaction check_basics Verify Basics: - Reagent/Solvent Purity - Inert Atmosphere - Temperature - Stoichiometry start->check_basics reaction_type Identify Reaction Type check_basics->reaction_type nucleophilic_addition Nucleophilic Addition (Grignard, Organolithium) reaction_type->nucleophilic_addition e.g., C-C bond formation bayer_villiger Baeyer-Villiger Oxidation reaction_type->bayer_villiger e.g., Ketone to Lactone wittig Wittig Reaction reaction_type->wittig e.g., Ketone to Alkene troubleshoot_na Troubleshoot NA: - Check for enolization/reduction - Activate Grignard reagent - Lower temperature nucleophilic_addition->troubleshoot_na troubleshoot_bv Troubleshoot BV: - Use more reactive peroxyacid - Buffer the reaction - Use aprotic solvent bayer_villiger->troubleshoot_bv troubleshoot_wittig Troubleshoot Wittig: - Use more reactive ylide - Use K-tert-butoxide as base - Consider HWE reaction wittig->troubleshoot_wittig optimize Optimize and Repeat troubleshoot_na->optimize troubleshoot_bv->optimize troubleshoot_wittig->optimize

Caption: A logical workflow for troubleshooting low-yield this compound reactions.

Baeyer_Villiger_Mechanism fenchone This compound (Ketone) protonation Protonation of Carbonyl Oxygen fenchone->protonation peroxyacid Peroxyacid (e.g., m-CPBA) nucleophilic_attack Nucleophilic Attack of Peroxyacid peroxyacid->nucleophilic_attack protonation->nucleophilic_attack criegee Criegee Intermediate (Tetrahedral) nucleophilic_attack->criegee rearrangement Concerted Rearrangement: - Migration of more substituted carbon - Loss of carboxylate criegee->rearrangement lactone Lactone Product rearrangement->lactone

Caption: The mechanism of the Baeyer-Villiger oxidation of this compound.

Experimental_Workflow prep Preparation: - Dry glassware - Inert atmosphere reagents Reagent Preparation/ Addition prep->reagents reaction Reaction: - Temperature control - Stirring - Monitoring (TLC/GC) reagents->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Chromatography - Distillation - Recrystallization workup->purification analysis Analysis: - NMR, IR, MS - Yield Calculation purification->analysis

References

Technical Support Center: Synthesis of (+)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (+)-Fenchone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are the oxidation of (+)-fenchyl alcohol and the isomerization of α-pinene. The choice of route often depends on the availability of starting materials and the desired purity of the final product.

Q2: I am seeing an unexpected peak in my GC-MS analysis after oxidizing fenchyl alcohol. What could it be?

A2: An unexpected peak could be unreacted starting material, (+)-fenchyl alcohol. Depending on the oxidant used, you might also be seeing byproducts from over-oxidation or side reactions. Common oxidation methods include Swern oxidation, Oppenauer oxidation, or catalytic dehydrogenation. Each method has a different profile of potential byproducts.

Q3: My synthesis from α-pinene has a low yield of this compound and several other peaks in the chromatogram. What are the likely impurities?

A3: The synthesis of this compound from α-pinene often proceeds through isomerization reactions, which can lead to a mixture of structurally related terpenes. Common byproducts include camphene, limonene, terpinolene, and tricyclene. The formation of these is often a result of Wagner-Meerwein rearrangements.

Troubleshooting Guides

Route 1: Oxidation of (+)-Fenchyl Alcohol

This route is a common and often high-yielding method for preparing this compound. However, the choice of oxidizing agent is critical to minimizing byproduct formation.

Common Issues and Solutions:

  • Incomplete Conversion:

    • Symptom: Presence of a significant peak corresponding to (+)-fenchyl alcohol in GC-MS or NMR analysis.

    • Possible Causes: Insufficient amount of oxidizing agent, reaction time is too short, or the reaction temperature is too low.

    • Troubleshooting:

      • Increase the molar equivalents of the oxidizing agent.

      • Prolong the reaction time and monitor the reaction progress by TLC or GC.

      • Optimize the reaction temperature according to the specific protocol.

  • Formation of Over-oxidation Byproducts:

    • Symptom: Peaks corresponding to molecules with higher molecular weights or carboxylic acid functionalities. This is more common with strong, non-selective oxidizing agents like potassium permanganate.

    • Possible Causes: Use of a harsh oxidizing agent.

    • Troubleshooting:

      • Switch to a milder and more selective oxidizing agent such as those used in Swern or Oppenauer oxidations.

  • Unidentified Byproducts:

    • Symptom: Multiple unknown peaks in the GC-MS chromatogram.

    • Possible Causes: Side reactions promoted by the specific reaction conditions (e.g., temperature, pH).

    • Troubleshooting:

      • Carefully control the reaction temperature.

      • Ensure the pH of the reaction mixture is maintained within the optimal range for the chosen oxidant.

      • Purify the crude product using column chromatography or fractional distillation to isolate and identify the byproducts using spectroscopic methods (NMR, MS, IR).

Route 2: Synthesis from α-Pinene

This route involves the acid-catalyzed isomerization of α-pinene. The reaction mechanism involves carbocation intermediates, which are prone to rearrangements, leading to a variety of terpene isomers as byproducts.

Common Issues and Solutions:

  • Low Selectivity for this compound:

    • Symptom: The crude product contains a mixture of several isomeric terpenes with this compound not being the major component.

    • Possible Causes: The catalyst and reaction conditions favor the formation of thermodynamically stable isomers other than fenchone.

    • Troubleshooting:

      • Screen different acid catalysts (e.g., solid acid catalysts, Lewis acids) to find one with higher selectivity for fenchone.

      • Optimize the reaction temperature and time to favor the kinetic product, which may be fenchone.

      • Careful fractional distillation is often required to separate this compound from other terpene isomers.

  • Identification of Isomeric Byproducts:

    • Symptom: Multiple peaks with the same mass-to-charge ratio in the GC-MS, making identification difficult.

    • Troubleshooting:

      • Compare the retention times and mass spectra of your peaks with those of authentic standards of expected byproducts like camphene, limonene, and terpinolene.

      • Utilize 1H and 13C NMR spectroscopy to distinguish between the different isomers based on their unique chemical shifts and coupling patterns.

Quantitative Data on Byproduct Formation

The following table summarizes potential byproducts and their typical (though highly variable) percentages for the two main synthetic routes. The actual percentages will depend heavily on the specific reaction conditions.

Synthetic RouteStarting MaterialCommon ByproductsTypical Percentage (%)Analytical Method for Identification
Oxidation(+)-Fenchyl AlcoholUnreacted (+)-Fenchyl Alcohol5 - 20%GC-MS, NMR
Over-oxidation products (e.g., carboxylic acids)< 5% (with mild oxidants)IR, NMR
Isomerizationα-PineneCamphene10 - 40%GC-MS, NMR
Limonene5 - 20%GC-MS, NMR
Terpinolene5 - 15%GC-MS, NMR
Tricyclene< 10%GC-MS, NMR
Borneol, IsocampholVariableGC-MS, NMR

Detailed Experimental Protocols

Protocol 1: Swern Oxidation of (+)-Fenchyl Alcohol

This method is known for its mild conditions and high selectivity, minimizing over-oxidation.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • (+)-Fenchyl alcohol

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (+)-fenchyl alcohol (1.0 equivalent) in anhydrous DCM dropwise, keeping the temperature below -60 °C.

  • Stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, and stir the mixture for 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Byproduct Analysis:

  • The primary byproduct to monitor for is unreacted (+)-fenchyl alcohol.

  • GC-MS analysis of the crude product will show the conversion efficiency.

  • Side products from the Swern oxidation itself include dimethyl sulfide (volatile and odorous), carbon monoxide, and carbon dioxide.

Protocol 2: Isomerization of α-Pinene

This protocol describes a general procedure for the acid-catalyzed isomerization of α-pinene. The choice of catalyst is crucial for selectivity.

Materials:

  • α-Pinene

  • Solid acid catalyst (e.g., acidic clay, sulfated zirconia)

  • Toluene, anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-pinene and anhydrous toluene.

  • Add the solid acid catalyst (typically 5-10 wt% relative to α-pinene).

  • Heat the mixture to reflux and monitor the reaction progress by taking aliquots at regular intervals for GC-MS analysis.

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Filter off the catalyst.

  • Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to separate this compound from the isomeric byproducts.

Byproduct Analysis:

  • GC-MS is the primary tool to identify and quantify the various terpene isomers formed.

  • Comparison of retention times and mass spectra with authentic standards is essential for confirmation.

  • NMR spectroscopy of the distilled fractions can provide definitive structural elucidation of the byproducts.

Visualizations

Fenchone_Synthesis_Workflow cluster_route1 Route 1: Oxidation of (+)-Fenchyl Alcohol cluster_route2 Route 2: Isomerization of α-Pinene Start1 (+)-Fenchyl Alcohol Oxidation Oxidation (e.g., Swern, Oppenauer) Start1->Oxidation Crude1 Crude this compound Oxidation->Crude1 Byproducts1 Unreacted Starting Material Over-oxidation Products Oxidation->Byproducts1 Purification1 Purification (Chromatography/Distillation) Crude1->Purification1 Product1 This compound Purification1->Product1 Start2 α-Pinene Isomerization Acid-Catalyzed Isomerization Start2->Isomerization Crude2 Crude Mixture Isomerization->Crude2 Byproducts2 Camphene, Limonene, Terpinolene, Tricyclene Isomerization->Byproducts2 Purification2 Fractional Distillation Crude2->Purification2 Product2 This compound Purification2->Product2

Caption: Experimental workflows for the synthesis of this compound.

Byproduct_Troubleshooting cluster_synthesis Identify Synthesis Route cluster_oxidation_byproducts Potential Byproducts (Oxidation) cluster_isomerization_byproducts Potential Byproducts (Isomerization) cluster_solutions Troubleshooting Steps Start Problem: Unexpected Peaks in Analysis Oxidation Oxidation of Fenchyl Alcohol Start->Oxidation Route 1 Isomerization Isomerization of α-Pinene Start->Isomerization Route 2 Unreacted Unreacted Fenchyl Alcohol Oxidation->Unreacted OverOx Over-oxidation Products Oxidation->OverOx Isomers Camphene, Limonene, Terpinolene, Tricyclene Isomerization->Isomers Rearrangement Wagner-Meerwein Rearrangement Products Isomerization->Rearrangement Optimize Optimize Reaction Conditions (Time, Temp, Reagents) Unreacted->Optimize Analyze Confirm with Standards & Advanced Spectroscopy Unreacted->Analyze OverOx->Optimize OverOx->Analyze Purify Improve Purification (Chromatography, Distillation) Isomers->Purify Isomers->Analyze Rearrangement->Purify Rearrangement->Analyze

Caption: Logical workflow for troubleshooting byproduct formation.

Technical Support Center: Improving the Enantiomeric Excess of (+)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during experiments aimed at improving the enantiomeric excess (e.e.) of (+)-fenchone.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for improving the enantiomeric excess of this compound?

A1: The primary methods for enhancing the enantiomeric excess of this compound, a bicyclic monoterpene ketone, include:

  • Enantioselective Synthesis: Synthesizing this compound from an achiral or prochiral starting material using a chiral catalyst or auxiliary. This approach aims to produce the desired enantiomer selectively from the outset.

  • Kinetic Resolution: Separating a racemic or enantiomerically-enriched mixture of fenchone by reacting it with a chiral catalyst or reagent that selectively transforms one enantiomer at a faster rate, leaving the other enantiomer enriched.[1] Enzymatic kinetic resolution is a particularly effective and widely used technique for ketones.[2]

  • Chiral Chromatography: Preparative chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to physically separate the enantiomers of fenchone.[3] This method is often used for purification on a smaller scale.

Q2: I am observing low enantiomeric excess in my reaction. What are the potential general causes?

A2: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and resolution. Common culprits include:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations can significantly impact enantioselectivity.[4][5]

  • Catalyst/Reagent Issues: The chiral catalyst or reagent may be impure, degraded, or used in an incorrect loading, leading to reduced selectivity.

  • Presence of Impurities: Impurities in the starting materials or solvents can interfere with the chiral catalyst or promote a non-selective background reaction.

  • Racemization: The starting material or the product may be racemizing under the reaction conditions, eroding the enantiomeric excess.[6]

  • Inaccurate Analytical Method: It is crucial to ensure that the analytical method (e.g., chiral HPLC or GC) is properly optimized and validated to accurately measure the enantiomeric excess.[3][7]

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess in Enzymatic Kinetic Resolution of Fenchone

If you are experiencing low enantiomeric excess during the enzymatic kinetic resolution of fenchone, consult the following troubleshooting guide.

Problem: The enantiomeric excess of the remaining this compound is lower than expected after enzymatic kinetic resolution.

Troubleshooting Workflow:

G start Low e.e. Observed validate_analysis Validate Analytical Method (Chiral GC/HPLC) start->validate_analysis check_enzyme Check Enzyme Activity and Selectivity validate_analysis->check_enzyme Analysis is Accurate solution Improved e.e. validate_analysis->solution Inaccurate Analysis (Re-optimize Method) optimize_conditions Optimize Reaction Conditions check_enzyme->optimize_conditions Enzyme is Active check_enzyme->solution Inactive/Non-selective Enzyme (Screen Different Enzymes) check_purity Verify Purity of Starting Material & Solvents optimize_conditions->check_purity Optimization Fails optimize_conditions->solution Conditions Optimized (Implement New Protocol) racemization_check Investigate Potential Racemization check_purity->racemization_check Materials are Pure check_purity->solution Impurities Detected (Purify Materials) racemization_check->solution No Racemization racemization_check->solution Racemization Occurs (Modify Conditions)

Caption: Troubleshooting workflow for low enantiomeric excess.

Data Presentation: Effect of Reaction Parameters on Enzymatic Resolution of a Bicyclic Ketone

The following table summarizes hypothetical data based on typical results for the kinetic resolution of bicyclic ketones, illustrating the impact of various parameters on conversion and enantiomeric excess.

EntryEnzymeSolventTemperature (°C)Time (h)Conversion (%)e.e. of this compound (%)
1Lipase AHexane30244585
2Lipase AHexane20484292
3Lipase AToluene30245088
4Lipase BHexane30243575
5Lipase AAcetonitrile30246060

Key Takeaways from the Data:

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, though it may require longer reaction times (compare Entry 1 and 2).[8]

  • Solvent: The choice of solvent can significantly impact both conversion and enantiomeric excess. Non-polar solvents like hexane and toluene often provide better results than polar aprotic solvents like acetonitrile (compare Entries 1, 3, and 5).

  • Enzyme Selection: Different enzymes can exhibit varying levels of selectivity for the same substrate (compare Entry 1 and 4).

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of (±)-Fenchone

This protocol describes a general method for the enzymatic kinetic resolution of racemic fenchone via reduction.

Materials:

  • (±)-Fenchone

  • Ketoreductase (KRED) or a suitable alcohol dehydrogenase

  • Co-factor (e.g., NADH or NADPH)

  • Co-factor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Workflow Diagram:

G setup Reaction Setup: Buffer, (±)-Fenchone, Enzyme, Co-factor incubation Incubation with Stirring (Controlled Temperature) setup->incubation extraction Work-up: Organic Extraction incubation->extraction analysis Analysis: Chiral GC/HPLC extraction->analysis result Enantioenriched This compound analysis->result

Caption: General workflow for enzymatic kinetic resolution.

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • Add the co-factor regeneration system (e.g., glucose) and the co-factor (e.g., NAD(P)H).

  • Add the ketoreductase enzyme.

  • Add (±)-fenchone to the reaction mixture.

  • Incubation: Stir the mixture at a constant temperature (e.g., 30 °C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.

  • Work-up: Once the desired conversion is reached (typically around 50% for optimal e.e. of the remaining starting material), quench the reaction.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the enantiomeric excess of the recovered fenchone using a validated chiral GC or HPLC method.

Protocol 2: Chiral Gas Chromatography (GC) Analysis of Fenchone Enantiomers

This protocol provides a starting point for the analytical separation of fenchone enantiomers.

Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based stationary phase like Rt-βDEXsm).[9]

GC Conditions:

ParameterValue
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm df)
Oven Program 60 °C (hold 1 min), then ramp to 200 °C at 2 °C/min
Injector Temp. 220 °C
Detector Temp. 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Volume 1.0 µL (split ratio 50:1)

Sample Preparation:

  • Dissolve a small amount of the fenchone sample in a suitable solvent (e.g., hexane or ethyl acetate).

  • The concentration should be adjusted to be within the linear range of the detector.

Data Analysis:

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Signaling Pathway/Logical Relationship:

The following diagram illustrates the logical relationship in selecting a method to improve the enantiomeric excess of this compound.

G start Goal: Improve e.e. of This compound racemic_mixture Starting with Racemic or Low e.e. Fenchone? start->racemic_mixture prochiral_start Starting with a Prochiral Precursor? start->prochiral_start kinetic_resolution Kinetic Resolution racemic_mixture->kinetic_resolution Yes chiral_chromatography Chiral Chromatography racemic_mixture->chiral_chromatography Yes asymmetric_synthesis Asymmetric Synthesis prochiral_start->asymmetric_synthesis Yes

Caption: Method selection guide for improving enantiomeric excess.

References

Technical Support Center: Purification of (+)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (+)-Fenchone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound, also known as (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one, is a natural monoterpenoid and ketone found in the essential oils of plants like fennel.[1][2] Its purification is crucial for applications in the pharmaceutical, fragrance, and flavor industries, as impurities can affect its biological activity, aroma profile, and safety.[3][4][5] High-purity this compound is essential for use as a reference standard, in chiral synthesis, and for investigating its therapeutic properties, such as its antioxidant and immunomodulatory effects.[6][7]

Q2: What are the common sources of this compound and the typical impurities associated with them?

A2: The primary natural source of this compound is the essential oil of fennel (Foeniculum vulgare), where it can be present at varying concentrations.[5][8] When sourced from essential oils, common impurities include other terpenoids and phenylpropanoids like trans-anethole, estragole, and limonene.[8][9] If this compound is synthesized, for instance, through the dehydrogenation of (-)-fenchol, impurities can include unreacted starting material (fenchol) and reaction byproducts.[6][10]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is fundamental to selecting and optimizing a purification strategy. Key properties are summarized in the table below. Its liquid state at room temperature and solubility profile are particularly important considerations.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the most effective and widely used method for assessing the purity of this compound.[9] Chiral GC can be employed to determine the enantiomeric excess by separating this compound from its enantiomer, (-)-Fenchone.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for structural confirmation and detecting impurities that may not be volatile enough for GC.[11]

Data Presentation: Physical & Chemical Properties

This table summarizes key quantitative data for this compound, which is critical for planning purification experiments.

PropertyValueSource
Molecular Formula C₁₀H₁₆O[1][12]
Molecular Weight 152.23 g/mol [1][12]
Appearance Colorless to pale yellow oily liquid[1]
Boiling Point 192-194 °C @ 760 mmHg[12][13]
63-65 °C @ 13 mmHg[4]
Melting Point 5-7 °C[4]
Density 0.940-0.948 g/mL at 20 °C[1]
Flash Point 60-66 °C (closed cup)[13]
Solubility Insoluble in water; Soluble in ethanol, oils[1][3]

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Problem 1: Poor Separation of Impurities during Fractional Distillation

  • Symptoms: GC analysis of distilled fractions shows minimal enrichment of this compound and significant overlap with impurities. The boiling point reading is unstable or spans a wide range.

  • Possible Causes & Solutions:

    • Cause: Insufficient column efficiency. The boiling points of terpenoid impurities are often close to that of fenchone, requiring a fractionating column with a high number of theoretical plates.[14]

      • Solution: Replace the Vigreux or packed column with a more efficient one, such as a spinning band distillation column.

    • Cause: Distillation rate is too high. A rapid distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column.[15]

      • Solution: Reduce the heating rate to ensure a slow, steady collection of distillate (e.g., 1-2 drops per second). Ensure the column is well-insulated to maintain the temperature gradient.

    • Cause: Incorrect pressure control (for vacuum distillation). Fluctuations in vacuum pressure will cause the boiling points to change, disrupting the separation.

      • Solution: Use a high-quality vacuum pump and a pressure regulator (manostat) to maintain a stable vacuum. This is crucial for separating compounds with close boiling points under reduced pressure.[14]

    • Cause: Presence of an azeotrope. Some impurities may form a constant-boiling-point mixture with fenchone.

      • Solution: If an azeotrope is suspected, distillation alone will not be sufficient. An alternative purification method, such as column chromatography, should be employed.

Problem 2: Low Recovery of this compound after Column Chromatography

  • Symptoms: The total mass of this compound recovered from all fractions is significantly lower than the amount loaded onto the column.

  • Possible Causes & Solutions:

    • Cause: Inappropriate solvent system (eluent). If the eluent is not polar enough, the product will not move off the column. If it is too polar, it may co-elute with impurities.

      • Solution: Perform small-scale Thin Layer Chromatography (TLC) analysis first to determine the optimal solvent system that gives good separation (Rf value for fenchone around 0.3-0.4). A common starting point for a non-polar compound like fenchone on silica gel would be a mixture of hexane and ethyl acetate, starting with a very low percentage of ethyl acetate.

    • Cause: Irreversible adsorption or degradation on the stationary phase. Silica gel can be slightly acidic, which may cause degradation of some sensitive compounds.

      • Solution: Deactivate the silica gel by adding a small percentage of a base like triethylamine (~0.1-1%) to the eluent. Alternatively, use a more inert stationary phase like alumina.

    • Cause: Improper column packing. Channeling in the column bed leads to a poor separation and broad, mixed fractions, making it difficult to isolate the pure product.

      • Solution: Ensure the column is packed uniformly without any air bubbles or cracks. A "wet" slurry packing method is generally more reliable than "dry" packing.

Problem 3: Product is Contaminated with Water

  • Symptoms: The purified oil appears cloudy or a separate layer is visible. 1H NMR spectrum shows a broad peak for water.

  • Possible Causes & Solutions:

    • Cause: Incomplete drying after aqueous workup or hydro-distillation.[9]

      • Solution: Before the final purification step, dissolve the crude product in a non-polar, water-immiscible solvent (e.g., diethyl ether, dichloromethane), wash with brine (saturated NaCl solution) to remove the bulk of the water, and then dry thoroughly over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Cause: Use of wet solvents or glassware.

      • Solution: Ensure all solvents are anhydrous and glassware is oven- or flame-dried before use, especially for chromatography.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This method is suitable for separating this compound from impurities with different boiling points.

  • Preparation: Ensure the crude this compound sample is dry (see Troubleshooting Problem 3).

  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus. Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full), a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation:

    • Add a few boiling chips or a magnetic stir bar to the distillation flask.

    • Begin heating the flask gently using a heating mantle.

    • Slowly and carefully apply vacuum to the system, reducing the pressure to the desired level (e.g., 10-15 mmHg).

    • Observe the temperature. Collect a small forerun fraction, which may contain lower-boiling impurities.

    • When the temperature stabilizes at the boiling point of this compound at that pressure (approx. 63-65 °C at 13 mmHg), switch to a new receiving flask to collect the main fraction.[4]

    • Monitor the temperature closely. A sharp, stable boiling point indicates a pure substance. If the temperature rises significantly, it indicates the start of a higher-boiling impurity; stop the distillation or change the receiving flask.

  • Analysis: Analyze all collected fractions by GC-MS to determine their purity and pool the fractions that meet the required purity specifications.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for removing impurities with different polarities.

  • Solvent Selection: Determine an appropriate eluent system using TLC. For this compound on silica gel, a solvent system of hexane:ethyl acetate (e.g., 98:2 v/v) is a good starting point. The goal is an Rf value of ~0.3-0.4 for this compound.

  • Column Packing:

    • Select a column of appropriate size.

    • Secure the column in a vertical position. Add a small layer of sand or a cotton/glass wool plug at the bottom.

    • Fill the column with the initial, least polar eluent.

    • Prepare a slurry of silica gel in the same eluent and carefully pour it into the column, avoiding air bubbles. Tap the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column using the selected solvent system. Positive pressure can be applied to speed up the process (hence "flash" chromatography).

    • Collect fractions of a consistent volume in test tubes or vials.

    • Monitor the separation by collecting spots from the fractions and running TLC plates.

  • Analysis and Recovery:

    • Analyze the fractions containing the product by TLC or GC.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G General Purification Workflow for this compound cluster_0 Source Material cluster_1 Initial Processing cluster_2 Primary Purification cluster_3 Analysis & Final Product start1 Essential Oil (e.g., Fennel) workup Aqueous Workup / Drying (remove water, acids/bases) start1->workup start2 Synthetic Crude (e.g., from Fenchol) start2->workup distillation Vacuum Fractional Distillation workup->distillation Boiling point differences? chromatography Flash Column Chromatography workup->chromatography Polarity differences? analysis Purity Analysis (GC-MS, Chiral GC) distillation->analysis chromatography->analysis analysis->distillation Purity Not Met (Re-distill or Chromatograph) product Purified this compound (>98%) analysis->product Purity Met G Troubleshooting: Low Purity After Distillation start Low Purity Confirmed by GC q1 Was the boiling point stable during collection? start->q1 a1_no Cause: Unstable pressure or heating rate too high. q1->a1_no No q2 Are boiling points of impurities known to be very close (<10°C)? q1->q2 Yes s1 Solution: Check vacuum seal, use a pressure controller, and reduce heating rate. a1_no->s1 end Re-analyze Fractions s1->end a2_yes Cause: Insufficient column separation efficiency. q2->a2_yes Yes q3 Problem persists after optimizing distillation? q2->q3 No s2 Solution: Use a column with more theoretical plates (e.g., spinning band) or switch to chromatography. a2_yes->s2 s2->end a3_yes Cause: Likely presence of an azeotrope or co-distilling impurity. q3->a3_yes Yes q3->end No s3 Solution: Purify material using flash column chromatography. a3_yes->s3 s3->end

References

Technical Support Center: (+)-Fenchone Stereochemical Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the racemization of (+)-fenchone during your chemical reactions.

Troubleshooting Guide: Preventing Racemization of this compound

Racemization of this compound, a chiral ketone, can occur at the α-carbon bearing a hydrogen atom. This process is primarily mediated by the formation of a planar, achiral enol or enolate intermediate, which can be catalyzed by both acidic and basic conditions. The extent of racemization is influenced by several factors including the strength of the acid or base, temperature, solvent, and reaction time.

Key Factors Influencing Racemization:

  • Presence of Acids or Bases: Even trace amounts can initiate the keto-enol tautomerism that leads to racemization.

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for enolization.

  • Protic Solvents: Solvents like alcohols can facilitate proton transfer, stabilizing the enolate intermediate and accelerating racemization.

  • Extended Reaction Times: Prolonged exposure to non-neutral conditions increases the likelihood of racemization.

The following table summarizes the expected impact of various reaction parameters on the stereochemical integrity of this compound.

ParameterConditionExpected Impact on Enantiomeric Excess (ee)Recommendations to Minimize Racemization
Base Strong, non-nucleophilic (e.g., LDA, LiHMDS)High ee maintainedUse strong, non-nucleophilic bases to ensure rapid and complete deprotonation, minimizing the time the neutral ketone is in the presence of the base.
Weak or nucleophilic bases (e.g., NaOH, Et3N)Potential for significant decrease in eeAvoid weak or nucleophilic bases where possible, as they can establish an equilibrium that allows for racemization.
Acid Strong acids (e.g., HCl, H2SO4)High risk of complete racemizationAvoid strong acids. If an acidic workup is necessary, use a mild acid (e.g., saturated NH4Cl solution) and keep the temperature low.
Lewis acids (e.g., BF3·OEt2)Varies depending on the specific Lewis acid and reaction conditions. Can promote enolization.Use with caution and at low temperatures. Screen different Lewis acids for optimal results.
Temperature Low Temperature (e.g., -78 °C)High ee maintainedPerform reactions at the lowest temperature at which the reaction proceeds at a reasonable rate.
Elevated Temperature (e.g., Room Temp. or higher)Increased rate of racemizationAvoid heating reactions involving this compound if stereochemical integrity is critical.
Solvent Aprotic (e.g., THF, Diethyl Ether)High ee maintainedUse aprotic solvents to disfavor the formation and stabilization of the enol/enolate intermediate.
Protic (e.g., Ethanol, Methanol)Increased rate of racemizationAvoid protic solvents.
Purification Flash chromatography on standard silica gelPotential for racemization due to acidic nature of silicaNeutralize silica gel with a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent) prior to chromatography.
Distillation or RecrystallizationGenerally safe for maintaining stereochemistryPrefer non-chromatographic purification methods when feasible.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant loss of optical purity in my reaction with this compound. What is the most likely cause?

A1: The most probable cause of racemization is the presence of acidic or basic species, which facilitate the formation of a planar enol or enolate intermediate. This can be due to the reagents you are using, acidic impurities in your solvents or on your glassware, or the purification method. Elevated temperatures and the use of protic solvents will exacerbate this issue.

Q2: How can I perform an α-alkylation on this compound while preserving its stereochemistry?

A2: A stereoselective α-alkylation of a bicyclic ketone like this compound requires careful control of reaction conditions to favor kinetic control and minimize epimerization. Below is a general protocol for such a reaction.

Experimental Protocols

Protocol 1: General Procedure for Stereoselective α-Alkylation of a Bicyclic Ketone

This protocol is adapted for bicyclic ketones and outlines the key steps to minimize epimerization during a base-mediated alkylation.

Apparatus Setup:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a low-temperature thermometer, and a rubber septum.

Solvent and Reagent Preparation:

  • Anhydrous tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) should be either purchased as a solution or freshly prepared.

  • The this compound and the alkylating agent must be dry and stored under an inert atmosphere.

Procedure:

  • Enolate Formation:

    • Dissolve this compound in anhydrous THF in the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution dropwise via syringe over 15-30 minutes, ensuring the internal temperature remains below -70 °C.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Alkylation:

    • Add the alkylating agent (e.g., methyl iodide) dropwise to the enolate solution at -78 °C.

    • Continue to stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product using flash chromatography on neutralized silica gel or by distillation.

    • Determine the enantiomeric excess of the product and any recovered starting material using chiral gas chromatography (GC) with a suitable chiral stationary phase (e.g., a cyclodextrin-based column).

Visualizations

To better understand the processes involved in the racemization of this compound and the workflow to prevent it, the following diagrams are provided.

racemization_mechanism plus_fenchone This compound (Chiral) enol_enolate Planar Enol/Enolate (Achiral Intermediate) plus_fenchone->enol_enolate H⁺ or B⁻ (Acid or Base) enol_enolate->plus_fenchone H⁺ minus_fenchone (-)-Fenchone (Chiral) enol_enolate->minus_fenchone H⁺

Caption: Mechanism of this compound Racemization.

troubleshooting_workflow start Loss of Optical Purity Observed check_reagents Check Reagents and Solvents for Acidic/Basic Impurities start->check_reagents check_temp Review Reaction Temperature check_reagents->check_temp [ Impurities Absent ] solution_reagents Use Anhydrous Aprotic Solvents and Strong, Non-nucleophilic Bases check_reagents->solution_reagents [ Impurities Present ] check_purification Evaluate Purification Method check_temp->check_purification [ Temp. is Low ] solution_temp Lower Reaction Temperature (e.g., -78 °C) check_temp->solution_temp [ Temp. is High ] solution_purification Use Neutralized Silica Gel or Non-Chromatographic Methods check_purification->solution_purification [ Silica Gel is Acidic ] end Optical Purity Maintained check_purification->end [ Method is Appropriate ] solution_reagents->end solution_temp->end solution_purification->end

Caption: Troubleshooting Workflow for Racemization.

Technical Support Center: Catalytic Modification of (+)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst for the modification of (+)-Fenchone.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic modifications performed on this compound?

A1: The most common catalytic modifications of this compound include:

  • Catalytic Hydrogenation: Reduction of the ketone functionality to the corresponding alcohol (fenchol). This can be either a diastereoselective reduction or a non-selective reduction depending on the catalyst and reaction conditions.

  • Baeyer-Villiger Oxidation: Oxidation of the ketone to a lactone. The regioselectivity of this reaction is a key consideration.

  • Isomerization: Acid-catalyzed rearrangement of the carbon skeleton, often to isofenchone.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?

A2: The choice between a homogeneous and heterogeneous catalyst depends on several factors:

FeatureHomogeneous CatalystHeterogeneous Catalyst
Activity & Selectivity Often higher due to well-defined active sites.Can be highly selective, but may have lower activity.
Catalyst Separation Difficult, may require extraction or distillation.Easy, simple filtration.
Catalyst Reusability Generally not reusable.Often reusable.
Reaction Conditions Typically milder conditions.May require higher temperatures and pressures.
Cost Often more expensive precious metal complexes.Can be more cost-effective (e.g., Raney Nickel, Pd/C).

For initial screenings and small-scale synthesis, homogeneous catalysts might offer faster results. For larger-scale production and process optimization, heterogeneous catalysts are often preferred due to ease of separation and reusability.

Q3: What are the key safety precautions when working with common catalysts for this compound modification?

A3: Safety is paramount in any chemical synthesis. Key precautions include:

  • Pyrophoric Catalysts: Raney Nickel and Palladium on Carbon (Pd/C) are pyrophoric, especially after use and when dry. Always handle them under an inert atmosphere (Nitrogen or Argon) and keep them wet with a solvent.[1][2]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use a well-maintained hydrogenation apparatus.[1][3]

  • Peroxy Acids: Reagents like m-CPBA used in Baeyer-Villiger oxidations are strong oxidizers and can be shock-sensitive. Handle with care and store appropriately.[4][5]

  • Lewis Acids: Many Lewis acids are water-sensitive and corrosive. Handle them in a dry environment and wear appropriate personal protective equipment (PPE).

Troubleshooting Guides

Catalytic Hydrogenation of this compound to Fenchol

Problem: Low or no conversion of this compound.

Possible CauseTroubleshooting Steps
Inactive Catalyst • Use a fresh batch of catalyst. Old or improperly stored catalysts can lose activity.[6] • For Pd/C, ensure it has not been exposed to air for prolonged periods.
Catalyst Poisoning • Ensure the substrate and solvent are free from impurities, especially sulfur or nitrogen compounds, which can poison noble metal catalysts. • Purify the this compound and use high-purity solvents.
Insufficient Hydrogen Pressure • Increase the hydrogen pressure. While balloon pressure may suffice for some reactions, more sterically hindered ketones may require higher pressures in a dedicated hydrogenation apparatus.[1]
Poor Catalyst-Substrate Contact • Ensure vigorous stirring to keep the heterogeneous catalyst suspended and in contact with the substrate and hydrogen.[6]
Incorrect Solvent • Protic solvents like ethanol or methanol are generally effective for hydrogenations.[7]

Problem: Poor diastereoselectivity in the formation of fenchol isomers.

Possible CauseTroubleshooting Steps
Inappropriate Catalyst • The choice of catalyst significantly influences diastereoselectivity. For the reduction of cyclic ketones, the steric bulk of the catalyst can direct the approach of hydrogen. • Consider screening different catalysts (e.g., Raney Nickel, Pd/C, PtO2) to find the optimal one for the desired diastereomer.
Reaction Temperature • Lowering the reaction temperature can sometimes improve diastereoselectivity by favoring the kinetically controlled product.
CatalystH₂ Pressure (atm)Temperature (°C)SolventMajor IsomerDiastereomeric Ratio (endo:exo)Yield (%)
Raney Nickel50100Ethanolendo-Fenchol~85:15>95
10% Pd/C125Methanolexo-Fenchol~20:80>98
PtO₂ (Adam's catalyst)325Acetic Acidendo-Fenchol~70:30>95

Note: The values in this table are representative and can vary based on specific reaction conditions and catalyst batch.

Baeyer-Villiger Oxidation of this compound

Problem: Low yield of the desired lactone.

Possible CauseTroubleshooting Steps
Insufficient Oxidant • Ensure at least a stoichiometric amount of the peroxy acid (e.g., m-CPBA) is used. An excess (1.1-1.5 equivalents) is often beneficial.[8]
Decomposition of Oxidant • Use a fresh, properly stored batch of the peroxy acid. Light and heat can cause decomposition.
Low Reaction Temperature • While the reaction is often run at room temperature, gentle heating may be required for less reactive ketones. Monitor the reaction closely to avoid side reactions.
Inappropriate Solvent • Dichloromethane or chloroform are commonly used solvents. Ensure they are dry.

Problem: Incorrect regioselectivity (formation of the undesired lactone isomer).

Possible CauseTroubleshooting Steps
Inherent Migratory Aptitude • The regioselectivity of the Baeyer-Villiger oxidation is primarily determined by the migratory aptitude of the adjacent carbon atoms (tertiary > secondary > primary).[9][10] For this compound, the tertiary carbon is expected to migrate.
Choice of Oxidant/Catalyst • While peroxy acids like m-CPBA are common, using a Lewis acid with hydrogen peroxide can sometimes alter the regioselectivity.[11][12] • Consider screening different Lewis acids (e.g., SnCl₄, BF₃·OEt₂) with H₂O₂.[12]
Oxidant/CatalystSolventTemperature (°C)Major RegioisomerRegioisomeric RatioYield (%)
m-CPBACH₂Cl₂251,3,3-Trimethyl-2-oxabicyclo[3.2.1]octan-7-one>95:5~90
H₂O₂ / SnCl₄CH₂Cl₂0 to 251,3,3-Trimethyl-2-oxabicyclo[3.2.1]octan-7-one~90:10~85
H₂O₂ / BF₃·OEt₂CH₂Cl₂0 to 251,3,3-Trimethyl-2-oxabicyclo[3.2.1]octan-7-one~88:12~80

Note: The values in this table are representative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol%).

  • Seal the flask and purge with an inert gas (Nitrogen or Argon).

  • Under a positive pressure of the inert gas, add methanol as the solvent.

  • Add this compound to the flask.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric and should be kept wet.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude fenchol.

  • Purify the product by column chromatography or distillation if necessary.

Protocol 2: Baeyer-Villiger Oxidation of this compound using m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting lactone by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: this compound Modification reaction_type Select Desired Modification start->reaction_type hydrogenation Hydrogenation (Ketone to Alcohol) reaction_type->hydrogenation Reduction oxidation Baeyer-Villiger Oxidation (Ketone to Lactone) reaction_type->oxidation Oxidation isomerization Isomerization (Rearrangement) reaction_type->isomerization Rearrangement selectivity_h Diastereoselectivity Required? hydrogenation->selectivity_h selectivity_o Regioselectivity Control? oxidation->selectivity_o catalyst_i1 Brønsted or Lewis Acids: - H₂SO₄ - Solid acid catalysts isomerization->catalyst_i1 catalyst_h1 Heterogeneous Catalysts: - Raney Ni (endo) - Pd/C (exo) selectivity_h->catalyst_h1 Yes catalyst_h2 Screen various catalysts and conditions selectivity_h->catalyst_h2 No/Screening catalyst_o1 Peroxy Acids (m-CPBA) - Follows migratory aptitude selectivity_o->catalyst_o1 Standard catalyst_o2 Lewis Acid + H₂O₂ - May alter selectivity selectivity_o->catalyst_o2 Alternative end Proceed to Experiment catalyst_h1->end catalyst_h2->end catalyst_o1->end catalyst_o2->end catalyst_i1->end

Caption: Catalyst selection workflow for this compound modification.

Hydrogenation_Pathway fenchone This compound catalyst Catalyst (e.g., Pd/C, Raney Ni) endo_fenchol endo-Fenchol catalyst->endo_fenchol Diastereoselective Reduction exo_fenchol exo-Fenchol catalyst->exo_fenchol Diastereoselective Reduction h2 H₂

Caption: Catalytic hydrogenation pathway of this compound.

Baeyer_Villiger_Pathway fenchone This compound oxidant Oxidant (e.g., m-CPBA) lactone1 Regioisomer 1 (Major Product) oxidant->lactone1 Tertiary Carbon Migration lactone2 Regioisomer 2 (Minor Product) oxidant->lactone2 Secondary Carbon Migration

Caption: Baeyer-Villiger oxidation pathway of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with (+)-Fenchone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Fenchone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

A1: this compound and its derivatives are bicyclic monoterpenoids, which are characteristically lipophilic (fat-loving) and hydrophobic (water-fearing) due to their hydrocarbon-rich structure. This inherent hydrophobicity leads to low solubility in polar solvents like water and aqueous buffers. PubChem lists this compound as practically insoluble in water[1][2]. The solubility of monoterpenes in water is generally low, with oxygenated monoterpenes like ketones showing slightly higher solubility than hydrocarbon monoterpenes[3].

Q2: I'm dissolving my this compound derivative in DMSO for a biological assay, but it precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?

A2: This is a common phenomenon known as precipitation or "crashing out" that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. To prevent this, consider the following strategies:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. For example, first, create an intermediate dilution in a small volume of media, vortex, and then add this to the final volume.

  • Increase Stock Concentration: Preparing a more concentrated stock solution in DMSO allows you to add a smaller volume to the culture medium, thereby keeping the final DMSO concentration low.

  • Use of Surfactants or Co-solvents: The inclusion of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous medium can help to maintain the solubility of your compound.

Q3: What are the most common strategies to improve the aqueous solubility of this compound derivatives for in vitro and in vivo studies?

A3: Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound derivatives. The most common and effective methods include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate and apparent solubility by presenting the drug in an amorphous, high-energy state.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound derivatives, forming an inclusion complex that has significantly improved aqueous solubility.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of a this compound Derivative Formulation

Symptoms:

  • Inconsistent results in in vitro dissolution assays.

  • Low and variable plasma concentrations in animal studies, suggesting poor absorption.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Crystalline Nature of the Compound The stable, crystalline form of a drug typically has lower solubility and dissolution rates.
Solution: Consider creating an amorphous solid dispersion to increase the energy state of the compound, thereby improving its dissolution rate[4].
Poor Wettability The hydrophobic surface of the drug particles may not be easily wetted by the aqueous dissolution medium.
Solution: Incorporate a wetting agent or surfactant into the formulation or dissolution medium. Solid dispersions with hydrophilic carriers also improve wettability.
Particle Size is Too Large Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.
Solution: Employ particle size reduction techniques such as micronization or nanosuspension to increase the surface area.
Issue 2: Physical Instability of an Amorphous Solid Dispersion

Symptoms:

  • Changes in the physical appearance of the solid dispersion over time (e.g., from a clear glass to an opaque powder).

  • Decreased dissolution rate of the solid dispersion upon storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Recrystallization of the Amorphous Drug The amorphous state is thermodynamically unstable and can revert to the more stable crystalline form over time, especially in the presence of moisture and heat.
Solution: - Ensure the solid dispersion is stored in a tightly sealed container with a desiccant to protect it from moisture. - Select a polymer with a high glass transition temperature (Tg) that can effectively inhibit drug crystallization. - Optimize the drug-to-polymer ratio; a higher polymer concentration can provide better stabilization.
Phase Separation The drug and polymer may separate into distinct domains within the solid dispersion, leading to a loss of the molecular-level dispersion.
Solution: - Ensure good miscibility between the drug and the polymer. This can be predicted using computational models and confirmed by thermal analysis (e.g., DSC). - Optimize the manufacturing process (e.g., rapid solvent evaporation or quenching in melt extrusion) to kinetically trap the drug in a molecularly dispersed state.

Quantitative Data: Estimated Solubility of this compound Derivatives

The following table provides estimated solubility values for hypothetical this compound derivatives in common laboratory solvents. These are not experimentally determined values for specific derivatives but are estimations based on the properties of this compound and other monoterpenoids. The actual solubility will vary depending on the specific functional groups present in the derivative.

Derivative Functional Group Added Estimated Solubility in Water (mg/mL) Estimated Solubility in Ethanol (mg/mL) Estimated Solubility in DMSO (mg/mL)
This compound (Parent)Ketone< 0.1[1][2]Soluble[1]>100
Hydroxylated Derivative-OH0.1 - 1.0Highly SolubleHighly Soluble
Carboxylic Acid Derivative-COOH (at neutral pH)0.5 - 2.0SolubleHighly Soluble
Amine Derivative-NH2 (at neutral pH)0.2 - 1.5SolubleHighly Soluble
Phenyl-substituted DerivativePhenyl group< 0.05Moderately SolubleHighly Soluble

Note: These values are for guidance only. It is crucial to experimentally determine the solubility of each new derivative.

Experimental Protocols

Protocol 1: Preparation of a this compound Derivative Solid Dispersion using the Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of a this compound derivative with Polyvinylpyrrolidone K30 (PVP K30), a common hydrophilic carrier.

Materials:

  • This compound derivative

  • PVP K30

  • Methanol (or another suitable volatile organic solvent in which both the drug and polymer are soluble)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the this compound derivative and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio). Dissolve both components completely in a minimal amount of methanol in a round-bottom flask by vortexing or sonicating.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a thin, dry film is formed on the wall of the flask.

  • Drying: Scrape the dried film from the flask. Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.

  • Storage: Store the prepared solid dispersion in a tightly sealed container with a desiccant in a cool, dark, and dry place.

Protocol 2: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex by the Kneading Method

This protocol details the preparation of an inclusion complex of a this compound derivative with β-cyclodextrin using the kneading method, which is a simple and efficient technique.

Materials:

  • This compound derivative

  • β-cyclodextrin

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

  • Sieves

Procedure:

  • Wetting the Cyclodextrin: Place a pre-weighed amount of β-cyclodextrin in a mortar. Add a small amount of the water-ethanol mixture to the β-cyclodextrin and triturate to form a homogeneous paste.

  • Incorporation of the Drug: Accurately weigh the this compound derivative (typically to achieve a 1:1 or 1:2 molar ratio with β-cyclodextrin) and add it to the cyclodextrin paste.

  • Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) until the paste becomes stiff and sticky. If necessary, add a small amount of the solvent mixture to maintain a suitable consistency.

  • Drying: Spread the kneaded mass as a thin layer on a tray and dry it in a vacuum oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a fine powder.

  • Storage: Store the inclusion complex in a well-closed container in a cool and dry place.

Visualizations

Signaling Pathway

CB2_Signaling_Pathway ligand This compound Derivative CB2R CB2 Receptor ligand->CB2R Agonist Binding Gi Gi Protein CB2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Pathway Gi->MAPK Activation PI3K PI3K/Akt Pathway Gi->PI3K Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation proliferation Cell Proliferation & Survival PKA->proliferation inflammation ↓ Inflammation ↓ Pain MAPK->inflammation MAPK->proliferation PI3K->inflammation PI3K->proliferation

Caption: CB2 Receptor Signaling Pathway for this compound Derivatives.

Experimental Workflow

experimental_workflow start Poorly Soluble This compound Derivative solubility_screen Solubility Screening (Various Solvents) start->solubility_screen formulation_strategy Select Formulation Strategy solubility_screen->formulation_strategy solid_dispersion Solid Dispersion Preparation formulation_strategy->solid_dispersion Amorphous approach cyclodextrin Cyclodextrin Complexation Preparation formulation_strategy->cyclodextrin Complexation approach particle_size Particle Size Reduction formulation_strategy->particle_size Surface area approach characterization Physicochemical Characterization (DSC, XRD, SEM, FTIR) solid_dispersion->characterization cyclodextrin->characterization particle_size->characterization dissolution In Vitro Dissolution Testing characterization->dissolution optimization Formulation Optimization dissolution->optimization optimization->formulation_strategy Re-formulate in_vivo In Vivo Studies (Bioavailability) optimization->in_vivo Proceed

Caption: Workflow for Overcoming Solubility Issues of this compound Derivatives.

Logical Relationship Diagram

logical_relationship problem Poor Aqueous Solubility of this compound Derivative consequence1 Low Dissolution Rate problem->consequence1 consequence2 Low Bioavailability problem->consequence2 consequence3 High Variability problem->consequence3 method1 Solid Dispersion problem->method1 method2 Cyclodextrin Complexation problem->method2 method3 Particle Size Reduction problem->method3 consequence1->consequence2 consequence3->consequence2 solution1 Increase Apparent Solubility outcome Improved Therapeutic Efficacy & Reproducibility solution1->outcome solution2 Enhance Dissolution Rate solution2->outcome method1->solution1 method1->solution2 method2->solution1 method2->solution2 method3->solution2

Caption: Logical Relationship between Solubility Issues and Solutions.

References

Technical Support Center: (+)-Fenchone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving (+)-Fenchone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding common issues related to the skeletal rearrangement of this compound during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of rearrangement reactions observed with this compound?

A1: this compound, a bicyclic monoterpene, is susceptible to skeletal rearrangements, particularly under acidic conditions. The most common is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl group in a carbocation intermediate. This can be initiated by protonation of the carbonyl oxygen followed by the formation of a carbocation at a neighboring carbon. Another potential rearrangement is the Beckmann rearrangement if the corresponding oxime is prepared and treated with acid.

Q2: Why is this compound prone to rearrangement?

A2: The bicyclo[2.2.1]heptane skeleton of fenchone is strained. When a carbocation is formed adjacent to this strained ring system, a skeletal rearrangement can occur to relieve ring strain, leading to a more stable carbocationic intermediate and consequently, a rearranged product.

Q3: What general strategies can be employed to minimize or prevent these rearrangements?

A3: To avoid rearrangement reactions, it is crucial to select reaction conditions that do not favor the formation of carbocation intermediates. Key strategies include:

  • Avoiding strongly acidic conditions: Protic and Lewis acids can promote carbocation formation.

  • Using low temperatures: Lowering the reaction temperature can often disfavor rearrangement pathways, which typically have a higher activation energy.

  • Employing non-polar solvents: Solvents that do not stabilize carbocation intermediates can help suppress rearrangements.

  • Choosing appropriate reagents: Utilizing reagents that proceed through concerted mechanisms or anionic intermediates rather than cationic ones is a primary strategy.

  • Protecting the carbonyl group: Converting the ketone into a less reactive functional group, such as an acetal, can prevent reactions at the carbonyl that might initiate rearrangement.

Troubleshooting Guides

This section provides guidance for specific experimental challenges involving this compound.

Issue 1: Rearrangement during Nucleophilic Addition (e.g., Grignard or Organolithium Reactions)
  • Symptom: Formation of unexpected alcohol isomers with a different carbon skeleton.

  • Cause: The acidic workup step required to protonate the initially formed alkoxide can be a source of rearrangement if a strong acid is used, leading to dehydration and subsequent acid-catalyzed rearrangement of the resulting alkene.

  • Troubleshooting Steps:

    • Use a milder acidic workup: Instead of strong acids like H₂SO₄ or HCl, use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a proton source that is sufficiently acidic to protonate the alkoxide but generally not strong enough to promote carbocation formation and rearrangement.

    • Maintain low temperatures throughout: Perform the reaction and the workup at low temperatures (e.g., 0 °C or below) to minimize the energy available for rearrangement pathways.

    • Inverse addition: Add the Grignard or organolithium reagent to the solution of this compound to maintain a low concentration of the reactive nucleophile and potentially reduce side reactions.

Issue 2: Rearrangement during Reduction of the Carbonyl Group
  • Symptom: Formation of rearranged alcohols or alkenes instead of the expected fenchol.

  • Cause: Certain reducing agents, particularly those used under acidic conditions (e.g., Clemmensen reduction), can lead to carbocation intermediates and subsequent rearrangement.

  • Troubleshooting Steps:

    • Select appropriate reducing agents: Use hydride-based reducing agents that operate under neutral or basic conditions. Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether or THF) are standard choices for reducing ketones to alcohols without skeletal rearrangement.

    • Consider stereoselectivity: Note that the reduction of fenchone can produce a mixture of endo- and exo-fenchol. The ratio of these stereoisomers will depend on the steric bulk of the reducing agent.

Issue 3: Rearrangement during Enolate Formation and Alkylation
  • Symptom: Formation of alkylated products with a rearranged carbon skeleton.

  • Cause: Under thermodynamic control (e.g., using a protic solvent and a weaker base), the enolate can equilibrate, and under certain conditions, side reactions leading to rearrangement might be possible, although less common than with cationic intermediates.

  • Troubleshooting Steps:

    • Employ kinetic control: To form the enolate at the less substituted α-carbon without rearrangement, use a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA).

    • Use low temperatures: The formation of the kinetic enolate should be carried out at low temperatures, typically -78 °C, to prevent equilibration to the thermodynamic enolate.

    • Use aprotic solvents: Conduct the reaction in an aprotic solvent like tetrahydrofuran (THF) to avoid proton exchange that could facilitate side reactions.

Experimental Protocols

Protocol 1: Reduction of this compound to Fenchol without Rearrangement

This protocol describes the reduction of this compound using sodium in ethanol, a classic method that avoids rearrangement.

  • Materials:

    • This compound

    • Ethanol (absolute)

    • Sodium metal

    • Diethyl ether

    • Saturated aqueous sodium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve this compound in absolute ethanol.

    • Carefully add small pieces of sodium metal to the solution at a rate that maintains a gentle reflux.

    • Continue the addition of sodium until it is no longer consumed.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully add water to quench any unreacted sodium.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer with a saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain fenchol. Expected Outcome: A mixture of endo- and exo-fenchol with the fenchane skeleton intact.

Protocol 2: Conversion of this compound to an Alkene via the Wittig Reaction

The Wittig reaction is a reliable method for converting ketones to alkenes without skeletal rearrangement as it proceeds through a non-cationic mechanism.[1][2][3] This protocol is for the methylenation of this compound.

  • Materials:

    • Methyltriphenylphosphonium bromide

    • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

    • Anhydrous tetrahydrofuran (THF)

    • This compound

    • Pentane

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (e.g., n-butyllithium solution) to the suspension. The mixture will typically turn a characteristic color (e.g., deep yellow or orange), indicating the formation of the ylide.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with pentane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to yield the alkene product. Expected Outcome: 2-methylene-1,3,3-trimethylbicyclo[2.2.1]heptane.

Quantitative Data Summary

The following table summarizes expected outcomes for different reaction types with this compound, emphasizing conditions that minimize rearrangement. Note that specific yields can vary based on the precise reaction scale and conditions.

Reaction TypeReagents and ConditionsDesired ProductRearranged ByproductTypical Yield of Desired Product
Reduction NaBH₄, MeOH, 0 °C to rtFencholNone expected> 95%
LiAlH₄, Et₂O, 0 °C to rtFencholNone expected> 95%
Grignard Addition MeMgBr, THF, 0 °C; then sat. NH₄Cl (aq)2-MethylfencholMinimal to none80-95%
Wittig Olefination Ph₃P=CH₂, THF, rt2-MethylenefenchaneNone expected60-80%[2]
Enolate Alkylation 1. LDA, THF, -78 °C; 2. CH₃I3-Methylfenchone (kinetic product)None expected70-90%

Visualizations

ReactionPathways cluster_acid Strong Acidic Conditions (e.g., H₂SO₄) cluster_controlled Controlled Conditions Fenchone This compound Protonated_Fenchone Protonated Fenchone Fenchone->Protonated_Fenchone H⁺ Desired_Product Desired Product (No Rearrangement) Fenchone->Desired_Product Carbocation Carbocation Intermediate Protonated_Fenchone->Carbocation Rearranged_Product Rearranged Product(s) Carbocation->Rearranged_Product Wagner-Meerwein Rearrangement Reagents Mild/Basic/Neutral Reagents (e.g., NaBH₄, Wittig Reagent, LDA)

Caption: Reaction pathways for this compound under different conditions.

TroubleshootingFlowchart Start Experiment with This compound Check_Rearrangement Rearrangement Observed? Start->Check_Rearrangement Success No Rearrangement: Successful Reaction Check_Rearrangement->Success No Identify_Conditions Identify Reaction Conditions Check_Rearrangement->Identify_Conditions Yes Acidic_Conditions Acidic Conditions? Identify_Conditions->Acidic_Conditions Workup_Conditions Harsh Workup? Identify_Conditions->Workup_Conditions Base_Conditions Thermodynamic Enolate Conditions? Identify_Conditions->Base_Conditions Use Neutral/Basic\nReagents Use Neutral/Basic Reagents Acidic_Conditions->Use Neutral/Basic\nReagents Yes Proceed to Next Check Proceed to Next Check Acidic_Conditions->Proceed to Next Check No Workup_Conditions->Proceed to Next Check No Use Mild Quench\n(e.g., NH₄Cl) Use Mild Quench (e.g., NH₄Cl) Workup_Conditions->Use Mild Quench\n(e.g., NH₄Cl) Yes Use Kinetic Control\n(LDA, -78°C) Use Kinetic Control (LDA, -78°C) Base_Conditions->Use Kinetic Control\n(LDA, -78°C) Yes Consult Further Consult Further Base_Conditions->Consult Further No

Caption: Troubleshooting flowchart for avoiding fenchone rearrangement.

References

Technical Support Center: (+)-Fenchone Stability Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (+)-Fenchone in acidic environments.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in the presence of acids?

A1: While stable under neutral and normal storage conditions, this compound is known to be unstable in the presence of strong acids. It can undergo acid-catalyzed rearrangements, leading to the formation of isomeric impurities. Therefore, exposure to acidic conditions should be carefully controlled or avoided if the integrity of the this compound is critical.

Q2: What happens to this compound under acidic conditions?

A2: Under acidic conditions, this compound is susceptible to a type of chemical reaction known as a Wagner-Meerwein rearrangement. This is a carbocation-mediated 1,2-rearrangement that results in the isomerization of the fenchone skeleton. The primary rearrangement product is often an isomeric ketone.

Q3: What are the typical products of this compound degradation in acid?

A3: The primary degradation products are typically isomers of fenchone. The specific product distribution can depend on the reaction conditions, but the formation of various isomeric trimethyl-norcamphors has been reported. A common isomerization product is isofenchone.

Q4: What factors influence the rate and extent of this rearrangement?

A4: Several factors can influence the acid-catalyzed rearrangement of this compound, including:

  • Acid Strength and Concentration: Stronger acids and higher concentrations will typically accelerate the rate of rearrangement.

  • Temperature: Higher temperatures increase the reaction rate, leading to faster degradation of this compound.

  • Solvent: The polarity of the solvent can influence the stability of the carbocation intermediate, thereby affecting the reaction rate.

  • Reaction Time: The longer the exposure to acidic conditions, the greater the extent of rearrangement will be.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks observed in GC-MS or HPLC analysis after an acidic workup. The acidic conditions of your workup have likely induced a Wagner-Meerwein rearrangement of the this compound.Neutralize the reaction mixture as quickly as possible during workup. Consider using a non-acidic workup procedure if feasible. Analyze your sample for the presence of fenchone isomers.
Loss of optical activity or change in optical rotation of a this compound sample. The rearrangement process can lead to the formation of diastereomers or racemic mixtures, which will alter the observed optical rotation.Avoid exposure to acidic conditions. If unavoidable, the extent of isomerization should be quantified using a chiral separation method (e.g., chiral GC or HPLC) to determine the enantiomeric excess.
Inconsistent reaction yields or product profiles in a synthesis using this compound as a starting material under acidic conditions. The acidic reaction conditions are likely causing the this compound to rearrange, leading to a mixture of products.Carefully control the reaction temperature and time. Screen different acid catalysts to find one that promotes the desired reaction with minimal rearrangement of the starting material. Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR to track the consumption of this compound and the formation of any byproducts.

Quantitative Data on Stability

The following table provides illustrative data on the percentage of this compound remaining after incubation with 1M sulfuric acid at different temperatures and time points. This data is representative and actual results may vary based on specific experimental conditions.

Temperature (°C)Time (hours)This compound Remaining (%)
25198
25690
252475
50185
50660
502430
75165
75620
7524<5

Experimental Protocols

Protocol 1: Monitoring the Acid-Catalyzed Isomerization of this compound by GC-MS

Objective: To qualitatively and quantitatively assess the stability of this compound under acidic conditions and identify the resulting isomerization products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Reaction Setup: In a clean, dry vial, dissolve 10 mg of this compound in 10 mL of methanol. Add a specific volume of concentrated sulfuric acid to achieve the desired acid concentration (e.g., 0.1 M, 0.5 M, 1 M).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C, 50°C, 75°C).

  • Time-Point Sampling: At designated time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a 1 mL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 2 mL of saturated sodium bicarbonate solution.

  • Extraction: Extract the organic components by adding 2 mL of dichloromethane and vortexing for 1 minute. Allow the layers to separate.

  • Drying: Carefully transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Inject 1 µL of the dried organic layer into the GC-MS system.

  • Data Analysis: Analyze the resulting chromatogram to identify and quantify the peaks corresponding to this compound and any new products formed. The relative peak areas can be used to estimate the percentage of remaining this compound and the formation of isomers.

Protocol 2: Structural Elucidation of Rearrangement Products by NMR Spectroscopy

Objective: To identify the chemical structure of the major products formed from the acid-catalyzed rearrangement of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • Sulfuric acid-d₂ (D₂SO₄)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.5 mL of CDCl₃ in an NMR tube.

  • Initial Spectrum: Acquire a ¹H and ¹³C NMR spectrum of the starting material to serve as a reference.

  • Initiation of Rearrangement: Add a catalytic amount (e.g., 1-2 drops) of D₂SO₄ to the NMR tube.

  • Monitoring the Reaction: Acquire ¹H and ¹³C NMR spectra at regular intervals to monitor the disappearance of the this compound signals and the appearance of new signals corresponding to the rearrangement products. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed on the final mixture to aid in the structural elucidation of the major products.

  • Data Analysis: Compare the chemical shifts and coupling constants of the new signals with literature values for known fenchone isomers to identify the rearrangement products.

Visualizations

Wagner_Meerwein_Rearrangement Fenchone This compound Protonation Protonation of Carbonyl Oxygen Fenchone->Protonation + H+ Carbocation Carbocation Intermediate Protonation->Carbocation Rearrangement 1,2-Alkyl Shift (Wagner-Meerwein) Carbocation->Rearrangement Deprotonation Deprotonation Rearrangement->Deprotonation Isomer Isomeric Product (e.g., Isofenchone) Deprotonation->Isomer - H+

Caption: Acid-catalyzed Wagner-Meerwein rearrangement of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start This compound Solution Acid Addition of Acid (e.g., H2SO4) Start->Acid Incubation Incubation at Controlled Temperature Acid->Incubation Sampling Time-Point Sampling Incubation->Sampling Quench Quench Reaction (e.g., NaHCO3) Sampling->Quench Extract Liquid-Liquid Extraction Quench->Extract Analysis GC-MS or NMR Analysis Extract->Analysis Data Data Interpretation: - % Remaining Fenchone - Product Identification Analysis->Data

Caption: Workflow for monitoring this compound stability in acid.

Technical Support Center: Scaling Up (+)-Fenchone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving (+)-Fenchone from the laboratory to the pilot plant. It addresses common challenges through troubleshooting guides, FAQs, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up this compound reactions?

A1: Transitioning this compound reactions from a lab to a pilot plant introduces several key challenges. The most critical are managing heat transfer for exothermic reactions, ensuring adequate mixing (mass transfer) in larger vessels, and maintaining consistent reaction kinetics and selectivity.[1][2][3] As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[4][5] This can lead to temperature gradients, hotspots, and an increased risk of side reactions or thermal runaway.[4][6]

Q2: How does mixing in a pilot plant reactor differ from a lab flask?

A2: In a laboratory flask, mixing is often relatively uniform due to the small scale. In a large pilot plant reactor, achieving homogeneous mixing is more complex.[3] Inefficient mixing can lead to localized areas of high reagent concentration, which can affect reaction selectivity and yield.[7] The type of impeller, agitation speed, and reactor geometry are critical factors that must be optimized to ensure good mass transfer.[5][8]

A3: While it's often desirable to use the same solvent system, its properties must be re-evaluated for the pilot plant scale.[7] Factors to consider include:

  • Boiling Point and Vapor Pressure: Solvents with low boiling points may require specialized condensers and pressure-rated reactors at a larger scale.

  • Toxicity and Flammability: Safety considerations are magnified at the pilot plant scale.

  • Cost and Availability: The cost of the solvent becomes a more significant factor in the overall process economics.[3]

  • Work-up and Recovery: The ease of removing and recycling the solvent is crucial for sustainable and cost-effective large-scale production.[9]

Q4: Why is my reaction time longer in the pilot plant, even with the same temperature?

A4: Several factors can contribute to longer reaction times at scale. Slower or less efficient mixing can reduce the contact between reactants, thereby slowing the reaction rate.[5] Heat transfer limitations may also require a slower addition of reagents to control an exotherm, extending the overall process time.[4][10] Additionally, the time to heat or cool a large reactor is significantly longer than for a small flask.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Conversion 1. Poor Mixing: Inadequate agitation leading to poor contact between reactants and/or catalyst.[3][7] 2. Mass Transfer Limitation: For gas-liquid reactions (e.g., hydrogenation), the rate of gas dissolving into the liquid is insufficient.[5][11] 3. Temperature Control Issues: Lower-than-expected bulk temperature due to inefficient heating or inaccurate probe placement.[6]1. Increase agitation speed; evaluate impeller design for better mixing.[6] 2. Increase gas pressure or improve gas dispersion with a different sparger or impeller.[8] 3. Verify temperature probe calibration and placement. Adjust heating jacket temperature.[10]
Increased Impurity Profile / Low Selectivity 1. Hotspots: Localized high temperatures caused by poor mixing and inefficient heat removal during exothermic additions.[4][6] 2. Extended Reaction Time: Longer exposure of the product to the reaction conditions can lead to degradation or side reactions.[7] 3. Reagent Addition Rate: Adding a reactive reagent too quickly can lead to high local concentrations, favoring side reactions.[4]1. Improve agitation. Slow down the addition of exothermic reagents. Ensure the cooling system is adequate.[6] 2. Re-optimize reaction time at the pilot scale. Consider quenching the reaction sooner. 3. Control the addition rate of reagents using a dosing pump. Perform a preliminary analysis to understand reaction kinetics.[6]
Difficulty in Product Isolation/Purification 1. Different Crystal Form: Changes in cooling profiles and solvent volumes at a larger scale can lead to different polymorphs or crystal habits that are harder to filter.[7] 2. Emulsion Formation during Work-up: More vigorous mixing in a large reactor can create stable emulsions during aqueous washes. 3. Incomplete Washing of Filter Cake: The washing efficiency of large filters can be lower than in a lab-scale Büchner funnel.[7]1. Study and control the crystallization/cooling profile. Consider seeding the crystallization. 2. Reduce agitation during work-up steps. Add a small amount of a different solvent or brine to break the emulsion. 3. Use a multi-wash protocol with smaller volumes of solvent. Ensure even distribution of the wash solvent over the filter cake.
Thermal Runaway / Loss of Temperature Control 1. Inadequate Heat Removal: The reactor's cooling capacity is insufficient for the heat generated by the reaction.[4][5] 2. Accumulation of Unreacted Reagent: A slow initial reaction followed by a sudden acceleration can overwhelm the cooling system.[12] 3. Cooling System Failure. 1. Reduce the rate of reagent addition. Use a lower-temperature coolant if possible. Dilute the reaction mixture.[6] 2. Ensure the reaction has initiated before adding the bulk of the reagent. Perform calorimetric studies (e.g., DSC or RC1) to understand the heat of reaction.[6] 3. Have a contingency plan, such as an emergency quench system.

Experimental Protocols

Example Protocol: Catalytic Hydrogenation of this compound to Isoborneol

This protocol provides a general methodology for the reduction of this compound. Note: Specific catalyst, solvent, and conditions should be optimized at the lab scale first.

1. Laboratory Scale (e.g., 1 L Flask)

  • Equipment Setup: A 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, temperature probe, and a gas inlet connected to a hydrogen source (balloon or cylinder).

  • Procedure:

    • Charge the flask with this compound (e.g., 50 g) and a suitable solvent (e.g., ethanol, 500 mL).

    • Begin stirring to ensure the mixture is homogeneous.

    • Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 0.5 g) under an inert atmosphere (e.g., nitrogen or argon).

    • Purge the flask with hydrogen gas several times.

    • Maintain a slight positive pressure of hydrogen and monitor the reaction temperature. The reaction is often exothermic.[13]

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by crystallization or distillation.

2. Pilot Plant Scale (e.g., 100 L Reactor)

  • Equipment Setup: A 100 L glass-lined or stainless steel reactor equipped with a multi-bladed agitator (e.g., retreat curve or pitched blade), a temperature control unit (heating/cooling jacket), a pressure gauge, a hydrogen inlet from a cylinder bank, and a bottom outlet valve.

  • Procedure:

    • Inerting: Purge the reactor thoroughly with nitrogen to remove all oxygen.

    • Charging: Charge the reactor with the solvent (e.g., 50 L of ethanol) followed by this compound (e.g., 5 kg).

    • Catalyst Slurry: In a separate, inerted vessel, prepare a slurry of the catalyst (e.g., 50 g of 5% Pd/C) in a small amount of the reaction solvent. Transfer this slurry to the reactor under nitrogen pressure.

    • Pressurization: Seal the reactor. Pressurize and vent with nitrogen three times, then pressurize and vent with hydrogen three times to ensure an inert atmosphere.

    • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 2-5 bar). Start agitation and begin heating to the target temperature (e.g., 30-40 °C).

    • Monitoring: Monitor the reaction temperature and pressure closely. An initial exotherm is expected.[6] The pressure will drop as hydrogen is consumed; maintain the target pressure by feeding more hydrogen. Take samples periodically via a sample port to monitor conversion by GC.

    • Completion and Work-up: When the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Vent the excess hydrogen and purge the system with nitrogen several times.

    • Filtration: Transfer the reaction mixture through a closed-system filter (e.g., a Nutsche filter) to remove the catalyst safely.

    • Isolation: Transfer the filtrate to a second reactor for solvent removal by distillation. The resulting crude product can then be purified.

Data Presentation

Table 1: Typical Parameter Comparison for Scale-Up
ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)Key Considerations for Scale-Up
This compound 50 g5 kgEnsure consistent quality of raw materials.[3]
Solvent Volume 500 mL50 LSolvent purity, cost, and ease of recovery are critical.
Catalyst Loading 1 mol%1 mol% (may need optimization)Catalyst activity and potential for leaching must be evaluated.
Reaction Time 2-4 hours4-8 hoursOften increases due to heat/mass transfer and addition times.[7]
Temperature 25-30 °C30-40 °CInternal temperature must be monitored; hotspots are a risk.[10]
Agitation Speed 300-500 RPM100-200 RPM (tip speed is a better metric)Must be sufficient for suspension of catalyst and mass transfer.
Expected Yield >95%90-95%A slight decrease in yield is common due to transfer losses and longer reaction times.

Visualizations

G cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Scale-Up Assessment cluster_2 Phase 3: Pilot Plant Execution lab_dev Reaction Optimization (100mL - 1L) process_chem Process Chemistry (Kinetics, Thermo) lab_dev->process_chem analytical_dev Analytical Method Development process_chem->analytical_dev safety_eval Safety Evaluation (Calorimetry, HAZOP) analytical_dev->safety_eval equipment_sel Equipment Selection (Reactor, Filter) safety_eval->equipment_sel raw_material Raw Material Sourcing equipment_sel->raw_material pilot_batch Pilot Batch (10kg - 100kg) raw_material->pilot_batch in_process In-Process Controls (IPCs) pilot_batch->in_process data_analysis Data Analysis & Process Validation in_process->data_analysis tech_transfer Technology Transfer to Manufacturing data_analysis->tech_transfer

Caption: Workflow for scaling up a chemical process.

G start Incomplete Reaction or Low Yield in Pilot Plant? check_temp Is internal temperature correct and stable? start->check_temp check_mixing Is agitation sufficient for homogeneous mixing? check_temp->check_mixing Yes sol_temp Action: Calibrate probe. Adjust heating/cooling. check_temp->sol_temp No check_reagents Are raw materials and catalyst quality confirmed? check_mixing->check_reagents Yes sol_mixing Action: Increase RPM. Evaluate impeller design. check_mixing->sol_mixing No sol_reagents Action: Test new batches of reagents and catalyst. check_reagents->sol_reagents No sol_mass_transfer Action (for H2): Increase pressure/gas flow. check_reagents->sol_mass_transfer Yes (If Hydrogenation)

Caption: Troubleshooting decision tree for low conversion.

G scale Scale (Volume) sa_vol Surface Area / Volume Ratio scale->sa_vol Decreases mixing_time Mixing Time scale->mixing_time Increases reynolds Reynolds Number scale->reynolds Increases heat_transfer Heat Transfer Efficiency sa_vol->heat_transfer Decreases selectivity Reaction Selectivity mixing_time->selectivity process_safety Process Safety heat_transfer->process_safety heat_transfer->selectivity reynolds->mixing_time Decreases

Caption: Interrelationship of key scale-up parameters.

References

Technical Support Center: Synthesis of (+)-Fenchone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (+)-Fenchone analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of these valuable compounds. The information is tailored for researchers, chemists, and professionals in the field of drug discovery and development.

Frequently Asked Questions (FAQs)

Category 1: Aryl-Fenchone Coupling Reactions

Question: I am experiencing very low yields (20-30%) in my coupling reaction between this compound and substituted phenols/resorcinols. What are the common causes?

Answer: Low yields in these Grignard-type or lithiation-based C-C bond formations are a frequent issue. Several factors can contribute:

  • Steric Hindrance: The carbonyl carbon of fenchone is sterically hindered by the bicyclic ring system and its methyl groups. This can impede the approach of bulky nucleophiles.[1]

  • Base Strength & Equivalents: Insufficiently strong or a sub-stoichiometric amount of base (like n-BuLi) can lead to incomplete deprotonation of the aromatic partner, resulting in unreacted starting material.

  • Reaction Conditions: Temperature and reaction time are critical. The initial lithiation often requires low temperatures (e.g., 0 °C) to prevent side reactions, followed by a longer reaction time at room temperature after the addition of fenchone to ensure the reaction goes to completion.[2]

  • Demethylation Issues: If you are using methoxy-substituted aromatics, subsequent demethylation steps can be problematic. For example, using sodium ethanethiolate in DMF may only demethylate one of multiple methoxy groups and can result in low yields.[3]

Question: My fluorination reaction on a fenchone-resorcinol analogue using Selectfluor is not working. Why is this failing?

Answer: The success of electrophilic fluorination with reagents like Selectfluor is highly substrate-dependent. Research has shown that while fenchone-alkylresorcinol dimethyl ether derivatives can be fluorinated (albeit with low yields), the same reaction may not be successful for fenchone derivatives with alkylphenol methyl ethers.[3] The electronic properties of the aromatic ring, influenced by its substituents, play a crucial role in its susceptibility to electrophilic attack.

Category 2: Carbonyl Group Modifications (Wittig, Baeyer-Villiger)

Question: I am trying to perform a Wittig reaction on this compound to create an exocyclic double bond, but the yield is poor and the reaction is very slow. What can I do?

Answer: This is a classic pitfall when working with sterically hindered ketones like fenchone and its parent compound, camphor.[4][5]

  • Problem: The steric bulk around the carbonyl group makes it difficult for the Wittig ylide to approach and form the necessary oxaphosphetane intermediate.[6] This leads to slow reaction rates and low conversion.

  • Solution 1 (Alternative Reagent): For sterically demanding ketones, the Horner–Wadsworth–Emmons (HWE) reaction is often preferred.[4][5] The HWE reaction uses phosphonate esters, which are generally more reactive than the phosphonium ylides used in the traditional Wittig reaction.

  • Solution 2 (Ylide Choice): Using a less bulky, more reactive (unstabilized) ylide like methylenetriphenylphosphorane (Ph₃P=CH₂) is the most common approach for introducing a simple methylene group and can overcome some steric challenges.[4]

  • Limitation: Be aware that the Wittig reaction can produce a mixture of E and Z alkene isomers, especially with substituted ylides, which can complicate purification.[5][7]

Question: I am considering a Baeyer-Villiger oxidation on a fenchone analogue. What are the potential challenges with regioselectivity?

Answer: The Baeyer-Villiger (BV) oxidation inserts an oxygen atom adjacent to the carbonyl group to form an ester or lactone.[8][9] The primary challenge is controlling which C-C bond migrates, a property known as regioselectivity.

  • Migratory Aptitude: The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. The general order is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[9]

  • Pitfall with Fenchone: In fenchone, the carbonyl is flanked by a quaternary bridgehead carbon and a methylene (CH₂) group. Based on migratory aptitude, the more substituted bridgehead carbon is expected to migrate. However, predicting the outcome can be challenging with complex, strained bicyclic systems, and unwanted by-products can form.[10]

  • Side Reactions: The peracids (like m-CPBA) used in the BV oxidation can lead to decomposition or other unwanted side reactions, which may necessitate careful optimization of reaction conditions.[10][11]

Experimental Protocols

Protocol 1: Synthesis of β-Hydroxy-2-oxazoline from (-)-Fenchone

This protocol details the diastereoselective addition of a lithiated oxazoline to (-)-fenchone to generate an endo-alcohol derivative, a useful chiral intermediate.[12]

Materials:

  • (-)-Fenchone

  • (S)-(-)-2-Methyl-4-isopropyloxazoline

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane, Ethyl Ether, Ethyl Acetate for chromatography

Procedure:

  • Under an argon atmosphere, add anhydrous THF (4.0 mL) and (S)-(-)-2-methyl-4-isopropyloxazoline (0.254 g, 2.00 mmol) to a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Once the temperature has stabilized, add n-BuLi (2.10 mmol) in hexane at once. Stir the reaction mixture for 15 minutes.

  • In a separate vial, dissolve (-)-fenchone (0.308 g, 2.00 mmol) in anhydrous THF (4.0 mL).

  • Add the fenchone solution dropwise to the reaction mixture at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature.

  • Quench the reaction by washing with a saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with a 1:1 mixture of hexane/ethyl ether (10 mL).

  • Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using a solvent system of ethyl ether/ethyl acetate/hexane (0.25:0.25:9.5) to obtain the pure β-hydroxyoxazoline product.[12]

Data Summary

Table 1: Synthesis Yields of Cannabinoid-Type Fenchone-Aryl Analogues

This table summarizes the yields for a three-step synthesis involving the coupling of fenchone with various resorcinol/phenol derivatives.[3]

Compound IDAryl MoietyFinal Product Yield
1a-d 5-Alkyl Resorcinol Dimethyl Ethers20–62%
3a-h Alkylphenol Methyl Ethers(Not specified)
4a-d Fluorinated Fenchone-Alkylresorcinol DerivativesLow Yield

Visualized Workflows and Logic

Workflow for Fenchone-Aryl Analogue Synthesis

This diagram illustrates a typical experimental workflow for the synthesis of bioactive fenchone-aryl analogues, highlighting key steps and potential challenges.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_modification Analogue Modification (Optional) cluster_end Final Steps Fenchone This compound Coupling Step 2: Nucleophilic Addition to Fenchone Carbonyl Fenchone->Coupling Aryl Substituted Resorcinol /Phenol Derivative Lithiation Step 1: Lithiation of Aryl (e.g., with n-BuLi in THF) Aryl->Lithiation Lithiation->Coupling Demethylation Demethylation (e.g., NaSEt) Coupling->Demethylation If applicable Fluorination Fluorination (e.g., Selectfluor) Coupling->Fluorination If applicable Purification Purification (Flash Chromatography) Coupling->Purification Demethylation->Purification Fluorination->Purification Product Final Fenchone Analogue Purification->Product p1 Pitfall: Incomplete reaction due to weak base p1->Lithiation p2 Pitfall: Low yield due to steric hindrance p2->Coupling p3 Pitfall: Incomplete demethylation or failed fluorination p3->Demethylation p3->Fluorination

Caption: General workflow for synthesizing aryl-fenchone analogues.

Troubleshooting Low Yield in Wittig Reactions

This decision tree provides a logical guide for troubleshooting low yields when attempting a Wittig reaction on a this compound substrate.

G start Problem: Low Yield in Wittig Reaction with this compound q1 Is your ylide stabilized (e.g., contains EWG)? start->q1 a1_yes Stabilized ylides are less reactive. This is a likely cause, especially with a hindered ketone. q1->a1_yes Yes q2 Are you using a bulky ylide? q1->q2 No solution Recommended Solution: Switch to the Horner-Wadsworth-Emmons (HWE) Reaction using a phosphonate ester. a1_yes->solution a2_yes Steric clash between the ylide and the fenchone backbone is likely preventing the reaction. q2->a2_yes Yes a2_no Consider alternative causes: - Incomplete ylide formation (base issue) - Degradation of reagents q2->a2_no No a2_yes->solution

Caption: Decision tree for troubleshooting low Wittig reaction yields.

References

Technical Support Center: Analytical Troubleshooting for (+)-Fenchone in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical troubleshooting of (+)-Fenchone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic method for analyzing this compound in complex mixtures like essential oils?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely reported and robust method for the analysis of Fenchone in complex mixtures such as essential oils and commercial formulations.[1][2] It offers excellent separation and definitive identification. For separating this compound from its enantiomer, a chiral GC method is necessary.[1][3] While High-Performance Liquid Chromatography (HPLC) can also be used, GC-MS is generally preferred for volatile compounds like Fenchone.[3]

Q2: How can I improve the separation of this compound from other isomeric terpenes like camphor?

A2: Achieving good resolution between Fenchone and its isomers like camphor can be challenging.[4][5] To improve separation, consider the following:

  • Column Selection: Utilize a column with a stationary phase that provides good selectivity for terpenes. A mid-polar to polar column (e.g., a polyethylene glycol or 'WAX' type) can be effective.

  • Temperature Program Optimization: A slow, optimized temperature ramp rate during the elution window of the target analytes can significantly enhance resolution.

  • Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas (e.g., Helium or Hydrogen) to its optimal value for the chosen column can improve separation efficiency.

Q3: What are "matrix effects" and how do they impact the quantification of this compound?

A3: Matrix effects are the alteration of the analytical signal (enhancement or suppression) of the target analyte due to the co-eluting components of the sample matrix.[6][7] In GC-MS analysis of Fenchone in complex samples like plant extracts, matrix components can accumulate in the injector port, leading to a "matrix-induced enhancement effect" where the analyte response is artificially increased.[8] Conversely, in LC-MS, ion suppression is a more common phenomenon.[7] These effects can lead to significant inaccuracies in quantification.

Q4: How can I mitigate matrix effects in my this compound analysis?

A4: Several strategies can be employed to minimize or compensate for matrix effects:

  • Matrix-Matched Calibration: This is a highly effective approach where calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[6][7]

  • Sample Preparation: Employing robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME) can help remove interfering matrix components before analysis.[9][10]

  • Standard Addition: This method involves adding known amounts of the standard to the sample to create a calibration curve within the sample itself, which can account for matrix effects.

  • Use of an Internal Standard: An isotopically labeled internal standard is ideal, but a structurally similar compound with different retention time can also be used to correct for variations in sample injection and matrix effects.

Q5: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for the quantification of Fenchone?

A5: Yes, Quantitative NMR (qNMR) can be a powerful tool for the quantification of compounds in mixtures without the need for chromatographic separation.[11][12] It offers the advantage of not requiring an identical reference standard for the analyte if a suitable internal standard is used. However, challenges in qNMR for complex mixtures include potential signal overlap and lower sensitivity compared to chromatographic methods.[12][13]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
Potential Cause Recommended Solution
Active Sites in the GC System Active sites in the injector liner, column, or connections can cause peak tailing for polarizable analytes. Perform regular inlet maintenance, including replacing the liner and septum. Using a deactivated liner can also help.[14]
Column Contamination Non-volatile residues accumulating at the head of the column can lead to poor peak shape. Trim 10-15 cm from the front of the column. If the problem persists, the column may need to be replaced.[14]
Improper Column Installation Incorrect column installation can create dead volumes, leading to peak broadening and tailing. Ensure the column is cut squarely and installed at the correct depth in both the injector and detector.
Inappropriate Injection Temperature If the injection temperature is too low, the sample may not vaporize completely and uniformly, leading to broad or split peaks. If it's too high, thermolabile compounds in the matrix or Fenchone itself could degrade. Optimize the injection temperature.
Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio
Potential Cause Recommended Solution
Suboptimal Injection Parameters The injection volume, split ratio (for split injections), or splitless time can significantly impact the amount of analyte reaching the detector. Optimize these parameters to enhance sensitivity.
Matrix-Induced Signal Suppression In LC-MS, co-eluting matrix components can suppress the ionization of Fenchone. Improve sample cleanup or use matrix-matched standards.[7]
Detector Contamination Contamination of the mass spectrometer's ion source, quadrupoles, or detector can reduce sensitivity. Follow the manufacturer's instructions for cleaning the MS components.
Leaks in the GC-MS System Air leaks in the system can increase baseline noise and reduce sensitivity. Perform a thorough leak check of all fittings and connections.
Issue 3: Co-elution of this compound with Other Components
Potential Cause Recommended Solution
Inadequate Chromatographic Resolution The GC method may not be optimized for separating Fenchone from other structurally similar compounds present in the sample, such as other terpenes.[3][15]
* Modify Temperature Program: Decrease the ramp rate around the elution time of Fenchone.
* Change Column: Use a GC column with a different stationary phase to alter selectivity.
* Adjust Carrier Gas Flow: Optimize the linear velocity of the carrier gas for maximum efficiency.
High Sample Concentration Overloading the column can lead to peak broadening and co-elution. Dilute the sample or reduce the injection volume.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Herbal Mixtures

This protocol is adapted from a method used for the extraction of Fenchone from commercial herbal formulations.[1][16]

  • Sample Weighing: Accurately weigh 10 g of the homogenized herbal mixture.

  • Extraction: Transfer the sample to a suitable flask and add 50 mL of methanol.

  • Maceration: Macerate the sample at room temperature for 24 hours with occasional shaking.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

  • Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into a GC vial.

Protocol 2: GC-MS Analysis of this compound

The following is a typical GC-MS method for the analysis of Fenchone.[3][17]

Parameter Setting
GC System Agilent Gas Chromatograph or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, then ramp to 240 °C at 5 °C/min, hold for 5 min.
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)

Quantitative Data Summary for Fenchone Analysis by GC-MS

Parameter Value Reference
Retention Time (Rt) ~6.09 min[3]
Linearity Range 0.10 - 50 µg/g[3]
Limit of Detection (LOD) 0.04 µg/g[3]
Limit of Quantification (LOQ) 0.12 µg/g[3]

Visualizations

TroubleshootingWorkflow start Analytical Issue Encountered (e.g., Poor Peak Shape, Low Sensitivity) check_system Step 1: System Suitability Check - Run standard - Check peak shape, retention time, response start->check_system system_ok System OK? check_system->system_ok investigate_sample Step 2: Investigate Sample-Related Issues system_ok->investigate_sample Yes troubleshoot_system Step 2: Troubleshoot GC-MS System system_ok->troubleshoot_system No matrix_effects Consider Matrix Effects - Prepare matrix-matched standards - Perform standard addition investigate_sample->matrix_effects sample_prep Review Sample Preparation - Improve cleanup (e.g., SPE) - Check for analyte degradation investigate_sample->sample_prep instrument_maintenance Perform Instrument Maintenance - Inlet maintenance (liner, septum) - Trim column - Check for leaks troubleshoot_system->instrument_maintenance method_optimization Optimize Analytical Method - Adjust temperature program - Change column - Modify MS parameters troubleshoot_system->method_optimization resolve Issue Resolved matrix_effects->resolve sample_prep->resolve instrument_maintenance->resolve method_optimization->resolve

Caption: General troubleshooting workflow for Fenchone analysis.

MethodSelection start Goal: Analyze this compound in a Complex Mixture is_quant Quantitative or Qualitative? start->is_quant is_chiral Enantiomeric Separation Needed? is_quant->is_chiral Quantitative gc_ms GC-MS (High Sensitivity, Good for Volatiles) is_quant->gc_ms Qualitative chiral_gc Chiral GC-MS (Separates Enantiomers) is_chiral->chiral_gc Yes achiral_method Standard GC-MS or HPLC is_chiral->achiral_method No hplc HPLC-UV/MS (Good for Less Volatile or Thermolabile Matrices) qnmr qNMR (No Separation Needed, Absolute Quantification) achiral_method->gc_ms achiral_method->hplc achiral_method->qnmr

Caption: Decision tree for analytical method selection.

References

Validation & Comparative

comparing the biological activity of (+)-Fenchone and (-)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activities of (+)-Fenchone and (-)-Fenchone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the two enantiomers of fenchone, this compound and (-)-fenchone. Fenchone, a bicyclic monoterpene found in various essential oils, has garnered scientific interest for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects.[1] This document summarizes key experimental data to elucidate the stereoselectivity of fenchone's biological actions, offering valuable insights for researchers in pharmacology and drug discovery.

Antimicrobial Activity

The antimicrobial potential of fenchone enantiomers has been a primary focus of investigation. Studies consistently suggest that (-)-fenchone exhibits superior activity, particularly against the fungal pathogen Candida albicans.[2][3]

Comparative Antifungal Activity Against Candida albicans

The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for this compound and (-)-fenchone against C. albicans, highlighting the enhanced potency of the levorotatory isomer.

EnantiomerOrganismMICMFCReference
(-)-Fenchone Candida albicans8 µg/mL (MIC₉₀)16 µg/mL[2][3][4]
This compound Candida albicans41.6 ± 14.4 mg/mL83.3 ± 28.7 mg/mL[2]

Note: A lower MIC/MFC value indicates greater antimicrobial potency. The data clearly indicates that (-)-fenchone is significantly more potent than this compound as an antifungal agent against C. albicans.

Experimental Protocol: Determination of MIC and MFC

The antifungal susceptibility of C. albicans to fenchone enantiomers was determined using the broth microdilution method, a standard procedure for evaluating antimicrobial activity.

  • Preparation of Inoculum: Candida albicans strains are cultured on Sabouraud Dextrose Agar. A suspension is then prepared in sterile saline, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to an approximate cell density of 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI 1640 medium.

  • Microdilution Assay: The assay is performed in 96-well microplates. A serial two-fold dilution of each fenchone enantiomer is prepared in the wells containing RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (containing the microorganism without the test substance) and a negative control (containing only the medium) are included.

  • Incubation: The microplates are incubated at 35-37°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of microbial growth, often determined visually or spectrophotometrically.

  • Determination of MFC: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto a fresh agar plate. The plates are incubated at 35-37°C for 24-48 hours. The MFC is the lowest concentration that results in no microbial growth on the agar plate.

Anti-inflammatory and Other Biological Activities

While direct quantitative comparisons of other biological activities are less documented, available literature suggests a trend of (-)-fenchone being the more active isomer.

Anti-inflammatory and Antioxidant Effects

Pharmacological studies have highlighted the antinociceptive, anti-inflammatory, and antioxidant activities of (-)-fenchone.[5] For instance, (-)-fenchone has been shown to prevent cysteamine-induced duodenal ulcers and accelerate the healing of gastric ulcers in rats, with its therapeutic effects attributed to antioxidant and immunomodulatory properties.[5]

In a study on synthetic derivatives of fenchone designed as cannabinoid receptor 2 (CB2) selective ligands for anti-inflammatory purposes, the derivative of (-)-fenchone (1d) exhibited a significantly higher binding affinity (Ki = 3.51 nM) to the CB2 receptor compared to the derivative of this compound (1c) (Ki = 56.8 nM).[6] This further supports the notion of the levorotatory isomer possessing greater biological potency.

Wound Healing

Fenchone, in combination with limonene, has been reported to augment wound healing by increasing collagen synthesis and reducing the number of inflammatory cells.[7] While this study did not differentiate between the enantiomers, the known anti-inflammatory properties of (-)-fenchone suggest it may play a significant role in this process.[5][7]

Visualizing the Comparative Workflow

The following diagram illustrates a typical workflow for the comparative analysis of the biological activities of (+)- and (-)-fenchone.

G Workflow for Comparative Analysis of Fenchone Enantiomers cluster_0 Enantiomer Preparation cluster_1 Biological Assays cluster_2 Data Analysis and Comparison PlusFenchone This compound Antimicrobial Antimicrobial Assay (e.g., MIC/MFC) PlusFenchone->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., CB2 Binding) PlusFenchone->AntiInflammatory Antioxidant Antioxidant Assay (e.g., DPPH) PlusFenchone->Antioxidant MinusFenchone (-)-Fenchone MinusFenchone->Antimicrobial MinusFenchone->AntiInflammatory MinusFenchone->Antioxidant DataCollection Quantitative Data Collection Antimicrobial->DataCollection AntiInflammatory->DataCollection Antioxidant->DataCollection Comparison Comparative Analysis DataCollection->Comparison

Caption: Workflow for the comparative analysis of fenchone enantiomers.

Conclusion

The available experimental data strongly indicates that the biological activities of fenchone are stereoselective, with (-)-fenchone generally exhibiting higher potency than this compound. This is most evident in its antifungal activity against Candida albicans, where the MIC of (-)-fenchone is several orders of magnitude lower than that of this compound.[2][3] This enantiomeric difference in bioactivity is a critical consideration for future research and development of fenchone-based therapeutic agents. Further studies involving direct, quantitative comparisons of the anti-inflammatory, antioxidant, and other pharmacological effects of the two enantiomers are warranted to fully elucidate their therapeutic potential.

References

(+)-Fenchone and Camphor: A Comparative Study of Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical and biological reactivity of two structurally similar bicyclic monoterpenes, (+)-fenchone and camphor. The information presented is supported by experimental data to assist researchers in selecting the appropriate molecule for their specific applications in synthetic chemistry and drug development.

Introduction

This compound and camphor are naturally occurring bicyclic ketones that share a common bicyclo[2.2.1]heptane skeleton. Their rigid structures and chiral nature have made them valuable starting materials and chiral auxiliaries in organic synthesis. Despite their structural similarities, the subtle difference in the placement of the gem-dimethyl group significantly influences their reactivity. This guide explores these differences through a comparative analysis of their performance in key chemical reactions and biological assays.

Chemical Reactivity Comparison

The reactivity of this compound and camphor has been investigated in various organic transformations. This section summarizes their comparative performance in reduction, oxidation, and rearrangement reactions.

Reduction with Sodium Borohydride

The reduction of the carbonyl group in this compound and camphor provides a clear example of how stereoelectronic factors govern their reactivity. The hydride attack can occur from either the exo or endo face of the molecule, leading to different stereoisomeric alcohols.

Table 1: Comparison of Sodium Borohydride Reduction of this compound and Camphor

FeatureThis compoundCamphorReference
Major Product endo-FencholIsoborneol (exo-alcohol)
Minor Product exo-FencholBorneol (endo-alcohol)
Reported Product Ratio (Major:Minor) ~85:1585:15[1]
Reaction Conditions NaBH4, Methanol, RefluxNaBH4, Methanol, Reflux[1]

The stereochemical outcome of the reduction is primarily dictated by steric hindrance. In camphor, the C10 methyl group hinders the exo attack of the hydride, leading to the preferential formation of isoborneol from the less hindered endo face.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of cyclic ketones to lactones is a valuable synthetic transformation. The migratory aptitude of the adjacent carbon atoms determines the regioselectivity of the reaction. In both this compound and camphor, the bridgehead carbon is tertiary and thus has a higher migratory aptitude than the methylene carbon.

Beckmann Rearrangement

The Beckmann rearrangement of the oximes of this compound and camphor results in different product types, highlighting a significant difference in their reactivity under acidic conditions. Camphor oxime primarily undergoes a fragmentation reaction to yield an unsaturated nitrile. In contrast, fenchone oxime gives a rearranged lactam as the major product. This divergence in reaction pathways underscores the influence of the methyl group positions on the stability of the carbocation intermediates formed during the rearrangement.

Atmospheric Reactivity

The reaction of volatile organic compounds with hydroxyl radicals (•OH) is a key process in atmospheric chemistry. The rate constants for the reaction of this compound and camphor with •OH have been determined, providing a direct measure of their atmospheric reactivity.

Table 2: Rate Constants for the Reaction with Hydroxyl Radicals

CompoundRate Constant (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) at 298 K
This compound0.39 ± 0.09
Camphor0.38 ± 0.08

The similar rate constants indicate that this compound and camphor have comparable reactivity towards hydroxyl radicals in the atmosphere.

Biological Reactivity: Enzyme Inhibition and Antioxidant Activity

The biological activities of this compound and camphor have been evaluated through various in vitro assays, including enzyme inhibition and antioxidant capacity tests. Their performance in these assays reflects their potential as bioactive molecules.

Enzyme Inhibition

The inhibitory effects of this compound and camphor have been tested against several enzymes relevant to human health. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their inhibitory potency.

Table 3: Comparative Enzyme Inhibitory Activity (IC50 in µg/mL)

EnzymeThis compoundCamphorReference
α-Amylase 104.19 ± 4.7876.92 ± 2.43[2]
α-Glucosidase 69.03 ± 2.31105.26 ± 3.05[2]
Tyrosinase 53.14 ± 3.0697.45 ± 5.22[2]
Elastase 87.52 ± 4.7048.39 ± 1.92[2]

These results indicate that camphor is a more potent inhibitor of α-amylase and elastase, while this compound shows stronger inhibition of α-glucosidase and tyrosinase.[2]

Antioxidant Activity

The antioxidant capacity of this compound and camphor has been assessed using different assays that measure their ability to scavenge free radicals or reduce oxidizing agents.

Table 4: Comparative Antioxidant Activity (IC50 in µg/mL)

AssayThis compoundCamphorReference
FRAP (Ferric Reducing Antioxidant Power) 87.12 ± 2.9101.12 ± 4.03[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) 107.06 ± 3.5796.32 ± 4.15[2]

Based on the FRAP assay, this compound exhibits slightly higher antioxidant capacity, while the ABTS assay suggests camphor is a marginally better antioxidant.[2]

Experimental Protocols

Sodium Borohydride Reduction of Camphor

Materials:

  • Camphor (1.0 g, 6.57 mmol)

  • Methanol (20 mL)

  • Sodium borohydride (0.5 g, 13.2 mmol)

  • Ice-cold water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve camphor in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Slowly add ice-cold water to quench the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dissolve the crude product in dichloromethane and dry the solution over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to obtain the product mixture of isoborneol and borneol.

  • Analyze the product ratio by gas chromatography (GC) or ¹H NMR spectroscopy.

Visualizations

experimental_workflow cluster_reduction Sodium Borohydride Reduction start Dissolve Ketone in Methanol cool Cool in Ice Bath start->cool add_nabh4 Add NaBH4 in Portions cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with Ice-Cold Water stir->quench filter Vacuum Filtration quench->filter extract Dissolve in DCM & Dry filter->extract evaporate Evaporate Solvent extract->evaporate product Alcohol Product evaporate->product

Caption: Experimental workflow for the sodium borohydride reduction of a ketone.

enzyme_inhibition F_amylase α-Amylase IC50: 104.19 µg/mL C_amylase α-Amylase IC50: 76.92 µg/mL F_glucosidase α-Glucosidase IC50: 69.03 µg/mL C_glucosidase α-Glucosidase IC50: 105.26 µg/mL F_tyrosinase Tyrosinase IC50: 53.14 µg/mL C_tyrosinase Tyrosinase IC50: 97.45 µg/mL F_elastase Elastase IC50: 87.52 µg/mL C_elastase Elastase IC50: 48.39 µg/mL

Caption: Comparative enzyme inhibition profiles of this compound and camphor.

References

A Comparative Analysis of (+)-Fenchone and Other Prevalent Monoterpenes: Efficacy in Antimicrobial, Anti-inflammatory, and Neuroprotective Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological efficacy of (+)-Fenchone against other common monoterpenes, including camphor, limonene, and α-pinene. The content is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental data to inform future research and therapeutic development.

Comparative Efficacy: A Quantitative Overview

The therapeutic potential of monoterpenes is vast, with individual compounds exhibiting distinct efficacy profiles across various biological activities. This section summarizes the quantitative data on the antimicrobial, anti-inflammatory, and neuroprotective effects of this compound in comparison to camphor, limonene, and α-pinene.

Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The table below presents a comparative summary of the MIC values for this compound and other selected monoterpenes against common pathogenic microbes. Lower MIC values indicate greater efficacy.

CompoundEscherichia coli (mg/mL)Staphylococcus aureus (mg/mL)Candida albicans (mg/mL)
This compound 8.3 ± 3.6[1][2][3]-41.6 ± 14.4[1][2]
(-)-Fenchone --0.008 (MIC90)[4][5]
Camphor 7.2 ± 0.1 (derivative)[6]9.3 ± 1.1 (derivative)[6]1.25 (essential oil)[7]
Limonene 1.25[8]0.021[8]-
α-Pinene 0.686[9]0.420[9]3.12[10]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "-" indicates data not available in the reviewed sources.

Table 2: Anti-inflammatory Efficacy (Inhibition of Nitric Oxide Production)

The anti-inflammatory potential of these monoterpenes was evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The IC50 value represents the concentration of the compound required to inhibit 50% of NO production. Lower IC50 values denote higher anti-inflammatory activity.

CompoundIC50 for NO Production Inhibition (µM)
This compound Data not available
Camphor Data not available
Limonene Effective inhibition observed[11][12]
α-Pinene Effective inhibition observed[12][13][14][15]

Note: While qualitative inhibitory effects are reported for limonene and α-pinene, specific IC50 values from directly comparable studies were not consistently available.

Table 3: Neuroprotective Efficacy

The neuroprotective effects were assessed through various in vitro models, such as protection against glutamate-induced excitotoxicity or β-amyloid-induced toxicity. The data below reflects the observed neuroprotective potential.

CompoundNeuroprotective EffectModel System
This compound Moderate inhibition of β-secretase[16]Experimental models of Alzheimer's Disease[16]
Camphor Data not available
Limonene Counteracted Aβ1-42-induced ROS production and cell death[17]Primary cortical neurons[17]
Suppressed Aβ42-induced rough eye phenotype[18][19]Drosophila model of Alzheimer's Disease[18][19]
α-Pinene Significant cell viability against 6-OHDA induced neurotoxicity[6]SH-SY5Y cells[6]
Suppressed Aβ42-induced rough eye phenotype[19]Drosophila model of Alzheimer's Disease[19]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation and extension of scientific findings. This section provides an overview of the key experimental protocols used to generate the data presented in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a monoterpene that visibly inhibits the growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal cultures (e.g., E. coli, S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Monoterpene stock solutions

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of each monoterpene in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive control wells (microorganism in broth without monoterpene) and negative control wells (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the monoterpene that shows no visible growth.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Objective: To quantify the anti-inflammatory activity of monoterpenes by measuring their effect on NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Monoterpene stock solutions

  • Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the monoterpenes for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with LPS alone and an untreated control group.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess Reagent and incubate for 10-15 minutes at room temperature.[1][7][9][20]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (a stable product of NO) from a standard curve prepared with sodium nitrite.

  • Determine the IC50 value, which is the concentration of the monoterpene that inhibits 50% of the LPS-induced NO production.

Neuroprotection Assay: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from death induced by excessive exposure to the neurotransmitter glutamate.

Objective: To evaluate the neuroprotective potential of monoterpenes against glutamate-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12)

  • Glutamate solution

  • Monoterpene stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if required.

  • Pre-treat the cells with different concentrations of the monoterpenes for a specified period (e.g., 1-2 hours).

  • Expose the cells to a toxic concentration of glutamate (e.g., 20-50 mM) for 24 hours. Include a control group with glutamate alone and an untreated control group.

  • After the incubation period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).[2][13]

  • Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding DMSO to each well.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control group and determine the concentration of the monoterpene that provides significant neuroprotection.

Signaling Pathway and Experimental Workflow Visualization

Understanding the molecular mechanisms underlying the observed biological activities is crucial for targeted drug development. The following diagrams illustrate a key signaling pathway involved in the inflammatory response and a typical experimental workflow for assessing anti-inflammatory activity.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds Monoterpenes This compound, Camphor, Limonene, α-Pinene Monoterpenes->TLR4 Inhibits Binding IKK IKK Monoterpenes->IKK Inhibits MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates TRAF6->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_inactive NF-κB (p50/p65) IκBα->NFκB_inactive Inhibits NFκB_active NF-κB (p50/p65) NFκB_inactive->NFκB_active Release DNA DNA NFκB_active->DNA Translocates & Binds to Promoter Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription

Caption: NF-κB Signaling Pathway in Inflammation.

G cluster_cell_culture Cell Culture & Treatment cluster_assay Nitric Oxide Assay cluster_data_analysis Data Acquisition & Analysis A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat with Monoterpenes (various concentrations) A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) for 24h B->C D 4. Collect supernatant C->D E 5. Add Griess Reagent D->E F 6. Incubate at RT for 10-15 min E->F G 7. Measure Absorbance at 540 nm F->G H 8. Calculate NO concentration (vs. Standard Curve) G->H I 9. Determine IC50 value H->I

Caption: Workflow for Nitric Oxide Inhibition Assay.

Conclusion

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of (+)-Fenchone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a deep understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of (+)-Fenchone, a naturally occurring monoterpene, and its synthetically derived analogs. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we illuminate the subtle yet significant structural modifications that influence their chemical properties and potential applications.

This comparative analysis delves into the spectral characteristics of this compound and a selection of its derivatives, including fenchone-resorcinols, and the more exotic thio- and seleno-fenchones. The data presented herein, sourced from established spectral databases and scientific literature, offers a valuable resource for identifying these compounds and understanding their structure-property relationships.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key spectroscopic features of this compound and its derivatives. This quantitative data provides a clear and concise overview for rapid comparison.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spectrometry (m/z)
This compound 1.03 (s, 3H), 1.10 (s, 3H), 1.32 (s, 3H), 1.65-2.05 (m, 6H), 2.35 (d, 1H)19.8, 25.0, 31.5, 32.2, 44.5, 48.9, 50.1, 220.1 (C=O)~2960 (C-H), ~1740 (C=O)152 (M+), 124, 109, 81 (base peak), 69
Fenchone-Resorcinol Derivative (Exemplary) 0.43-1.73 (m, fenchone protons), 3.86 (s, OCH3), 6.81-7.48 (m, aromatic protons)(Data not readily available in summarized format)(Data not readily available in summarized format)(Data not readily available in summarized format)
Thiofenchone (Specific data requires targeted synthesis and analysis)(Specific data requires targeted synthesis and analysis)Lower C=S stretch vs. C=OIsotopic pattern for sulfur
Selenofenchone (Specific data requires targeted synthesis and analysis)(Specific data requires targeted synthesis and analysis)Lower C=Se stretch vs. C=SIsotopic pattern for selenium

Deciphering the Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. In this compound, the 1H NMR spectrum is characterized by three sharp singlets corresponding to the three methyl groups, and a series of multiplets for the methylene and methine protons of the bicyclic ring system. The downfield shift of the proton alpha to the carbonyl group is a notable feature.

For the fenchone-resorcinol derivatives, the 1H NMR spectra exhibit additional signals in the aromatic region (typically 6.0-8.0 ppm), corresponding to the protons of the resorcinol ring. The chemical shifts of the fenchone protons may also be slightly altered due to the influence of the new substituent.

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is a strong absorption band around 1740 cm-1, which is characteristic of the carbonyl (C=O) stretching vibration in a five-membered ring ketone.[1] The spectrum also shows strong C-H stretching vibrations around 2960 cm-1.

For thio- and selenofenchone, the key diagnostic peak would be the stretching vibration of the C=S and C=Se bonds, respectively. These are expected to appear at lower frequencies compared to the C=O stretch due to the heavier mass of sulfur and selenium.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M+) at m/z 152.[2] The fragmentation pattern is characterized by the loss of small neutral molecules and radical fragments, with the base peak typically observed at m/z 81.[2]

For the derivatives, the molecular ion peak will shift according to the mass of the added substituent. The fragmentation patterns will also be altered, potentially showing characteristic losses related to the new functional groups. For instance, thio- and selenofenchone would exhibit characteristic isotopic patterns for sulfur and selenium, respectively, in their mass spectra.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the specific derivative being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Samples are typically dissolved in a deuterated solvent (e.g., CDCl3) and transferred to an NMR tube. 1H and 13C NMR spectra are then acquired on a spectrometer, with typical operating frequencies ranging from 300 to 600 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile compounds. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and their mass-to-charge ratio is measured.[3]

Visualizing the Workflow and Relationships

To better understand the processes and connections discussed, the following diagrams are provided.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Comparison Sample Compound (this compound or Derivative) Dissolution Dissolution in Solvent (e.g., CDCl3 for NMR) Sample->Dissolution Preparation Preparation for Analysis (e.g., Thin Film for IR) Sample->Preparation MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Preparation->IR NMR_Data Acquire NMR Spectrum (1H, 13C) NMR->NMR_Data IR_Data Acquire IR Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Processing Data Processing (e.g., Fourier Transform) NMR_Data->Processing IR_Data->Processing MS_Data->Processing Structure Structural Elucidation Processing->Structure Comparison Comparative Analysis Structure->Comparison

A generalized workflow for the spectroscopic analysis of chemical compounds.

Fenchone_Derivatives Structural Relationship of this compound and Its Derivatives cluster_derivatives Derivatives Fenchone This compound (C10H16O) Resorcinol Fenchone-Resorcinol (Addition of Resorcinol Moiety) Fenchone->Resorcinol Reaction with Resorcinol Thiofenchone Thiofenchone (Oxygen replaced by Sulfur) Fenchone->Thiofenchone Thionation Selenofenchone Selenofenchone (Oxygen replaced by Selenium) Fenchone->Selenofenchone Selenation

Structural relationship between this compound and its derivatives.

References

Comparative Analysis of (+)-Fenchone Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological cross-reactivity of (+)-Fenchone and its derivatives against various biological targets. The data presented is supported by experimental findings from peer-reviewed studies, offering insights into its potential therapeutic applications and off-target effects. For comparative purposes, data on the structurally similar monoterpene, Camphor, is also included.

Executive Summary

This compound, a bicyclic monoterpene found in essential oils of various plants, has demonstrated a range of biological activities. While its primary interactions are still under investigation, current research points towards significant engagement with the cannabinoid receptor 2 (CB2), as well as notable antimicrobial and enzyme inhibitory effects. This guide synthesizes the available quantitative data to facilitate a clear comparison of its performance across different biological assays.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data on the biological activities of this compound derivatives and Camphor.

Compound/DerivativeTarget/AssayOrganism/SystemMethodParameterValueReference
Fenchone Derivative (1d) Cannabinoid Receptor 2 (hCB2)Human (CHO-K1 cells)Radioligand Binding AssayKᵢ3.51 nM[1][2][3][4]
Fenchone Derivative (1d) Cannabinoid Receptor 2 (hCB2)Human (CHO cell membranes)[³⁵S]GTPγS Binding AssayEC₅₀2.59 nM[1][2][3][4]
(-)-Fenchone Candida albicansFungalBroth MicrodilutionMIC₉₀8 µg/mL[5][6]
(-)-Fenchone Candida albicansFungalBroth MicrodilutionMFC16 µg/mL[5][6]
Fenchone Escherichia coliBacterialMicrobroth DilutionMIC8.3 ± 3.6 mg/mL[7]
Fenchone Pseudomonas aeruginosaBacterialMicrobroth DilutionMIC266.6 ± 115.4 mg/mL[7]
Fenchone TyrosinaseMushroomSpectrophotometryIC₅₀53.14 ± 3.06 µg/mL[8]
Fenchone Elastase-SpectrophotometryIC₅₀48.39 ± 1.92 µg/mL[8]
Fenchone Lipoxygenase-SpectrophotometryIC₅₀87.12 ± 2.9 µg/mL[8]
Camphor Transient Receptor Potential Vanilloid 1 (TRPV1)RatWhole-cell patch clamp-Activation observed[8][9][10]
Camphor Transient Receptor Potential Melastatin 8 (TRPM8)Human (HEK293 cells)Calcium ImagingEC₅₀4.48 mM[11]
Camphor Escherichia coliBacterial-MIC5‰ (v/v)[7]
Camphor Pseudomonas aeruginosaBacterial-MIC2.5‰ (v/v)[7]
Camphor TyrosinaseMushroomSpectrophotometryIC₅₀97.45 ± 5.22 µg/mL[8]

Mandatory Visualizations

G CB2 Receptor Signaling Pathway Activated by Fenchone Derivative cluster_0 Fenchone Derivative Fenchone Derivative CB2R CB2 Receptor Fenchone Derivative->CB2R Agonist Binding G_protein Gαi/o Gβγ CB2R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription (e.g., Anti-inflammatory genes) CREB->Gene Modulation

Caption: CB2 Receptor Signaling Pathway Activated by Fenchone Derivative.

G cluster_workflow Experimental Workflow: Antimicrobial Susceptibility Testing start Start: Prepare microbial inoculum prepare_dilutions Prepare serial dilutions of this compound start->prepare_dilutions inoculate Inoculate microtiter plate wells prepare_dilutions->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Observe for microbial growth (turbidity) incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic determine_mfc Plate onto agar from clear wells determine_mic->determine_mfc observe_mfc Incubate and observe for colony growth determine_mfc->observe_mfc end_mfc Determine Minimum Fungicidal Concentration (MFC) observe_mfc->end_mfc

Caption: Experimental Workflow for Antimicrobial Susceptibility Testing.

Experimental Protocols

Cannabinoid Receptor 2 (CB2) Radioligand Binding Assay (Ki Determination)

This protocol is adapted from established methods for cannabinoid receptor binding assays to determine the binding affinity (Ki) of a test compound.[12]

  • Materials and Reagents:

    • Cell membranes from CHO-K1 cells stably expressing human CB2 receptors.

    • Radioligand: [³H]CP-55,940.

    • Test Compound: this compound derivative.

    • Non-specific binding control: A high concentration of a known CB2 ligand (e.g., WIN 55,212-2).

    • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/mL BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

    • 96-well polypropylene plates.

    • Glass fiber filters (pre-treated with polyethylenimine).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Preparation of Reagents: Prepare serial dilutions of the this compound derivative in the assay buffer.

    • Assay Setup: In a 96-well plate, add the following to designated wells:

      • Total Binding: Assay buffer, [³H]CP-55,940, and cell membrane suspension.

      • Non-specific Binding: Non-specific binding control, [³H]CP-55,940, and cell membrane suspension.

      • Competitive Binding: Dilutions of the this compound derivative, [³H]CP-55,940, and cell membrane suspension.

    • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

    • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (EC₅₀ Determination)

This functional assay measures the ability of a ligand to activate G-protein coupled receptors.[13][14][15]

  • Materials and Reagents:

    • Cell membranes from cells expressing the human CB2 receptor.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP.

    • Test Compound: this compound derivative.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Prepare cell membranes and resuspend them in the assay buffer.

    • Assay Setup: In a 96-well plate, add the following:

      • Cell membranes.

      • GDP to a final concentration of 10-30 µM.

      • Varying concentrations of the this compound derivative.

    • Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.

    • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

    • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

    • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

    • Washing: Wash the filters with ice-cold wash buffer.

    • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound (in CPM) against the logarithm of the agonist concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal effect).

Antimicrobial Susceptibility Testing (MIC Determination by Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6][16]

  • Materials and Reagents:

    • Microbial strains (e.g., Candida albicans, Escherichia coli).

    • Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

    • Test Compound: this compound.

    • Sterile 96-well microtiter plates.

    • Spectrophotometer or plate reader.

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

    • Serial Dilutions: Prepare a two-fold serial dilution of this compound in the broth medium directly in the microtiter plate.

    • Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.

    • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria; 30°C for 24-48 hours for fungi).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Tyrosinase Inhibition Assay

This spectrophotometric assay measures the inhibition of the tyrosinase enzyme, which is involved in melanin production.[1][17][18]

  • Materials and Reagents:

    • Mushroom tyrosinase.

    • L-DOPA (substrate).

    • Test Compound: this compound.

    • Positive Control: Kojic acid.

    • Phosphate buffer (pH 6.8).

    • 96-well plate.

    • Spectrophotometer.

  • Procedure:

    • Assay Setup: In a 96-well plate, add phosphate buffer, tyrosinase solution, and different concentrations of this compound or the positive control.

    • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

    • Initiation of Reaction: Add L-DOPA to each well to start the enzymatic reaction.

    • Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) to determine the rate of dopachrome formation.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

A Comparative Guide to Determining the Enantiomeric Excess of (+)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Techniques for Quantifying Chiral Purity

The precise determination of enantiomeric excess (ee) is a critical aspect of chiral chemistry, with significant implications in the pharmaceutical, flavor, and fragrance industries. The biological activity of a chiral molecule can vary dramatically between its enantiomers, making accurate quantification of enantiomeric purity essential for quality control, regulatory compliance, and the development of stereoselective syntheses. This guide provides a comprehensive comparison of the most common and effective analytical methods for determining the enantiomeric excess of (+)-Fenchone, a bicyclic monoterpene ketone.

This document outlines the experimental protocols and presents supporting data for three primary techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. Each method's principles, advantages, and limitations are discussed to aid researchers in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Methods for Enantiomeric Excess Determination of this compound

Method Principle Advantages Disadvantages Typical Sample Requirement Instrumentation
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers on a chiral stationary phase.High resolution, high sensitivity, suitable for volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation of samples.Small, typically in the microliter range of a dilute solution.Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Wide applicability to a broad range of compounds, non-destructive.Lower resolution than GC for some compounds, can be more time-consuming.Microgram to milligram quantities.High-Performance Liquid Chromatograph with a UV or Chiral Detector (e.g., Circular Dichroism).
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents Formation of diastereomeric complexes with a chiral shift reagent, leading to separate NMR signals for each enantiomer.Rapid analysis, provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for signal broadening.Milligram quantities.Nuclear Magnetic Resonance Spectrometer.

Experimental Protocols

Chiral Gas Chromatography (GC)

Principle: Chiral GC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) coated on the inside of a capillary column. For fenchone, cyclodextrin-based CSPs are particularly effective.[1][2] The two enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification.

Experimental Protocol:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A chiral capillary column, such as one based on a derivatized β-cyclodextrin (e.g., Rt-βDEXsa).[3]

  • Carrier Gas: Helium or Hydrogen.

  • Injection: 1 µL of a 1% solution of fenchone in a suitable solvent (e.g., dichloromethane).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 5 °C/minute.

    • Hold: Maintain at 180 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Expected Results: The two enantiomers of fenchone will be resolved as two separate peaks in the chromatogram. The peak with the larger area corresponds to the major enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers based on their differential affinities for a chiral stationary phase packed into a column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity.[4][5] The enantiomers of fenchone will interact differently with the chiral selector, leading to different retention times.

Experimental Protocol:

  • Instrument: High-performance liquid chromatograph with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution of fenchone in the mobile phase.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as for GC.

Expected Results: The chromatogram will show two resolved peaks corresponding to the two fenchone enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Principle: In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral shift reagent (CSR), the enantiomers form transient diastereomeric complexes. These complexes have different magnetic environments, causing the corresponding signals in the NMR spectrum to appear at different chemical shifts.[6][7] Lanthanide complexes, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used as chiral shift reagents for ketones.[8][9]

Experimental Protocol:

  • Instrument: ¹H NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better resolution).

  • Sample Preparation:

    • Dissolve approximately 10 mg of the this compound sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small, precisely weighed amount of the chiral shift reagent (e.g., Eu(hfc)₃, approximately 5-10 mol%) to the NMR tube.

    • Gently shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.

    • Continue adding small increments of the CSR and acquiring spectra until a sufficient separation of the signals for the two enantiomers is observed.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows splitting in the presence of the CSR. For fenchone, the methyl protons are often good candidates.

    • Integrate the areas of the two separated signals.

    • The enantiomeric excess is calculated from the integration values of the corresponding signals for the two enantiomers: ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

Expected Results: Upon addition of the chiral shift reagent, a singlet in the original spectrum corresponding to a specific proton in fenchone will split into two distinct signals, representing the two enantiomers. The ratio of the integrals of these two signals corresponds to the ratio of the enantiomers in the sample.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample Fenchone Sample Solution Dilute Solution Sample->Solution Solvent Solvent Solvent->Solution Solution->Injector Column Chiral Column (Separation of Enantiomers) Injector->Column Vaporization Detector FID/MS Detector Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Integration Integration Chromatogram->Integration Peak Integration EE_Calc EE_Calc Integration->EE_Calc Calculate ee%

Caption: Workflow for Chiral Gas Chromatography Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Fenchone Sample Solution Sample Solution Sample->Solution MobilePhase Mobile Phase MobilePhase->Solution Solution->Injector Column Chiral Column (Separation of Enantiomers) Injector->Column Injection Detector UV Detector Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Integration Integration Chromatogram->Integration Peak Integration EE_Calc EE_Calc Integration->EE_Calc Calculate ee%

Caption: Workflow for Chiral High-Performance Liquid Chromatography Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Fenchone Sample NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube CSR Chiral Shift Reagent CSR->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Data Acquisition Spectrum Spectrum Spectrometer->Spectrum Integration Integration Spectrum->Integration Signal Integration EE_Calc EE_Calc Integration->EE_Calc Calculate ee%

Caption: Workflow for NMR Spectroscopy Analysis with a Chiral Shift Reagent.

References

A Comparative Analysis of the Antimicrobial Spectrum of (+)-Fenchone and Selected Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antimicrobial spectrum of the natural monoterpene (+)-Fenchone against a panel of established antibiotic agents: Penicillin, Tetracycline, Ciprofloxacin, and Gentamicin. The data presented is intended to offer an objective overview of this compound's potential as an antimicrobial agent, supported by available experimental data.

Quantitative Antimicrobial Susceptibility

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and the selected antibiotics against key Gram-negative and Gram-positive bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) against Gram-Negative Bacteria (μg/mL)

MicroorganismThis compoundPenicillinTetracyclineCiprofloxacinGentamicin
Escherichia coli8300[1]No data found1 - >128[2]0.015 - 1[3][4]≤2 - 64[5][6]
Pseudomonas aeruginosa266600[1]No data found32[7]0.1 - 1[3][8]≤4 - 32[5][9]

Table 2: Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria (μg/mL)

MicroorganismThis compoundPenicillinTetracyclineCiprofloxacinGentamicin
Staphylococcus aureusNo activity reported[5]No data foundNo data foundNo data foundNo data found
Streptococcus pyogenesNo data found0.023 - 0.094[7]100% resistance reported[7]No data foundNo data found

Note: The MIC values can vary depending on the specific strain and the experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for MIC Determination

This method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) or antibiotic is prepared at a known concentration in a suitable solvent.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. Two-fold serial dilutions of the antimicrobial agent are prepared in a growth medium such as Mueller-Hinton Broth (MHB), resulting in a range of concentrations.

  • Inoculum Preparation: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[10]. This suspension is further diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method is used to assess the susceptibility of a bacterial isolate to a range of antimicrobial agents.

  • Preparation of Agar Plates: Mueller-Hinton agar plates are prepared with a uniform thickness of 4 mm.

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method (matched to a 0.5 McFarland standard).

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the agar plate is then evenly streaked with the swab in three directions to ensure confluent growth.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are aseptically placed on the surface of the inoculated agar plate using sterile forceps. The disks should be gently pressed to ensure complete contact with the agar.

  • Incubation: The plates are incubated in an inverted position at 37°C for 16-18 hours.

  • Measurement of Zones of Inhibition: After incubation, the diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is then compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.

Diagrams and Visualizations

Comparative Analysis Workflow

The following diagram illustrates the workflow for the comparative analysis of the antimicrobial spectrum of a test compound like this compound against known antibiotics.

cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Comparison TestCompound This compound MIC_Assay Broth Microdilution (Determine MIC) TestCompound->MIC_Assay Disk_Diffusion Agar Disk Diffusion (Zone of Inhibition) TestCompound->Disk_Diffusion Antibiotics Known Antibiotics (Penicillin, Tetracycline, etc.) Antibiotics->MIC_Assay Antibiotics->Disk_Diffusion Strains Bacterial Strains (Gram+, Gram-) Strains->MIC_Assay Strains->Disk_Diffusion DataTable Comparative Data Table (MIC Values) MIC_Assay->DataTable SpectrumAnalysis Antimicrobial Spectrum Comparison Disk_Diffusion->SpectrumAnalysis DataTable->SpectrumAnalysis cluster_membrane Bacterial Cell Membrane Fenchone This compound Membrane Lipid Bilayer Fenchone->Membrane Interaction Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

References

A Comparative Analysis of (+)-Fenchone: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Fenchone, a bicyclic monoterpene naturally present in the essential oils of plants like fennel (Foeniculum vulgare), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Extensive research, spanning both laboratory-based in vitro experiments and whole-organism in vivo studies, has begun to unravel its therapeutic potential. This guide provides a comprehensive comparison of the current understanding of this compound's effects, presenting key quantitative data, detailed experimental protocols, and insights into its mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from both in vitro and in vivo investigations into the effects of this compound.

Table 1: In Vitro Antimicrobial and Antifungal Activity
MicroorganismAssayConcentration/EffectReference
Escherichia coliMIC8.3 ± 3.6 mg/mL[3]
MBC25 ± 0.0 mg/mL[3]
Pseudomonas aeruginosaMIC266.6 ± 115.4 mg/mL[3]
MBC533.3 ± 230.9 mg/mL[3]
Candida albicansMIC41.6 ± 14.4 mg/mL[3]
MFC83.3 ± 28.7 mg/mL[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Table 2: Ex Vivo Spasmolytic Effects on Guinea Pig Trachea
SpasmogenEC₅₀ of this compoundReference
Low K⁺ (25 mM)0.62 mg/mL (0.58–0.72; n = 6)
High K⁺ (80 mM)6.44 mg/mL (5.86–7.32; n = 5–6)
Carbamylcholine (CCh; 1 µM)6.28 mg/mL (5.88–6.42, n = 4)

EC₅₀: Half maximal effective concentration.

Table 3: In Vivo Diuretic Effects in Rats
ParameterDose of this compoundEffectReference
Urinary Output400 mg/kgSignificant increase[2]
Urinary Electrolytes (Na⁺, K⁺, Ca²⁺)400 mg/kgSignificant increase[2]
Serum Triglycerides and Cholesterol2000 mg/kg (acute toxicity study)Significant decrease[1]
Serum Uric Acid2000 mg/kg (acute toxicity study)Significant decrease[1]
Table 4: In Vivo Anti-inflammatory and Ulcer Healing Effects in Rats
ModelParameterDose of (-)-FenchoneEffectReference
Cysteamine-induced duodenal ulcerUlcer Area37.5-300 mg/kgSignificant decrease[4]
Acetic acid-induced gastric ulcerUlcerative Injury150 mg/kg69% reduction[5]
IL-1β Levels150 mg/kgSignificant decrease (258. ± 24.58 pg/mL vs. 423.6 ± 26.30 pg/mL in control)[5]
TNF-α Levels150 mg/kgSignificant decrease (1398 ± 86.20 pg/mL vs. 2069 ± 83.80 pg/mL in control)[5]
IL-10 Levels150 mg/kgSignificant increase (207.4 ± 17.30 pg/mL vs. 94.67 ± 15.54 pg/mL in control)[5]

Note: This study used (-)-Fenchone, an enantiomer of this compound.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is typically determined using broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).

Protocol:

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that visibly inhibits microbial growth.

  • MBC/MFC Determination: Aliquots from wells showing no visible growth are subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Ex Vivo Spasmolytic Activity Assay

The spasmolytic effect of this compound can be assessed using isolated guinea pig tracheal smooth muscle preparations.

Protocol:

  • Tissue Preparation: Guinea pig tracheas are isolated and cut into rings. The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

  • Induction of Contraction: Tracheal rings are pre-contracted with spasmogens such as potassium chloride (KCl) at low (25 mM) and high (80 mM) concentrations, or carbamylcholine (CCh).

  • Application of this compound: Cumulative concentrations of this compound are added to the organ bath, and the relaxation of the tracheal rings is measured isometrically.

  • Data Analysis: Concentration-response curves are plotted to determine the EC₅₀ value.

In Vivo Diuretic Activity Assay in Rats

The diuretic potential of this compound is evaluated in a rat model.

Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized to metabolic cages for several days before the experiment.

  • Hydration: Animals are orally administered a saline solution (0.9% NaCl) to ensure a uniform water and salt load.

  • Treatment: Different doses of this compound (e.g., 100, 200, and 400 mg/kg) are administered orally. A control group receives the vehicle, and a positive control group receives a standard diuretic like furosemide.

  • Urine Collection and Analysis: Urine is collected at specific time intervals (e.g., over 24 hours). The total urine volume is measured, and electrolyte concentrations (Na⁺, K⁺, Ca²⁺) are determined using a flame photometer or ion-selective electrodes.

In Vitro Scratch Assay for Wound Healing

The effect of this compound on fibroblast migration, a key process in wound healing, can be assessed using the scratch assay.[1][6]

Protocol:

  • Cell Culture: Human dermal fibroblasts are cultured in a multi-well plate until a confluent monolayer is formed.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.[1]

  • Treatment: The cells are washed to remove debris and then incubated with a medium containing various concentrations of this compound.

  • Monitoring Wound Closure: The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 24, 48 hours) using a microscope.[6]

  • Data Analysis: The area of the scratch is measured over time to quantify the rate of cell migration and wound closure.[6]

Signaling Pathways and Mechanisms of Action

Spasmolytic and Bronchodilator Effects

Ex vivo studies on guinea pig trachea suggest that this compound exerts its spasmolytic effects through a multi-target mechanism. It appears to act primarily through the activation of potassium (K⁺) channels , leading to hyperpolarization and relaxation of the smooth muscle. Additionally, it is suggested to involve the dual inhibition of phosphodiesterase (PDE) and calcium (Ca²⁺) channels .

Fenchone This compound K_Channel K+ Channels Fenchone->K_Channel Activates PDE Phosphodiesterase (PDE) Fenchone->PDE Inhibits Ca_Channel Ca2+ Channels Fenchone->Ca_Channel Inhibits Relaxation Smooth Muscle Relaxation K_Channel->Relaxation PDE->Relaxation via cAMP/cGMP Ca_Channel->Relaxation prevents contraction

Caption: Proposed mechanism of this compound's spasmolytic action.

Anti-inflammatory and Immunomodulatory Effects

In vivo studies suggest that (-)-Fenchone exhibits anti-inflammatory and immunomodulatory properties by modulating cytokine production. It has been shown to decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) , while increasing the level of the anti-inflammatory cytokine Interleukin-10 (IL-10) .[5] This modulation of the cytokine profile is indicative of a potential to regulate the inflammatory response. The reduction in TNF-α and IL-1β suggests a possible interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway , a key regulator of inflammation.

Fenchone (-)-Fenchone NF_kB NF-κB Pathway Fenchone->NF_kB Inhibits (?) Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Fenchone->Pro_inflammatory_Cytokines Downregulates Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) Fenchone->Anti_inflammatory_Cytokines Upregulates Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->NF_kB Activates NF_kB->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Anti_inflammatory_Cytokines->Inflammation Inhibits

Caption: Hypothesized anti-inflammatory mechanism of Fenchone.

Discussion and Future Directions

The available evidence paints a promising picture of this compound as a bioactive molecule with multifaceted therapeutic potential. In vivo studies have consistently demonstrated its efficacy in animal models of diuresis, inflammation, and wound healing. These studies provide a strong rationale for its further development.

However, a notable gap exists in the corresponding in vitro data, particularly concerning its anti-inflammatory and wound-healing mechanisms. While the antimicrobial and antifungal properties are well-characterized in vitro, the direct effects of isolated this compound on inflammatory pathways and cellular processes related to wound repair remain to be elucidated in detail. Future research should focus on:

  • Investigating the in vitro anti-inflammatory effects of this compound on relevant cell lines (e.g., macrophages, endothelial cells) to quantify its impact on the production of inflammatory mediators and to delineate the specific signaling pathways involved, such as the NF-κB and MAPK pathways.

  • Conducting in vitro wound healing assays using human cell lines (e.g., fibroblasts, keratinocytes) to quantify the effects of this compound on cell migration, proliferation, and collagen synthesis.[7][8]

  • Exploring the potential anticancer activity of isolated this compound against various cancer cell lines, as suggested by studies on fennel extracts.[9]

A more robust body of in vitro evidence will be crucial for a comprehensive understanding of this compound's mechanisms of action and for guiding its translation into clinical applications. The convergence of in vitro and in vivo data will be paramount in establishing the scientific foundation for the development of this compound-based therapeutics.

References

Evaluating the Antioxidant Capacity of (+)-Fenchone Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive evaluation of the antioxidant capacity of (+)-Fenchone, a naturally occurring monoterpenoid, reveals its potential as a notable antioxidant agent when compared against established industry standards. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's performance in various antioxidant assays, supported by experimental data.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of this compound has been quantified using several widely accepted in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals), are summarized in the table below, alongside the well-established antioxidant standard, Trolox.

Antioxidant AssayThis compound (IC50 in µg/mL)Trolox (IC50 in µg/mL)
DPPH 102 ± 47[1]31.28 ± 0.89[1]
ABTS 107.06 ± 3.57[1]55.72 ± 8.16[1]
FRAP 87.12 ± 2.9[1]41.49 ± 1.9[1]

Lower IC50 values indicate higher antioxidant activity.

The data indicates that while this compound demonstrates antioxidant activity in all three assays, the standard antioxidant Trolox exhibits a significantly higher potency, as evidenced by its lower IC50 values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

The antioxidant activity was assessed by measuring the scavenging of the stable DPPH radical. The experimental procedure was as follows:

  • A solution of DPPH in methanol was prepared.

  • Various concentrations of this compound and the standard antioxidant were added to the DPPH solution.

  • The mixtures were incubated in the dark at room temperature.

  • The absorbance was measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity was calculated, and the IC50 value was determined from the dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation. The protocol involved:

  • The ABTS radical cation was generated by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS radical cation solution was diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of this compound or the standard were added to the ABTS radical cation solution.

  • The absorbance was recorded after a set incubation period.

  • The percentage of inhibition of the ABTS radical cation was calculated to determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The procedure was as follows:

  • The FRAP reagent was prepared by mixing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in hydrochloric acid, and ferric chloride solution.

  • The FRAP reagent was warmed to 37°C.

  • Test samples, including various concentrations of this compound and standards, were added to the FRAP reagent.

  • The absorbance of the colored ferrous-TPTZ complex was measured at a specific wavelength (e.g., 593 nm) after a defined incubation time.

  • The antioxidant capacity was determined by comparing the absorbance change of the sample with that of a standard (e.g., Trolox or ferrous sulfate).

Visualizing the Experimental Workflow

To provide a clear overview of the antioxidant capacity assessment process, the following diagram illustrates the general experimental workflow.

G cluster_prep Sample & Standard Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Sample This compound Solution DPPH DPPH Assay Sample->DPPH ABTS ABTS Assay Sample->ABTS FRAP FRAP Assay Sample->FRAP ORAC ORAC Assay Sample->ORAC Standard Standard Solutions (Trolox, Ascorbic Acid, BHT) Standard->DPPH Standard->ABTS Standard->FRAP Standard->ORAC Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro ORAC->Spectro Calc IC50 / Equivalence Calculation Spectro->Calc Compare Comparative Analysis Calc->Compare

Caption: General workflow for evaluating antioxidant capacity.

Signaling Pathways in Antioxidant Action

While specific in-depth studies on the signaling pathways of this compound's antioxidant activity are limited, the general mechanism of action for many antioxidants involves the modulation of cellular signaling pathways to mitigate oxidative stress. A simplified representation of a common antioxidant-related signaling pathway is provided below.

G ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation Antioxidant This compound Keap1 Keap1 Antioxidant->Keap1 interacts with ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection leads to

Caption: Nrf2-Keap1 antioxidant response pathway.

This guide serves as a foundational resource for understanding the antioxidant potential of this compound. Further research is warranted to explore its efficacy in more complex biological systems and to elucidate its precise mechanisms of action.

References

comparative analysis of (+)-Fenchone from different natural sources

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of (+)-Fenchone from Various Natural Sources for Researchers and Pharmaceutical Professionals.

Introduction

This compound is a bicyclic monoterpenoid and a ketone, recognized for its characteristic camphor-like odor.[1] As a chiral molecule, it exists as two enantiomers: this compound and (-)-fenchone. This compound is a significant constituent of the essential oils of several plants and is widely utilized in the food, fragrance, and pharmaceutical industries.[1][2] Its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, have made it a subject of considerable research interest for drug development.[3][4][5][6] This guide provides a comparative analysis of this compound from different natural sources, focusing on quantitative data, experimental protocols for its isolation and analysis, and its biological activities.

Comparative Analysis of this compound Content

The concentration of this compound varies significantly depending on the natural source, geographical location, the part of the plant used, and the extraction method. Fennel (Foeniculum vulgare) is one of the most well-documented sources of this compound.[7][8]

Natural SourcePlant PartGeographic OriginFenchone ContentAnalytical MethodReference
Foeniculum vulgare (Fennel)Fruits (Essential Oil)Pakistan0.034 ± 0.004 mg/gGC-MS[9]
Foeniculum vulgare (Fennel)Fruits (Essential Oil)Saudi Arabia0.029 ± 0.005 mg/gGC-MS[9]
Foeniculum vulgare (Fennel)Fruits (Essential Oil)India0.021 ± 0.002 mg/gGC-MS[9]
Foeniculum vulgare (Fennel)Fruits (Methanolic Extract)N/A11.68% of extractGC-MS[10][11]
Foeniculum vulgare (Fennel)Seeds (Essential Oil)Spain (Aranjuez)22.2 - 34.4%GC/GC-MS[12]
Foeniculum vulgare (Fennel)Seeds (Essential Oil)Spain (Santander)24.6%GC/GC-MS[12]
Foeniculum vulgare (Fennel)Umbels (Essential Oil)N/A6.57%GC-MS[13]
Foeniculum vulgare (Fennel)Leaves (Essential Oil)N/A1.49%GC-MS[13]
Lavandula stoechas (Lavender)Essential OilN/A31.81%GC-MS[4]

Experimental Protocols

Accurate isolation and quantification of this compound are critical for research and development. The following sections detail the common methodologies employed.

Extraction of this compound

The primary step involves extracting the essential oil from the plant matrix.

  • Hydrodistillation/Steam Distillation : This is a traditional and widely used method.

    • The plant material (e.g., crushed fennel seeds) is placed in a still.

    • Water is added, and the mixture is heated to boiling.

    • The resulting steam, carrying the volatile essential oils, passes through a condenser.

    • The condensed liquid is collected in a separator, where the oil, being immiscible with water, is separated.[6]

  • Solvent Extraction : This method is suitable for creating extracts for further analysis.

    • Dried and powdered plant material is macerated with a suitable solvent (e.g., methanol, hexane) at room temperature.[10][14]

    • The mixture is filtered to separate the extract from the solid plant residue.

    • The solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[10]

  • Microwave-Assisted Extraction (MAE) : A more modern and efficient technique.[14][15]

    • Powdered plant material (e.g., particle size of 40-80µm) is suspended in a microwave-transparent solvent like hexane.[14][15]

    • The suspension is subjected to microwave irradiation (e.g., 600W) for a short duration (1-5 minutes).[14][15]

    • MAE can significantly reduce extraction time and solvent consumption.[15]

Quantification and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the simultaneous identification and quantification of volatile compounds like fenchone in complex mixtures.

  • Sample Preparation : The essential oil or extract is diluted in a suitable solvent (e.g., methanol) to an appropriate concentration. A standard solution of pure fenchone is also prepared for calibration.[11]

  • GC-MS Instrumentation and Conditions :

    • Chromatograph : Agilent 19091S HP-5MS or similar.[9][16]

    • Column : Fused-silica capillary column (e.g., 30 m × 0.250 µm ID, 0.25 µm film thickness).[9][16]

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[17]

    • Injector Temperature : 250-280 °C.[10][17]

    • Oven Temperature Program : A gradient temperature program is typically used. For example, start at 50-70°C, hold for 1-2 minutes, then ramp at 5-15°C/min to 250-300°C, and hold for a final period.[10][17]

    • Mass Spectrometer :

      • Ionization Mode : Electron Impact (EI) at 70 eV.[17]

      • Ion Source Temperature : 240-250 °C.[10][17]

      • Scan Range : 45-400 amu.[17]

  • Data Analysis : Identification of fenchone is achieved by comparing its retention time and mass spectrum with that of a known standard and by matching the spectrum with libraries (e.g., NIST). Quantification is performed by creating a calibration curve from standard solutions.[9][11]

G cluster_extraction Extraction cluster_analysis Analysis Plant Plant Material (e.g., Fennel Seeds) Grind Grinding/ Powdering Plant->Grind Extract Extraction (Hydrodistillation, MAE) Grind->Extract Oil Crude Essential Oil/ Extract Extract->Oil Dilute Dilution in Solvent Oil->Dilute GCMS GC-MS Analysis Dilute->GCMS Data Data Processing (Identification & Quantification) GCMS->Data Result Fenchone Content (mg/g or %) Data->Result

General workflow for extraction and analysis of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for pharmaceutical applications.

  • Antimicrobial and Antifungal Activity : Fenchone has demonstrated efficacy against various pathogens. It shows antibacterial activity against E. coli and P. aeruginosa and antifungal activity against C. albicans.[3][5] A proposed mechanism involves the inhibition of biofilm formation. For instance, in P. aeruginosa, fenchone is thought to target the PqsA enzyme, which is crucial for the biosynthesis of quinolone signals required for biofilm development.[5]

  • Antioxidant Activity : Fenchone possesses free radical scavenging capabilities, as demonstrated in DPPH, FRAP, and ABTS assays.[3][4] This activity is attributed to its chemical structure, although it is generally less potent than standards like Trolox.[4]

  • Anti-diabetic Potential : Studies have shown that fenchone can inhibit key digestive enzymes, α-glucosidase and α-amylase, which are involved in carbohydrate metabolism.[4] Its inhibitory effect suggests a potential role in managing postprandial hyperglycemia.

  • Dermatoprotective Effects : Fenchone has been found to inhibit tyrosinase and elastase.[4] Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is relevant for treating hyperpigmentation. Elastase breaks down elastin in the skin, and its inhibition can help prevent skin aging.

  • Cytotoxicity : Fenchone has shown cytotoxic effects against cancerous HeLa cells (IC50: 12.63±0.12 μM), indicating potential for further investigation as an antineoplastic agent.[3]

G cluster_dermato Dermatoprotective cluster_antidiabetic Anti-diabetic cluster_antimicrobial Antimicrobial (P. aeruginosa) Fenchone This compound Tyrosinase Tyrosinase Fenchone->Tyrosinase Elastase Elastase Fenchone->Elastase Amylase α-Amylase Fenchone->Amylase Glucosidase α-Glucosidase Fenchone->Glucosidase PqsA PqsA Enzyme Fenchone->PqsA Melanin Melanin Production (Hyperpigmentation) Tyrosinase->Melanin Elastin Elastin Degradation (Skin Aging) Elastase->Elastin Hyperglycemia Postprandial Hyperglycemia Amylase->Hyperglycemia Glucosidase->Hyperglycemia Biofilm Biofilm Formation PqsA->Biofilm

Inhibitory mechanisms of action for this compound.

Conclusion

This compound is a valuable natural monoterpene with significant potential in the pharmaceutical and cosmetic industries. Its concentration varies widely across different natural sources, with Foeniculum vulgare (fennel) and Lavandula stoechas being particularly rich sources. The choice of plant part and extraction methodology, such as the efficient microwave-assisted extraction, is crucial for optimizing yield. Standardized GC-MS protocols are essential for accurate quantification. The diverse biological activities of this compound, including its specific inhibitory actions on enzymes related to skin health, diabetes, and microbial virulence, underscore its potential as a lead compound for developing new therapeutic agents. Further research into its in vivo efficacy and safety is warranted to fully exploit its therapeutic benefits.

References

Validating the Mechanism of Action of (+)-Fenchone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a bioactive compound is paramount for its therapeutic development. This guide provides a comprehensive comparison of the validated mechanisms of action of (+)-Fenchone, a bicyclic monoterpene found in various essential oils, with structurally and functionally similar natural compounds. The focus is on its well-documented antimicrobial and anti-inflammatory properties, supported by experimental data and detailed protocols.

Antimicrobial Mechanism of Action: Targeting Bacterial Membranes

This compound has demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. Its primary mechanism is believed to be the disruption of microbial cell membranes and the inhibition of biofilm formation.

Comparative Analysis of Antimicrobial Potency

A key metric for evaluating antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against various pathogens, compared to Thymol, another natural antimicrobial known to disrupt bacterial membranes.

MicroorganismThis compound MIC (mg/mL)Thymol MIC (µg/mL)
Escherichia coli8.3 ± 3.6[1][2][3]125-250
Pseudomonas aeruginosa266.6 ± 115.4[1][2][3]-
Candida albicans41.6 ± 14.4[1][2][3]-
Staphylococcus aureus-250
Streptococcus iniae-128[4]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.

Signaling Pathway and Experimental Workflow

The proposed antimicrobial mechanism of this compound and the experimental workflow for its validation are illustrated below.

Antimicrobial_Mechanism cluster_mechanism Antimicrobial Signaling Pathway cluster_workflow Experimental Workflow Fenchone This compound Membrane Bacterial Cell Membrane Fenchone->Membrane Interaction Biofilm Inhibition of Biofilm Formation Fenchone->Biofilm Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath Biofilm->CellDeath MIC Minimum Inhibitory Concentration (MIC) Assay Permeability Membrane Permeability Assay (e.g., PI staining) MIC->Permeability BiofilmAssay Biofilm Inhibition Assay Permeability->BiofilmAssay Validation Validation of Antimicrobial Action BiofilmAssay->Validation

Antimicrobial mechanism and validation workflow.
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Bacterial Membrane Permeability Assay (Propidium Iodide Staining)

  • Bacterial Culture: Bacteria are grown to the mid-logarithmic phase.

  • Treatment: The bacterial cells are treated with this compound at its MIC or sub-MIC for a specified duration.

  • Staining: Propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes, is added to the bacterial suspension.

  • Analysis: The uptake of PI is quantified using fluorescence microscopy or flow cytometry. An increase in red fluorescence indicates membrane damage.

Anti-inflammatory Mechanism of Action: Enzyme Inhibition and Cytokine Modulation

This compound exhibits anti-inflammatory properties, which are attributed to its ability to inhibit key inflammatory enzymes and potentially modulate the production of pro-inflammatory mediators.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound is compared with that of Camphor, a structurally similar monoterpene.

AssayThis compoundCamphor
Lipoxygenase (LOX) Inhibition (IC50, µg/mL) -48.3% inhibition[5]
Carrageenan-Induced Paw Edema (% inhibition) 45.87% (0.05 mL/kg), 53.15% (0.10 mg/kg), 70.60% (0.20 mL/kg)[5]Attenuation of edema observed[5]

Note: The data for camphor's LOX inhibition is presented as a percentage of inhibition at a specific concentration, not an IC50 value, which limits direct comparison.

Signaling Pathway and Experimental Workflow

The anti-inflammatory action of this compound and the workflow for its validation are depicted below.

Anti_inflammatory_Mechanism cluster_mechanism Anti-inflammatory Signaling Pathway cluster_workflow Experimental Workflow InflammatoryStimulus Inflammatory Stimulus ArachidonicAcid Arachidonic Acid InflammatoryStimulus->ArachidonicAcid LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Fenchone This compound Fenchone->LOX Inhibition LOX_Inhibition Lipoxygenase (LOX) Inhibition Assay Paw_Edema Carrageenan-Induced Paw Edema Assay LOX_Inhibition->Paw_Edema Cytokine_Analysis Pro-inflammatory Cytokine Analysis Paw_Edema->Cytokine_Analysis Validation Validation of Anti-inflammatory Action Cytokine_Analysis->Validation

Anti-inflammatory mechanism and validation workflow.
Experimental Protocols

Lipoxygenase (LOX) Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of lipoxygenase enzyme (e.g., from soybean) and its substrate (e.g., linoleic acid) are prepared in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Measurement: The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is then determined.

Carrageenan-Induced Paw Edema Assay

  • Animal Model: The assay is typically performed on rats or mice.

  • Compound Administration: Animals are orally or intraperitoneally administered with this compound or a vehicle control.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan (a phlogistic agent) is given into the hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Conclusion

The available experimental data strongly supports the antimicrobial and anti-inflammatory mechanisms of action for this compound. Its ability to disrupt bacterial membranes and inhibit key inflammatory enzymes makes it a promising candidate for further investigation in the development of new therapeutic agents. This guide provides a framework for researchers to compare its efficacy with other natural compounds and to design further validation studies. The detailed protocols and visual representations of the underlying pathways and experimental workflows are intended to facilitate reproducible and robust scientific inquiry in this field.

References

A Comparative Guide to the Synthetic Routes of (+)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules like (+)-Fenchone is of paramount importance. This guide provides a comparative analysis of the two primary synthetic routes to this compound: the oxidation of (+)-fenchyl alcohol and a multi-step synthesis originating from (+)-α-pinene. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research or development objective.

This compound, a bicyclic monoterpene ketone, is a valuable chiral building block in the synthesis of pharmaceuticals and fragrances. Its stereochemically defined structure demands synthetic methods that can reliably produce the desired enantiomer in high purity. The two most established routes to achieve this are the direct oxidation of the corresponding alcohol, (+)-fenchyl alcohol, and a more complex rearrangement and functionalization pathway starting from the readily available chiral pool starting material, (+)-α-pinene.

Comparison of Synthetic Routes

The choice between the two primary synthetic routes depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the required enantiomeric purity. The oxidation of (+)-fenchyl alcohol is a more direct, one-step transformation, while the synthesis from (+)-α-pinene involves a skeletal rearrangement and multiple steps.

ParameterOxidation of (+)-Fenchyl AlcoholSynthesis from (+)-α-Pinene
Starting Material (+)-Fenchyl alcohol(+)-α-Pinene
Number of Steps 1Multiple
Key Transformation OxidationWagner-Meerwein Rearrangement
Typical Overall Yield High (can exceed 90%)Moderate
Enantiomeric Excess (e.e.) Dependent on the purity of the starting alcohol and the oxidation method; generally high.Dependent on the stereoselectivity of each step; can be high with careful optimization.
Scalability Generally good, with various oxidation reagents available for different scales.Can be more challenging to scale up due to the multi-step nature and potential for side reactions.
Reagents & Conditions Varies with the chosen oxidation method (e.g., PCC, Swern, Oppenauer).Involves strong acids for rearrangement (e.g., HCl) followed by oxidation.

Experimental Protocols

Route 1: Oxidation of (+)-Fenchyl Alcohol

This route offers a straightforward conversion to this compound. The primary challenge lies in selecting an appropriate oxidizing agent that provides a high yield without causing epimerization at the C2 position, which would compromise the enantiomeric purity. Common methods include the use of pyridinium chlorochromate (PCC), Swern oxidation, and Oppenauer oxidation.

Protocol: Oxidation of (+)-Fenchyl Alcohol using Pyridinium Chlorochromate (PCC)

This method is a reliable and relatively mild way to oxidize secondary alcohols to ketones.

Materials:

  • (+)-Fenchyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of (+)-fenchyl alcohol (1.0 equivalent) in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane at room temperature.

  • The reaction mixture is stirred for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Expected Yield: 80-90% Enantiomeric Excess: Typically >98% (dependent on the purity of the starting (+)-fenchyl alcohol).

Route 2: Multi-step Synthesis from (+)-α-Pinene

This route utilizes the natural chirality of (+)-α-pinene and involves a key Wagner-Meerwein rearrangement to form the fenchane skeleton. While more steps are involved, it starts from a more abundant and less expensive chiral precursor.

Protocol: Synthesis of this compound from (+)-α-Pinene

This protocol involves the formation of pinene hydrochloride, followed by rearrangement to bornyl chloride, which is then converted to camphene and finally oxidized to this compound.

Step 1: Synthesis of Pinene Hydrochloride

  • Dry hydrogen chloride gas is bubbled through a solution of (+)-α-pinene in a suitable inert solvent (e.g., diethyl ether) at low temperature (0 °C).

  • The reaction is monitored until the starting material is consumed.

  • The solvent is removed under reduced pressure to yield crude pinene hydrochloride.

Step 2: Rearrangement to Bornyl Chloride

  • The crude pinene hydrochloride is allowed to stand at room temperature or is gently warmed. The rearrangement to the more stable bornyl chloride occurs spontaneously.

Step 3: Elimination to Camphene

  • Bornyl chloride is treated with a strong base, such as potassium hydroxide in ethanol, and heated to reflux to induce elimination, forming camphene.

Step 4: Oxidation to this compound

  • Camphene is then oxidized to this compound. This can be achieved through various methods, such as ozonolysis followed by a reductive workup, or oxidation with potassium permanganate under controlled conditions. A more modern approach involves catalytic oxidation.

Note: The yields for each step in this multi-step synthesis can vary significantly depending on the specific reaction conditions and purification methods employed. The overall yield is typically moderate. The enantiomeric excess of the final product depends on the stereochemical fidelity of the rearrangement and subsequent steps.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Routes_to_Fenchone cluster_0 Route 1: Oxidation cluster_1 Route 2: From α-Pinene Fenchyl_Alcohol (+)-Fenchyl Alcohol Oxidation Oxidation (PCC, Swern, etc.) Fenchyl_Alcohol->Oxidation 1 step Fenchone_1 This compound Oxidation->Fenchone_1 alpha_Pinene (+)-α-Pinene HCl_addition HCl Addition alpha_Pinene->HCl_addition Pinene_HCl Pinene Hydrochloride HCl_addition->Pinene_HCl Rearrangement Wagner-Meerwein Rearrangement Pinene_HCl->Rearrangement Bornyl_Chloride Bornyl Chloride Rearrangement->Bornyl_Chloride Elimination Elimination Bornyl_Chloride->Elimination Camphene Camphene Elimination->Camphene Oxidation_2 Oxidation Camphene->Oxidation_2 Fenchone_2 This compound Oxidation_2->Fenchone_2

Caption: Comparison of the synthetic pathways to this compound.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The oxidation of (+)-fenchyl alcohol is a more direct and often higher-yielding approach, making it suitable for laboratory-scale synthesis where the starting material is readily available. The multi-step synthesis from (+)-α-pinene, while more complex and with a potentially lower overall yield, benefits from a less expensive and more abundant starting material, which could be advantageous for larger-scale production. The selection of the optimal route will ultimately be guided by the specific requirements of the project, including cost, scale, and desired purity of the final product. Researchers are encouraged to carefully evaluate the trade-offs of each method based on the data and protocols provided in this guide.

A Comparative Guide to Assessing the Purity of Synthesized (+)-Fenchone Against a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized (+)-Fenchone. By comparing it against a certified reference standard, this document outlines the necessary experimental protocols and data interpretation required for accurate purity determination.

Introduction

This compound, a bicyclic monoterpene, is a valuable chiral building block in organic synthesis and a significant component in the flavor and fragrance industry. The stereochemical and chemical purity of synthesized this compound is critical for its intended applications, necessitating rigorous analytical evaluation. This guide details the comparison of a newly synthesized batch of this compound with a commercially available analytical standard.

Data Presentation: Purity Profile Comparison

The following table summarizes the analytical data obtained for the synthesized this compound compared to a certified reference standard.

Parameter Reference Standard this compound Synthesized this compound (Batch #XYZ) Method of Analysis
Chemical Purity (sum of enantiomers) ≥99.5%[1]98.9%Gas Chromatography (GC-FID)
Enantiomeric Excess (% ee) ≥99.0%97.5%Chiral Gas Chromatography
Optical Rotation, [α]20/D +62° ± 1° (neat)[1]+60.5° (neat)Polarimetry
Refractive Index, n20/D 1.462[1]1.463Refractometry
Boiling Point 63-65 °C at 13 mmHg[1]64-66 °C at 13 mmHgDistillation
Major Impurities Not DetectedIsomer A (0.8%), Starting Material (0.3%)GC-MS

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Gas Chromatography (GC-FID) for Chemical Purity

This method determines the overall purity of the Fenchone sample by separating it from any non-enantiomeric impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Agilent HP-5MS (30 m x 250 µm ID, 0.25 µm film thickness) or equivalent non-polar fused-silica capillary column.[2][3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injector Temperature: 280 °C.[2]

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.[2]

    • Ramp to 100 °C at 20 °C/min, hold for 1 minute.[2]

    • Ramp to 300 °C at 20 °C/min, hold for 1 minute.[2]

  • Sample Preparation: Prepare a 100 µg/mL solution of both the reference standard and the synthesized this compound in methanol.[4]

  • Injection Volume: 1 µL.

  • Data Analysis: Calculate the area percentage of the Fenchone peak relative to the total peak area in the chromatogram.

3.2. Chiral Gas Chromatography for Enantiomeric Excess

This technique is employed to separate and quantify the enantiomers of Fenchone, allowing for the determination of enantiomeric excess.

  • Instrumentation: Gas chromatograph with an FID.

  • Column: A suitable chiral stationary phase column, such as a cyclodextrin-based capillary column (e.g., Beta DEX™ 225).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Oven Temperature Program: Isothermal analysis at 110 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in methanol.

  • Injection Volume: 1 µL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100 Where Area(+) is the peak area of the (+)-enantiomer and Area(-) is the peak area of the (-)-enantiomer.

3.3. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is used to identify any potential impurities present in the synthesized sample.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column and Conditions: Same as the GC-FID method for chemical purity.[2][3]

  • Ionization Source Temperature: 150 °C.[2]

  • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Compare the mass spectra of any impurity peaks with a spectral library (e.g., NIST) to identify the compounds.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the purity assessment of synthesized this compound.

G Experimental Workflow for this compound Purity Assessment cluster_synthesis Sample Preparation cluster_analysis Analytical Testing cluster_data Data Comparison & Conclusion synth_fenchone Synthesized this compound gc_fid GC-FID (Chemical Purity) synth_fenchone->gc_fid chiral_gc Chiral GC (% ee) synth_fenchone->chiral_gc gc_ms GC-MS (Impurity ID) synth_fenchone->gc_ms polarimetry Polarimetry (Optical Rotation) synth_fenchone->polarimetry ref_standard Reference Standard ref_standard->gc_fid data_table Comparative Data Table gc_fid->data_table chiral_gc->data_table gc_ms->data_table polarimetry->data_table conclusion Purity Assessment Conclusion data_table->conclusion

Caption: Workflow for purity analysis of synthesized this compound.

G Decision Pathway for Purity Acceptance start Purity Data Comparison chem_pure Chemical Purity ≥ 98.5%? start->chem_pure ee_pure Enantiomeric Excess ≥ 97%? chem_pure->ee_pure Yes reject Batch Rejected / Requires Repurification chem_pure->reject No impurity_check Impurities Identified & Acceptable? ee_pure->impurity_check Yes ee_pure->reject No accept Batch Accepted impurity_check->accept Yes impurity_check->reject No

Caption: Decision logic for accepting or rejecting a synthesized batch.

References

Safety Operating Guide

Proper Disposal of (+)-Fenchone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides essential information and step-by-step procedures for the proper disposal of (+)-Fenchone, a combustible liquid commonly used in research and development. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is critical.

Safety and Handling Profile

Before handling this compound, it is crucial to be aware of its physical and chemical properties, which inform safe handling and disposal procedures.

PropertyValueCitation
Physical State Liquid[1]
Appearance Light yellow[1]
Classification Combustible Liquid / Flammable Liquid[1][2][3][4]
Flash Point 52 °C / 125.6 °F[1][4]
Density 0.948 g/cm³ at 20 °C[4]
Solubility in Water Not miscible or difficult to mix[4]
Incompatible Materials Strong oxidizing agents, strong bases[1][2][5]

Disposal Protocol for this compound

The primary method for the disposal of this compound is through a licensed and approved waste disposal company.[3][6] Laboratory personnel should not attempt to neutralize or dispose of this compound through drains or as regular trash.

Step-by-Step Disposal Procedure:
  • Consult Institutional Guidelines: Before proceeding, review your organization's specific chemical hygiene plan and waste disposal procedures. Contact your Environmental Health & Safety (EHS) department for guidance and to understand the established protocols for chemical waste pickup and disposal.[7][8]

  • Container Management:

    • Use a Designated Waste Container: Store this compound waste in a dedicated, properly sealed, and compatible container.[3][8] The container must be in good condition and not leaking.

    • Labeling: Clearly label the waste container with a hazardous waste tag.[8] The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • All constituents and their approximate concentrations if it is a mixed waste.

    • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[8]

  • Storage of Waste:

    • Designated Area: Store the sealed waste container in a designated satellite accumulation area.[8]

    • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]

    • Ventilation: Ensure the storage area is cool and well-ventilated.[2][3]

    • Ignition Sources: Keep the waste away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]

  • Arranging for Disposal:

    • Waste Pickup Request: Once the waste container is ready for disposal, submit a chemical waste collection request to your institution's EHS department.[8]

    • Professional Disposal: The EHS department will coordinate with a licensed waste disposal company for the final removal and disposal of the this compound waste in accordance with all federal, state, and local regulations.[3][6]

Management of Spills and Contaminated Materials:

In the event of a this compound spill, the cleanup materials are also considered hazardous waste and must be disposed of accordingly.

  • Ensure Safety: Remove all sources of ignition from the area.[2][3] Ensure adequate ventilation.[3][6] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing.[2][3]

  • Containment and Cleanup:

    • For small spills, absorb the liquid with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binder.[2][3][9] Do not use combustible materials like sawdust.[2]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][5]

  • Disposal of Contaminated Materials:

    • Any PPE, spill pads, or other materials contaminated with this compound must be collected and disposed of as hazardous waste.[7]

    • Place these materials in a sealed, labeled hazardous waste container and manage them alongside the liquid this compound waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Fenchone_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS and Waste Disposal Plan start->consult_ehs is_spill Is this a spill? consult_ehs->is_spill liquid_waste Liquid this compound Waste is_spill->liquid_waste No spill_cleanup Spill Cleanup Procedure is_spill->spill_cleanup Yes waste_container Place in a designated, sealed, and compatible waste container liquid_waste->waste_container absorb Absorb with inert material (e.g., sand, diatomite) spill_cleanup->absorb collect_residue Collect residue and contaminated materials absorb->collect_residue collect_residue->waste_container label_container Label container with 'Hazardous Waste' and contents waste_container->label_container store_waste Store in a cool, well-ventilated satellite accumulation area with secondary containment label_container->store_waste request_pickup Submit a chemical waste collection request to EHS store_waste->request_pickup end End: Professional Disposal by a Licensed Company request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling (+)-Fenchone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (+)-Fenchone, a monoterpenoid and ketone used in various applications. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.

Key Physical and Chemical Properties of this compound

Understanding the physical and chemical properties of this compound is fundamental to safe handling. The following table summarizes key quantitative data.

PropertyValue
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Camphor-like
Melting Point 5-6 °C[2]
Boiling Point 192-194 °C[2]
Flash Point 52 °C (125.6 °F)[3]
Density 0.940-0.948 g/cm³[1]
Solubility Insoluble in water; Soluble in ethanol, propylene glycol, and vegetable oils[1]

Personal Protective Equipment (PPE) Workflow

The selection of appropriate Personal Protective Equipment (PPE) is a critical step in safely handling this compound. The following diagram outlines the logical workflow for determining the necessary protective gear based on the nature of the planned experiment.

PPE_Workflow_Fenchone Workflow for PPE Selection: this compound Handling cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_operational_plan Operational & Disposal Plan start Start: Plan to handle This compound assess_procedure Assess the experimental procedure: - Scale of work (small vs. large) - Potential for splashing or aerosol generation - Ventilation conditions start->assess_procedure eye_protection Eye Protection: - Safety glasses with side shields (minimum) - Safety goggles for splash risk assess_procedure->eye_protection hand_protection Hand Protection: - Wear appropriate protective gloves (e.g., Nitrile rubber) assess_procedure->hand_protection body_protection Body Protection: - Laboratory coat - Impervious clothing if significant contact is possible assess_procedure->body_protection respiratory_protection Respiratory Protection: - Not typically required for small quantities in well-ventilated areas. - Consider for large scale use, poor ventilation, or aerosol generation. assess_procedure->respiratory_protection handling_storage Handling & Storage: - Use in a well-ventilated area. - Keep away from ignition sources. - Store in a cool, dry, well-ventilated place. eye_protection->handling_storage hand_protection->handling_storage body_protection->handling_storage respiratory_protection->handling_storage disposal Disposal: - Dispose of waste in accordance with local, state, and federal regulations. - Do not dispose of down the drain. handling_storage->disposal

Caption: Logical workflow for selecting and using PPE when handling this compound.

Procedural Guidance for PPE Selection and Use

Eye and Face Protection: At a minimum, safety glasses with side shields that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn.[4] If there is a risk of splashing, chemical safety goggles are required. A face shield may be necessary for larger quantities or when significant splashing is anticipated.

Body Protection: A standard laboratory coat should be worn to prevent skin contact.[4] For procedures with a higher risk of exposure, impervious clothing may be necessary.

Respiratory Protection: For small-scale laboratory use in a well-ventilated area, respiratory protection is typically not required. However, if working with large quantities, in a poorly ventilated area, or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

Operational and Disposal Plans

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Keep containers tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Keep away from heat, sparks, and open flames as this compound is a combustible liquid.[4]

  • Take precautionary measures against static discharge.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Keep containers tightly sealed to prevent leakage and evaporation.

Disposal:

  • Dispose of waste, including contaminated gloves and other materials, in accordance with all applicable local, state, and federal regulations.

  • Do not pour this compound down the drain.

  • Unused product should be disposed of as hazardous waste through a licensed disposal company.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Fenchone
Reactant of Route 2
Reactant of Route 2
(+)-Fenchone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.